Product packaging for 4-acetylbenzo[d]oxazol-2(3H)-one(Cat. No.:CAS No. 70735-79-4)

4-acetylbenzo[d]oxazol-2(3H)-one

Número de catálogo: B1588355
Número CAS: 70735-79-4
Peso molecular: 177.16 g/mol
Clave InChI: FZAQRVWPQCXSPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-Acetylbenzo[d]oxazol-2(3H)-one ( 70735-79-4) is a chemical compound with a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol . As a derivative of the benzoxazolone scaffold, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The acetyl substituent at the 4-position makes it a versatile intermediate for further chemical modifications, potentially useful in the development of novel pharmaceuticals and agrochemicals. Proper handling and storage are essential for this material; it should be kept sealed in a dry environment and stored in a freezer at -20°C to ensure its stability . According to safety information, this compound carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers are advised to consult the product's Safety Data Sheet (SDS) and adhere to all recommended safety protocols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B1588355 4-acetylbenzo[d]oxazol-2(3H)-one CAS No. 70735-79-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-acetyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5(11)6-3-2-4-7-8(6)10-9(12)13-7/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAQRVWPQCXSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433720
Record name 4-Acetyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Acetyl-2(3H)-benzoxazolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040612
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

70735-79-4
Record name 4-Acetyl-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70735-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetyl-2(3H)-benzoxazolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040612
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217 - 218 °C
Record name 4-Acetyl-2(3H)-benzoxazolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040612
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-acetylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical and biological properties of 4-acetylbenzo[d]oxazol-2(3H)-one, a heterocyclic compound with significant interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, with the CAS number 70735-79-4, belongs to the class of organic compounds known as benzoxazolones.[1] These are characterized by a benzene ring fused to an oxazole ring, which is a five-membered aliphatic ring containing three carbon atoms, one oxygen atom, and one nitrogen atom, and bearing a ketone group.[1] The benzoxazolone framework is a versatile scaffold in medicinal chemistry due to its association with a wide range of biological activities.[2]

Table 1: Physicochemical and Predicted Properties

PropertyValueSource
Molecular Formula C₉H₇NO₃[3][4]
Molecular Weight 177.16 g/mol [3]
Monoisotopic Mass 177.04259 Da[4]
CAS Number 70735-79-4[1][3]
Predicted Water Solubility 2.2 g/L[1]
Predicted logP 1.02[1]
Predicted pKa (Strongest Acidic) 9.09[1]
Predicted pKa (Strongest Basic) -2.6[1]
Hydrogen Bond Acceptor Count 3[1]
Hydrogen Bond Donor Count 1[1]
Predicted XlogP 0.8[4]

Synthesis and Reactivity

The synthesis of the benzoxazolone core can be achieved through various methods. One common approach involves the oxidation of salicylamides with reagents like iodobenzene diacetate in methanolic potassium hydroxide.[5] This reaction is believed to proceed through a Hofmann-type rearrangement followed by an intramolecular cyclization of an isocyanate intermediate.[5] Another method utilizes 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as a stable carbonyl source for the one-pot synthesis of benzoxazolones under neutral or acidic conditions.[5]

The this compound molecule possesses several reactive sites that allow for further chemical modifications. The benzene ring can undergo electrophilic aromatic substitution, with the position of substitution being influenced by the existing functional groups.[2] The acetyl group is a versatile handle for various derivatization strategies.[2] For instance, it can be reduced to an ethyl group using methods like the Clemmensen or Wolff-Kishner reduction.[2] Alternatively, it can be oxidized to a carboxylic acid via the haloform reaction.[2]

G General Synthesis of Benzoxazolones cluster_start Starting Materials cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Salicylamide Salicylamide Isocyanate Isocyanate Intermediate (via Hofmann Rearrangement) Salicylamide->Isocyanate Oxidation & Rearrangement Reagent Iodobenzene Diacetate (PhI(OAc)₂) + KOH/MeOH Reagent->Salicylamide Benzoxazolone Benzoxazol-2(3H)-one Isocyanate->Benzoxazolone Intramolecular Cyclization

Caption: General workflow for the synthesis of the benzoxazolone scaffold.

Spectroscopic Data

Biological Activity and Therapeutic Potential

The benzoxazolone scaffold is a prominent feature in a variety of biologically active molecules, exhibiting anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][8] The specific placement of the 4-acetyl group is of interest as this compound has been identified as a naturally occurring substance in Zea mays (maize).[1][2]

4.1. c-Met Kinase Inhibition

Derivatives of benzo[d]oxazol-2(3H)-one have been designed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase that is often dysregulated in various human cancers.[9][10] The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, migration, and invasion.[10] Inhibition of this pathway is a promising strategy for cancer therapy.[9] Some benzo[d]oxazol-2(3H)-one-quinolone hybrids have shown IC50 values in the nanomolar range against c-Met kinase and cancer cell lines.[9]

cMet_Pathway c-Met Signaling Pathway Inhibition HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds to Dimerization Dimerization & Autophosphorylation cMet->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream CellularResponse Cell Proliferation, Survival, Migration Downstream->CellularResponse Inhibitor Benzo[d]oxazol-2(3H)-one Derivatives Inhibitor->cMet Inhibits

Caption: Inhibition of the c-Met signaling pathway by benzoxazolone derivatives.

4.2. Soluble Epoxide Hydrolase (sEH) Inhibition

Certain 4-substituted benzoxazolone derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH).[2] This enzyme is involved in the metabolism of epoxy fatty acids, which have anti-inflammatory properties. By inhibiting sEH, the levels of these beneficial signaling molecules are increased, making sEH a target for anti-inflammatory drugs.[2]

4.3. Chromodomain Protein CDYL Inhibition

Recent studies have identified benzo[d]oxazol-2(3H)-one analogs as the first potent and selective small-molecule inhibitors of chromodomain Y-like (CDYL) protein.[11] CDYL is a "reader" of histone modifications and is involved in transcriptional repression.[11][12] Inhibition of CDYL by these compounds has been shown to promote the development and branching of neurodendrites, suggesting potential applications in neuroscience and for treating neurological disorders.[11]

CDYL_Inhibition Mechanism of CDYL Inhibition CDYL CDYL Protein Chromatin Target Chromatin Region CDYL->Chromatin Binds to GeneRepression Target Gene Repression Chromatin->GeneRepression Leads to Inhibitor Benzo[d]oxazol-2(3H)-one Derivative (D03) Inhibitor->CDYL Binds to & Inhibits

Caption: Logical diagram of CDYL inhibition by benzoxazolone derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of specific this compound derivatives are often proprietary or found within specific scientific publications. However, a general procedure for the synthesis of oxazolone derivatives, as described in the literature, is as follows:

General Synthesis of Substituted Oxazolones (Erlenmeyer-Plöchl Synthesis) [6][13]

  • Preparation of Benzoyl Glycine: Glycine is dissolved in a 10% sodium hydroxide solution. Benzoyl chloride is added portion-wise with vigorous shaking. The solution is then acidified with concentrated hydrochloric acid to precipitate the benzoyl glycine.[13]

  • Condensation Reaction: Benzoyl glycine is refluxed with a substituted aromatic aldehyde (in this case, a precursor to the 4-acetyl group would be used) in the presence of sodium acetate and acetic anhydride.[13]

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified oxazolone derivative.

The purity of the synthesized compounds is typically monitored by Thin-Layer Chromatography (TLC), and the structure is confirmed by spectroscopic methods such as IR and NMR.[13]

Derivatization Derivatization of 4-acetyl Group Start This compound Reduction Reduction (Clemmensen or Wolff-Kishner) Start->Reduction Oxidation Oxidation (Haloform Reaction) Start->Oxidation Ethyl 4-ethylbenzo[d]oxazol-2(3H)-one Reduction->Ethyl CarboxylicAcid 4-carboxybenzo[d]oxazol-2(3H)-one Oxidation->CarboxylicAcid

Caption: Potential chemical modifications of the 4-acetyl group.

Conclusion

This compound is a valuable heterocyclic compound that serves as a key intermediate in the development of new chemical entities with diverse therapeutic potential.[3] Its versatile scaffold allows for various chemical modifications, leading to the discovery of potent inhibitors for important biological targets such as c-Met kinase and CDYL. Further research into the synthesis, derivatization, and biological evaluation of this compound and its analogs is warranted to explore its full potential in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 4-acetylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-acetylbenzo[d]oxazol-2(3H)-one, a valuable heterocyclic compound utilized as an intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis is presented in a two-step process, commencing with the preparation of the key intermediate, 2-amino-3-hydroxyacetophenone, followed by its cyclization to yield the final product. Detailed experimental protocols and quantitative data are provided to facilitate replication and further investigation.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the synthesis of the crucial precursor, 2-amino-3-hydroxyacetophenone. This intermediate is then cyclized in the second step to form the desired benzoxazolone ring system.

Synthesis_Pathway A 2-Hydroxyacetophenone B 2-Hydroxy-3-nitroacetophenone A->B Nitration (HNO3, H2SO4) C 2-Amino-3-hydroxyacetophenone B->C Reduction (e.g., H2, Pd/C) D This compound C->D Cyclization (Phosgene equivalent)

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 2-Amino-3-hydroxyacetophenone

The synthesis of the key intermediate, 2-amino-3-hydroxyacetophenone, can be accomplished starting from the commercially available 2-hydroxyacetophenone. The process involves a nitration reaction followed by a reduction of the nitro group.

Experimental Protocol: Nitration of 2-Hydroxyacetophenone

A detailed one-pot procedure involving sulfonation to direct the subsequent nitration, followed by hydrolysis of the sulfonic acid group, has been reported.[2] An alternative, more direct nitration can also be performed, followed by the reduction of the resulting nitro-intermediate.

Experimental Protocol: Reduction of 2-Hydroxy-3-nitroacetophenone

The reduction of the nitro group to an amine is a standard procedure in organic synthesis. Catalytic hydrogenation is a common and effective method.

A solution of 2-hydroxy-3-nitroacetophenone in ethanol is subjected to hydrogenation in the presence of a platinum-on-charcoal catalyst at 25°C and 50 p.s.i. for 2.5 hours.[3] Following the reaction, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting solid is then purified by column chromatography on silica gel using diethyl ether as the eluent to yield 3-amino-2-hydroxyacetophenone as a bright yellow solid.[3]

Step 2: Synthesis of this compound

The final step in the synthesis is the cyclization of 2-amino-3-hydroxyacetophenone to form the benzoxazolone ring. This is typically achieved by reacting the aminophenol with a phosgene equivalent.

Experimental Protocol: Cyclization of 2-Amino-3-hydroxyacetophenone

Various reagents can be employed for the cyclization of 2-aminophenols to benzoxazolones, including chloroformates, carbonyldiimidazole (CDI), and urea.[4][5][6] A general and efficient method involves the use of a stable carbonyl source.

A mixture of the 2-amino-3-hydroxyacetophenone and a suitable carbonylating agent, such as triphosgene or 1,1'-carbonyldiimidazole, in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantProductReagentsConditionsYieldReference
1a2-Hydroxyacetophenone2-Hydroxy-3-nitroacetophenoneHNO₃, H₂SO₄-High[2]
1b2-Hydroxy-3-nitroacetophenone2-Amino-3-hydroxyacetophenoneH₂, Pt/C25°C, 50 p.s.i.~75%[3]
22-Amino-3-hydroxyacetophenoneThis compoundPhosgene Equivalent (e.g., CDI)Room TemperatureGood to ExcellentGeneral Method

Experimental Workflow

The overall experimental workflow for the synthesis is depicted in the following diagram.

Experimental_Workflow start Start step1 Step 1: Synthesis of 2-Amino-3-hydroxyacetophenone start->step1 nitration Nitration of 2-Hydroxyacetophenone step1->nitration reduction Reduction of 2-Hydroxy-3-nitroacetophenone nitration->reduction purification1 Purification of Intermediate reduction->purification1 step2 Step 2: Cyclization to This compound purification1->step2 cyclization Reaction with Phosgene Equivalent step2->cyclization purification2 Purification of Final Product cyclization->purification2 end End Product purification2->end

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a robust and well-documented pathway for the synthesis of this compound. The presented protocols and data are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions may be possible to enhance yields and purity.

References

The Benzoxazolone Core: A Scaffolding for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Discovery, History, and Therapeutic Applications of Benzoxazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazolone scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of benzoxazolone derivatives. It delves into their significant biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, supported by quantitative structure-activity relationship (SAR) data. Detailed experimental protocols for key synthetic and biological evaluation methods are presented, alongside visualizations of critical signaling pathways and a representative drug discovery workflow, to serve as a valuable resource for researchers in the field.

Introduction: The Benzoxazolone Scaffold

The benzoxazolone ring system, characterized by a fused benzene and oxazolone ring, possesses a unique combination of physicochemical properties that make it an attractive scaffold for drug design. Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets. Furthermore, the presence of both lipophilic (benzene ring) and hydrophilic (oxazolone ring) regions allows for the modulation of pharmacokinetic and pharmacodynamic properties.[1][2]

Historical Perspective: Discovery and Early Synthesis

The history of the benzoxazolone core is intrinsically linked to the development of synthetic organic chemistry in the late 19th and early 20th centuries. One of the earliest methods for the synthesis of 2-benzoxazolinone was reported by Graebe and Rostovzeff in 1902, utilizing the Hofmann rearrangement of salicylamide.[1] This reaction, named after its discoverer August Wilhelm von Hofmann, involves the conversion of a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. In the case of salicylamide, the proximity of the hydroxyl group allows for intramolecular cyclization of the isocyanate to form the stable benzoxazolone ring.

Physicochemical Properties and Therapeutic Significance

The benzoxazolone scaffold exhibits a weakly acidic nature and a distinct partitioning coefficient (logP), which can be fine-tuned through chemical modifications on both the benzene and oxazolone rings.[2] These properties influence the ability of its derivatives to cross biological membranes and interact with a wide range of biological targets. Consequently, benzoxazolone derivatives have been successfully developed as pharmaceuticals with a broad spectrum of activities, including anticancer, analgesic, anti-inflammatory, and neuroprotective agents.[1][2] Several benzoxazolone-based molecules have been commercialized, and others are currently in clinical trials, highlighting the therapeutic importance of this scaffold.[2]

Key Synthetic Methodologies

While the Hofmann rearrangement represents a classical approach, modern organic synthesis has introduced a variety of efficient methods for the preparation of benzoxazolone derivatives.

Classical Synthesis: The Hofmann Rearrangement

The Hofmann rearrangement of salicylamide remains a fundamental method for the synthesis of the parent 2-benzoxazolinone. The reaction is typically carried out using a halogenating agent, such as sodium hypochlorite, in the presence of a base. The key intermediate is an isocyanate, which undergoes intramolecular cyclization to yield the final product.

Modern Synthetic Routes

Modern synthetic strategies offer improved yields, milder reaction conditions, and greater functional group tolerance. These include:

  • Reaction of 2-aminophenols with carbonic acid derivatives: This is a widely used method where 2-aminophenols are reacted with reagents like phosgene, carbonates, carbamates, or urea.[1]

  • Palladium-catalyzed oxidative carbonylation: This method provides a direct route to benzoxazolones from 2-aminophenols and carbon monoxide.[1]

  • Metal-catalyzed C-H amidation: Intramolecular C-H amidation reactions have been developed as an efficient way to construct the oxazolone ring.[1]

Biological Activities and Therapeutic Potential

The versatility of the benzoxazolone scaffold has led to the discovery of derivatives with a wide range of biological activities.

Anti-inflammatory Activity

Many benzoxazolone derivatives exhibit potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For instance, certain derivatives have been shown to inhibit the production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This is often achieved through the modulation of the p38/ERK-NF-κB/iNOS signaling pathway.[3]

Anticancer Activity

The benzoxazolone core is present in numerous compounds with significant anticancer activity. These derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4] The mechanism of their anticancer effects can be multifaceted, including the inhibition of kinases and other enzymes crucial for cancer cell survival and growth.

Neuroprotective Effects

Emerging research has highlighted the potential of benzoxazolone derivatives in the treatment of neurodegenerative diseases. Some derivatives have been shown to act as ligands for the 18 kDa translocator protein (TSPO), a target associated with neuroinflammation and neuroprotection.[5]

Other Reported Activities

Beyond the major areas mentioned above, benzoxazolone derivatives have also been investigated for their activity as:

  • Antimicrobial agents[6]

  • Antiviral agents (including anti-HIV)[1]

  • Analgesics[7]

  • Insecticides[2]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative biological data for representative benzoxazolone derivatives, providing insights into their structure-activity relationships.

Table 1: Anti-inflammatory Activity of Benzoxazolone Derivatives
CompoundStructureTarget/AssayIC50 (µM)Reference
2h 4-(2,4-dichlorobenzyloxy)-benzoxazoloneNO Production (RAW 264.7)17.67[3]
IL-1β Production (RAW 264.7)20.07[3]
IL-6 Production (RAW 264.7)8.61[3]
3c N-(4-chlorophenyl)-2-(2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)acetamideIL-6 Production10.14
3d N-(3,4-dichlorophenyl)-2-(2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)acetamideIL-6 Production5.43
3g N-(4-bromophenyl)-2-(2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)acetamideIL-6 Production5.09
2c 4-((4-fluorobenzyl)oxy)-3-(piperidin-1-ylmethyl)benzo[d]oxazol-2(3H)-oneNO Production (RAW 264.7)16.43[6]
2d 4-((4-chlorobenzyl)oxy)-3-(piperidin-1-ylmethyl)benzo[d]oxazol-2(3H)-oneNO Production (RAW 264.7)14.72[6]
3d 4-((4-chlorobenzyl)oxy)-3-((4-methylpiperazin-1-yl)methyl)benzo[d]oxazol-2(3H)-oneNO Production (RAW 264.7)13.44[6]
Table 2: Anticancer Activity of Benzoxazolone Derivatives
CompoundStructureCell LineIC50 (µM)Reference
Compound 1 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)benzo[d]oxazol-2(3H)-oneMCF-7~100 (at 48h)[4]
Compound 2 5-chloro-3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)benzo[d]oxazol-2(3H)-oneMCF-7~50 (at 48h)[4]
Table 3: Neuroprotective and Other Activities of Benzoxazolone Derivatives
CompoundStructureTarget/AssayIC50/Ki (µM)Reference
9b 2-(4-chlorophenyl)-N-methyl-N-(1-methylpropyl)-2H-benzo[d][1]oxazine-2-carboxamideTSPO Ligand-[5]
10d 2-(4-chlorophenyl)-N-ethyl-N-(1-methylpropyl)-2H-benzo[d][1]oxazine-2-carboxamideTSPO Ligand-[5]

Mechanism of Action: Signaling Pathways

Understanding the molecular mechanisms by which benzoxazolone derivatives exert their effects is crucial for rational drug design.

Inhibition of the MAPK-NF-κB/iNOS Pathway

A key anti-inflammatory mechanism of some benzoxazolone derivatives is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which leads to the downregulation of inducible nitric oxide synthase (iNOS) and subsequent reduction in nitric oxide production.[3]

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds p38_ERK p38/ERK (MAPK) TLR4->p38_ERK activates NFkB_inactive IκB-NF-κB TLR4->NFkB_inactive activates IKK p38_ERK->NFkB_inactive phosphorylates IκB NFkB_active NF-κB NFkB_inactive->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to iNOS_gene iNOS Gene Transcription NFkB_active->iNOS_gene binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (Inflammation) iNOS_protein->NO produces Benzoxazolone Benzoxazolone Derivative Benzoxazolone->p38_ERK inhibits Benzoxazolone->NFkB_active inhibits nuclear translocation

Caption: MAPK-NF-κB/iNOS signaling pathway inhibition by benzoxazolone derivatives.

Drug Discovery and Development Workflow

The journey of a benzoxazolone derivative from a laboratory curiosity to a clinical candidate follows a structured workflow.

A Typical Workflow for Benzoxazolone-Based Drug Discovery

This process involves target identification, hit generation, lead optimization, and preclinical development, with continuous feedback loops to refine the properties of the candidate molecule.

G Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_ID Hit Identification Assay_Dev->Hit_ID Hit_to_Lead Hit-to-Lead (SAR, ADME) Hit_ID->Hit_to_Lead Hit_to_Lead->Hit_ID Iterative Screening Lead_Opt Lead Optimization (Potency, Selectivity, PK/PD) Hit_to_Lead->Lead_Opt Lead_Opt->Hit_to_Lead Iterative Synthesis & Testing Preclinical Preclinical Development (In vivo efficacy, Toxicology) Lead_Opt->Preclinical IND IND-Enabling Studies Preclinical->IND Clinical Clinical Trials IND->Clinical

Caption: A generalized workflow for the discovery and development of benzoxazolone-based drugs.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of benzoxazolone derivatives.

General Synthesis of 6-acyl-2(3H)-benzoxazolone Derivatives

This procedure is adapted from the Friedel-Crafts acylation method.

Materials:

  • 2(3H)-benzoxazolone

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Acyl chloride or acid anhydride

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (3 eq) to anhydrous DMF (5 eq).

  • Stir the mixture at room temperature until the AlCl₃ is completely dissolved.

  • Add 2(3H)-benzoxazolone (1 eq) to the solution and stir for 15 minutes.

  • Slowly add the acylating agent (acyl chloride or acid anhydride, 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.

  • Stir the mixture until the precipitate is completely formed.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 6-acyl-2(3H)-benzoxazolone derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Cells

This protocol is for determining the inhibitory effect of benzoxazolone derivatives on LPS-induced NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Benzoxazolone derivatives (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • After incubation, remove the medium and replace it with fresh medium containing various concentrations of the benzoxazolone derivatives. A vehicle control (DMSO) should also be included.

  • Pre-treat the cells with the compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

  • Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

In Vitro Anticancer Assay: MTT Assay

This protocol assesses the cytotoxicity of benzoxazolone derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Appropriate cell culture medium with supplements

  • Benzoxazolone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzoxazolone derivatives for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Conclusion and Future Perspectives

The benzoxazolone scaffold has a rich history and continues to be a source of inspiration for the development of new therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it a highly valuable core in medicinal chemistry. Future research will likely focus on the development of more selective and potent benzoxazolone derivatives, the exploration of novel therapeutic applications, and the use of computational methods to guide the design of next-generation drugs based on this remarkable scaffold. The continued investigation into the mechanisms of action of these compounds will undoubtedly open new avenues for the treatment of a variety of diseases.

References

The Biological Versatility of 4-Substituted Benzoxazolones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazolone scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide array of biological activities. The strategic introduction of substituents at the 4-position of the benzoxazolone ring has proven to be a fruitful approach for modulating and enhancing its pharmacological profile. This technical guide provides an in-depth overview of the biological activities of 4-substituted benzoxazolones, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Anti-inflammatory Activity

A significant area of investigation for 4-substituted benzoxazolones has been their potential as anti-inflammatory agents. Mechanistically, many of these compounds exert their effects through the inhibition of key enzymes involved in the inflammatory cascade, such as soluble epoxide hydrolase (sEH) and inducible nitric oxide synthase (iNOS).

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a cytosolic enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH increases the bioavailability of EETs, thereby attenuating inflammation. Several 4-substituted benzoxazolone derivatives have been identified as potent sEH inhibitors.

Table 1: sEH Inhibitory Activity of 4-Substituted Benzoxazolones

Compound IDSubstitution at 4-positionIC50 (µM)Reference
3dPhenyl-containing amino acid2.67[1]
3eSulfhydryl-containing amino acid3.02[1]
3gPyrrolidine-containing amino acid1.72[1]
4jNot specified in snippet1.07[1]
Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Inducible nitric oxide synthase is an enzyme that produces large quantities of nitric oxide (NO), a key mediator of inflammation. Overproduction of NO can lead to tissue damage. Certain 4-substituted benzoxazolones have demonstrated the ability to inhibit iNOS, thereby reducing NO production.

Table 2: iNOS Inhibitory and NO Production Inhibitory Activities of Disubstituted Benzoxazolones

Compound IDSubstitutionNO Inhibitory IC50 (µM)iNOS Inhibitory IC50 (µM)Reference
2cDisubstituted at 4, N-position16.434.605
2dDisubstituted at 4, N-position14.723.342
3dDisubstituted at 4, N-position13.449.733
Signaling Pathway: MAPK/NF-κB/iNOS

The anti-inflammatory effects of some 4-substituted benzoxazolones are mediated through the modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are upstream regulators of iNOS expression.

G MAPK/NF-κB/iNOS Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK activates NFkB NF-κB TLR4->NFkB activates MAPK->NFkB phosphorylates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation Benzoxazolone 4-Substituted Benzoxazolone Benzoxazolone->MAPK Benzoxazolone->NFkB

Caption: MAPK/NF-κB/iNOS signaling pathway and the inhibitory action of 4-substituted benzoxazolones.

Antimicrobial Activity

4-Substituted benzoxazolones have also been explored for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. Their activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 3: Antimicrobial Activity of 4-Substituted Benzoxazolones (MIC in µg/mL)

CompoundSubstitution at 4-positionS. aureusE. coliP. aeruginosaC. albicansReference
Series 1 Benzoylmethyl derivatives8-5128-5128-512>512
Series 2 Thiazolyl derivatives>1000>1000>1000>1000
Compound 6 N-phenylpropionamide with m-methylSignificant activitySuperior activityEqual activity128
Compound 7 N-phenylpropionamide with p-methylSignificant activity-Equal activity128

Note: A lower MIC value indicates greater antimicrobial activity.

Anticancer Activity

The cytotoxic effects of 4-substituted benzoxazolones against various cancer cell lines have been investigated, highlighting their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Table 4: Anticancer Activity of Benzoxazole and Benzoxazolone Derivatives (IC50 in µM)

Compound SeriesCancer Cell LineIC50 (µM)Reference
Benzopyran-4-one-isoxazole hybridsMDA-MB-231 (Breast)5.2 - 22.2[2]
Benzopyran-4-one-isoxazole hybridsHEK-293 (Normal)102.4 - 293.2[2]
2-substituted-1,3-benzoxazole derivativesVarious-[3]
3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivativesVarious-[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorometric assay measures the inhibition of sEH activity.

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a working solution by diluting the stock solution in assay buffer. Reconstitute the human sEH enzyme in the assay buffer. Prepare the sEH substrate solution.

  • Assay Procedure: In a 96-well plate, add the assay buffer, the test compound solution (or vehicle control), and the sEH enzyme solution. Incubate the plate at room temperature for a specified time (e.g., 15 minutes). Initiate the enzymatic reaction by adding the sEH substrate to each well.

  • Measurement: Measure the fluorescence kinetically at excitation and emission wavelengths of 330 nm and 465 nm, respectively, for a defined period (e.g., 30 minutes).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of sEH activity by the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Culture the test microorganism overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Preparation of Test Compounds: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include positive (microorganism without test compound) and negative (broth medium only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4-substituted benzoxazolone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in understanding the overall research process, from synthesis to biological evaluation.

General Synthesis and Screening Workflow

G General Workflow for Synthesis and Biological Screening StartingMaterials Starting Materials (e.g., 2-aminophenol) Synthesis Chemical Synthesis (e.g., Condensation, Cyclization) StartingMaterials->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification CompoundLibrary Library of 4-Substituted Benzoxazolones Purification->CompoundLibrary AntiInflammatory Anti-inflammatory Assays (sEH, iNOS) CompoundLibrary->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC) CompoundLibrary->Antimicrobial Anticancer Anticancer Assays (MTT) CompoundLibrary->Anticancer DataAnalysis Data Analysis (IC50, MIC) AntiInflammatory->DataAnalysis Antimicrobial->DataAnalysis Anticancer->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

Caption: A generalized workflow from synthesis to biological evaluation of 4-substituted benzoxazolones.

This technical guide provides a consolidated overview of the promising biological activities of 4-substituted benzoxazolones. The presented data, protocols, and visualizations are intended to facilitate further research and development of this important class of heterocyclic compounds for various therapeutic applications.

References

An In-Depth Technical Guide to 4-acetylbenzo[d]oxazol-2(3H)-one (CAS: 70735-79-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-acetylbenzo[d]oxazol-2(3H)-one, a derivative of the versatile benzoxazolone scaffold, presents a molecule of significant interest for chemical and pharmaceutical research. The benzoxazolone core is associated with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective properties.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, and places it within the broader context of benzoxazolone derivatives that have been more extensively studied. While specific experimental data for this particular compound is limited in publicly available literature, this guide aims to equip researchers with the foundational knowledge necessary to explore its potential applications.

Introduction

This compound (CAS: 70735-79-4) is a heterocyclic organic compound.[2][3][4][5][6] The core structure features a benzene ring fused to an oxazolone ring, with an acetyl group substituted at the 4-position.[1] This compound belongs to the class of benzoxazolones, which are known for their presence in natural products and their wide range of pharmacological activities.[1][7] Notably, 4-acetylbenzoxazolin-2(3H)-one has been identified as a naturally occurring compound in Zea mays (maize), which often stimulates further investigation into its biological properties.[1][8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 70735-79-4[1][2][3][4][5][6]
Molecular Formula C₉H₇NO₃[2][5][9]
Molecular Weight 177.16 g/mol [1][2][9]
IUPAC Name 4-acetyl-3H-1,3-benzoxazol-2-one[3]
Synonyms 4-Acetyl-2-benzoxazolinone, 4-Acetylbenzoxazolin-2-one, 4-ACETYL-2-HYDROXYBENZOXAZOLE, 4-Acetyl-3H-benzooxazol-2-one, 2(3H)-Benzoxazolone, 4-acetyl-[2]
Appearance Solid[5]
Purity ≥95% - 98% (as offered by suppliers)[5][10]
Predicted Water Solubility 2.2 g/L[8]
Predicted logP 1.02[8]
Predicted pKa (Strongest Acidic) 9.09[8]

Synthesis and Reactivity

A potential synthetic route is illustrated in the workflow diagram below. This generalized pathway is based on established methods for the synthesis of related benzoxazolone derivatives.

G General Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_3_hydroxyphenone 2-amino-3-hydroxyacetophenone cyclization Cyclization 2_amino_3_hydroxyphenone->cyclization carbonyl_source Carbonyl Source (e.g., phosgene equivalent, CDI) carbonyl_source->cyclization product This compound cyclization->product

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Although direct biological studies on this compound are scarce, the broader class of benzoxazolone derivatives has been extensively investigated, revealing a wide range of biological activities. This suggests that this compound could be a valuable starting point for drug discovery programs.

Anti-inflammatory Activity and Soluble Epoxide Hydrolase (sEH) Inhibition

Several 4-substituted benzoxazolone derivatives have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs).[11] Inhibition of sEH increases the levels of EETs, leading to anti-inflammatory and analgesic effects.

A study on 4-substituted benzoxazolone derivatives showed that compounds with lipophilic amino acid substitutions at the 4-position exhibited significant sEH inhibitory activity.[11] Given this, it is plausible that the 4-acetyl group could serve as a handle for further functionalization to develop potent sEH inhibitors.

G Potential sEH Inhibition Pathway sEH Soluble Epoxide Hydrolase (sEH) DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs EETs Epoxyeicosatrienoic Acids (EETs) EETs->sEH Metabolized by Anti_inflammatory Anti-inflammatory Effects EETs->Anti_inflammatory Promotes Benzoxazolone 4-substituted benzoxazolone derivatives Benzoxazolone->sEH Inhibits

Caption: Potential mechanism of anti-inflammatory action via sEH inhibition.

c-Met Kinase Inhibition and Anticancer Potential

Derivatives of benzo[d]oxazol-2(3H)-one have also been explored as inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[12] Dysregulation of the c-Met signaling pathway is implicated in various cancers. A study on benzo[d]oxazol-2(3H)-one derivatives bearing a quinoline moiety demonstrated potent c-Met kinase inhibitory activity.[12] This highlights the potential of the benzoxazolone scaffold in the development of novel anticancer agents. The 4-acetyl group of the title compound could be a key site for synthetic modifications to explore this therapeutic avenue.

G Potential c-Met Kinase Inhibition Pathway cMet c-Met Kinase Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) cMet->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Benzoxazolone_cMet Benzo[d]oxazol-2(3H)-one derivatives Benzoxazolone_cMet->cMet Inhibits

Caption: Potential mechanism of anticancer action via c-Met kinase inhibition.

Experimental Protocols

As there are no specific published experimental protocols for this compound, this section provides generalized methodologies for key assays that would be relevant for evaluating its potential biological activities, based on studies of similar benzoxazolone derivatives.

General Protocol for sEH Inhibitory Assay (In Vitro)

This protocol is a generalized procedure based on assays used for other benzoxazolone derivatives.

  • Enzyme and Substrate Preparation: Recombinant human sEH and a suitable fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) are prepared in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Compound Preparation: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the sEH enzyme solution.

    • Add the test compound dilutions or vehicle control (DMSO).

    • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the fluorescent substrate.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The fluorescence is generated upon hydrolysis of the substrate by sEH.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence curve. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

General Protocol for c-Met Kinase Inhibitory Assay (In Vitro)

This is a generalized protocol based on standard kinase assays.

  • Reagents: Recombinant human c-Met kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP are required.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the c-Met kinase and the test compound at various concentrations.

    • Add the substrate and initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the phosphorylated substrate. This can be done using various methods, such as ELISA with a phosphospecific antibody or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound is a readily available chemical entity with a promising structural motif. While direct biological data is currently lacking, its relationship to the pharmacologically active benzoxazolone family suggests significant potential for drug discovery. The acetyl group at the 4-position provides a convenient handle for synthetic modifications, allowing for the creation of libraries of derivatives for screening.

Future research should focus on:

  • Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol for this compound.

  • Biological Screening: Comprehensive screening of the compound against a panel of biological targets, particularly sEH and various kinases like c-Met.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a series of derivatives with modifications at the 4-acetyl position to establish clear SARs for any identified biological activities.

This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

References

The Natural Occurrence of 4-acetylbenzo[d]oxazol-2(3H)-one in Zea mays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of 4-acetylbenzo[d]oxazol-2(3H)-one in Zea mays (maize). This compound, a member of the benzoxazinoid family of secondary metabolites, has been identified in maize kernels. While its precise biological role and quantitative distribution remain areas of active investigation, this document synthesizes the available information on its proposed biosynthesis, methods for its isolation and characterization, and a discussion of its potential significance. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, plant biology, and drug discovery.

Introduction

Zea mays is a globally significant crop and a rich source of a diverse array of secondary metabolites. Among these, the benzoxazinoids are a well-studied class of compounds known for their roles in plant defense against herbivores and pathogens. This compound is a less-studied benzoxazinoid that has been isolated from maize kernels.[1][2] Its structure, featuring a benzoxazolone core with an acetyl group, suggests potential biological activity and makes it a compound of interest for further investigation. This guide aims to consolidate the current understanding of this compound's presence in maize.

Quantitative Data

To date, specific quantitative data on the concentration of this compound in various tissues of Zea mays and under different environmental conditions are not extensively available in the peer-reviewed literature. Research has predominantly focused on the more abundant benzoxazinoids such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and its degradation product MBOA (6-methoxy-benzoxazolin-2-one). The table below summarizes the current status of quantitative data.

CompoundTissueConcentration RangeMethod of AnalysisReference
This compound KernelsData not available-[1][2]
DIMBOA Seedlings (shoot)10 - 30 mMHPLC[2]
DIMBOA Seedlings (root)0.5 - 15 mMHPLC[2]
MBOA Silage (after aerobic deterioration)Increase observed over timeUHPLC-QTOF-MS[1]

Table 1: Quantitative Data on this compound and Related Benzoxazinoids in Zea mays

Proposed Biosynthesis

The biosynthesis of this compound in Zea mays is believed to be linked to the degradation of a larger, unstable benzoxazinoid precursor. It is hypothesized that this compound is not directly synthesized but rather formed from the breakdown of 5-acetyl-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one.[1][2] This precursor is likely stored in the plant tissue as a stable glucoside. Upon tissue damage or specific developmental cues, a β-glucosidase enzyme would cleave the glucose moiety, releasing the unstable aglycone which then spontaneously degrades to the more stable this compound.

Proposed Biosynthesis of this compound Precursor_Glucoside 5-acetyl-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one-2-O-β-D-glucoside Unstable_Aglycone 5-acetyl-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one Precursor_Glucoside->Unstable_Aglycone β-glucosidase Target_Compound This compound Unstable_Aglycone->Target_Compound Spontaneous Degradation

Proposed Biosynthesis Pathway

Experimental Protocols

While a specific protocol for the isolation and quantification of this compound has not been published, the following methodology is adapted from established protocols for the analysis of benzoxazinoids in maize.[3]

Extraction of Benzoxazinoids from Zea mays Kernels
  • Sample Preparation: Freeze-dry mature Zea mays kernels and grind them into a fine powder using a cryogenic grinder.

  • Solid-Liquid Extraction:

    • To 1 gram of powdered kernel tissue, add 10 mL of an acidified methanol/water solution (80:20, v/v, with 0.1% formic acid).

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the extract at 4,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 10 mL of the extraction solvent.

    • Pool the supernatants.

  • Solvent Evaporation: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of 50% methanol for further purification.

Solid-Phase Extraction (SPE) for Sample Clean-up
  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the reconstituted extract onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the benzoxazinoids from the cartridge with 5 mL of methanol.

  • Final Preparation: Evaporate the methanol eluate to dryness under nitrogen and reconstitute in 500 µL of 50% methanol for UHPLC-MS/MS analysis.

UHPLC-MS/MS for Quantification
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes to be tested for optimal sensitivity.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Quantification: Generate a standard curve using a certified reference standard of this compound to enable absolute quantification.

Experimental Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample_Prep Sample Preparation (Grinding Kernels) Extraction Solid-Liquid Extraction (Acidified Methanol/Water) Sample_Prep->Extraction Evaporation1 Solvent Evaporation Extraction->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Reconstitution1->SPE Evaporation2 Solvent Evaporation SPE->Evaporation2 Reconstitution2 Final Reconstitution Evaporation2->Reconstitution2 UHPLC_MSMS UHPLC-MS/MS Analysis Reconstitution2->UHPLC_MSMS Quantification Quantification UHPLC_MSMS->Quantification

Experimental Workflow Diagram

Signaling Pathways and Biological Activity

Currently, there is no published information on any specific signaling pathways in Zea mays that are modulated by or involve this compound. The biological activity of this compound also remains to be elucidated. Given that other benzoxazinoids exhibit antimicrobial and insecticidal properties, it is plausible that this compound may also play a role in plant defense. Further research is required to investigate its potential bioactivities and its interactions with cellular targets and signaling cascades.

Conclusion

This compound is a naturally occurring benzoxazinoid in Zea mays kernels, likely arising from the degradation of a larger precursor. While its presence has been confirmed, a significant knowledge gap exists regarding its quantitative levels in different maize tissues, its specific biological functions, and its involvement in plant signaling pathways. The experimental protocols outlined in this guide provide a framework for future research aimed at addressing these questions. A deeper understanding of the biosynthesis and bioactivity of this compound could open new avenues for crop improvement and the discovery of novel bioactive molecules for pharmaceutical or agrochemical applications.

References

The Benzoxazolone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazolone nucleus, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including its ability to mimic phenol or catechol moieties in a metabolically stable template, make it an attractive framework for the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive review of the benzoxazolone core, focusing on its synthesis, diverse biological activities, and the underlying mechanisms of action. Quantitative data are summarized in structured tables for comparative analysis, detailed experimental protocols for key assays are provided, and crucial signaling pathways are visualized using Graphviz diagrams.

Diverse Biological Activities of Benzoxazolone Derivatives

Benzoxazolone-based compounds have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for treating a wide array of diseases.[3][4] These activities include potent anti-inflammatory, anticancer, neuroprotective, analgesic, and enzyme-inhibitory properties.[5][6][7][8][9]

Enzyme Inhibition

Benzoxazolone derivatives have been identified as potent inhibitors of several key enzymes implicated in human diseases.

Soluble Epoxide Hydrolase (sEH) Inhibition: Inhibition of sEH is a therapeutic strategy for managing inflammatory diseases.[1][5][10][11][12] Certain benzoxazolone-5-urea derivatives have shown highly potent sEH inhibitory activity, with IC50 values in the nanomolar range.[1][5][10][11][12]

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is a crucial enzyme in the endocannabinoid system, and its inhibition is a target for treating pain, inflammation, and neurodegenerative disorders. Benzoxazole--pyrrolidinone hybrids have emerged as potent and selective MAGL inhibitors.[6]

Acid Ceramidase (AC) Inhibition: Acid ceramidase is a lysosomal enzyme that regulates the metabolism of ceramides, and its inhibition is a potential strategy for cancer therapy.[2][13] Benzoxazolone carboxamides are a class of potent, systemically active AC inhibitors.[2][13]

Myeloperoxidase (MPO) Inhibition: MPO is an enzyme involved in inflammatory processes and tissue damage.[14] Some benzoxazolone derivatives have been shown to inhibit MPO activity.[14]

Cholinesterase Inhibition: As a potential approach for managing Alzheimer's disease, benzoxazolone and benzothiazolone derivatives have been evaluated for their ability to inhibit cholinesterase enzymes.[9]

Anti-Inflammatory Activity

The anti-inflammatory properties of benzoxazolone derivatives are well-documented and are often attributed to their ability to modulate key inflammatory pathways.[7][15][16][17][18] They have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as nitric oxide (NO).[5][15] The mechanism often involves the inhibition of pathways such as the NF-κB signaling cascade.[5]

Anticancer Activity

Benzoxazolone derivatives have demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines, including breast cancer.[6][8][19] Their anticancer activity is often linked to the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[8][20] Some derivatives also exhibit their anticancer effects by inhibiting key enzymes like VEGFR-2.[21]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various benzoxazolone derivatives as reported in the literature.

Table 1: Benzoxazolone Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeCompoundIC50 (nM)Reference
Benzoxazolone-5-UreaSoluble Epoxide Hydrolase (sEH)33 0.39[5][10][11][12]
Benzoxazolone-5-UreaSoluble Epoxide Hydrolase (sEH)31-39 0.39 - 570[5][10][11][12]
Benzoxazole clubbed 2-PyrrolidinoneMonoacylglycerol Lipase (MAGL)19 (4-NO2 derivative) 8.4[6]
Benzoxazole clubbed 2-PyrrolidinoneMonoacylglycerol Lipase (MAGL)20 (4-SO2NH2 derivative) 7.6[6]
Benzoxazolone CarboxamideAcid Ceramidase (AC)14 -[2]
Benzothiazolone pentanamide derivativeAcetylcholinesterase (AChE)14b 340 (eeAChE), 460 (huAChE)[9]
Benzothiazolone keton derivativeButyrylcholinesterase (BChE)11c 2980 (eqBChE), 2560 (huBChE)[9]

Table 2: Anti-Inflammatory and Anticancer Activities of Benzoxazolone Derivatives

Compound ClassActivityCell Line/ModelCompoundIC50 (µM) / % InhibitionReference
4-Sulfonyloxy/alkoxy benzoxazoloneAnti-inflammatory (NO production)RAW 264.72h 17.67[5]
4-Sulfonyloxy/alkoxy benzoxazoloneAnti-inflammatory (IL-1β production)RAW 264.72h 20.07[5]
4-Sulfonyloxy/alkoxy benzoxazoloneAnti-inflammatory (IL-6 production)RAW 264.72h 8.61[5]
Benzoxazolone derivativeAnti-inflammatory (IL-6 production)-3c 10.14[15]
Benzoxazolone derivativeAnti-inflammatory (IL-6 production)-3d 5.43[15]
Benzoxazolone derivativeAnti-inflammatory (IL-6 production)-3g 5.09[15]
N-substituted benzoxazoloneAnticancer (Cell viability)MCF-71 Effective at 100 µM[8]
N-substituted benzoxazoloneAnticancer (Cell viability)MCF-72 Effective at 50 µM[8]
Benzoxazole derivativeAnticancer (% Growth Inhibition)SNB-75 (CNS Cancer)19 35.49%[6]
Benzoxazole derivativeAnticancer (% Growth Inhibition)SNB-75 (CNS Cancer)20 31.88%[6]
Benzoxazole derivativeAnticancerHCT-1168g 68.0% growth inhibition[17]
Benzoxazole derivativeAnticancerHCT-11612e 59.11% growth inhibition[17]

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of benzoxazolone derivatives can be attributed to their modulation of several critical cellular signaling pathways.

Anti-Inflammatory Signaling: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory activity of certain benzoxazolone derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] This is often achieved by suppressing the phosphorylation of upstream kinases such as p38 and ERK, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This ultimately blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes like iNOS, IL-1β, and IL-6.[5]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK IkB_NFkB IκBα-NF-κB Complex p_p38->IkB_NFkB p_ERK->IkB_NFkB IkB IκBα NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB Phosphorylation & Degradation of IκBα Benzoxazolone Benzoxazolone Derivative (2h) Benzoxazolone->p_p38 Benzoxazolone->p_ERK DNA DNA NFkB_nuc->DNA ProInflammatory Pro-inflammatory Gene Transcription (iNOS, IL-1β, IL-6) DNA->ProInflammatory

Caption: Inhibition of the MAPK-NF-κB/iNOS signaling pathway by a benzoxazolone derivative.

Antioxidant Response: Activation of the Nrf2/HO-1 Pathway

Some benzoxazolone derivatives exert protective effects against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by benzoxazolone derivatives, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including HO-1.[11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Nuclear Translocation Benzoxazolone Benzoxazolone Derivative (HBAI) Benzoxazolone->Keap1_Nrf2 Induces Dissociation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1, etc.) ARE->Antioxidant_Genes

Caption: Activation of the Nrf2/HO-1 signaling pathway by a benzoxazolone derivative.

Pro-Apoptotic Signaling in Cancer Cells

The anticancer activity of many benzoxazolone derivatives is mediated by the induction of apoptosis. This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the key executioner caspase-3, ultimately leading to programmed cell death.[8][13][17][20][21]

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Benzoxazolone Benzoxazolone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazolone->Bcl2 Bax Bax (Pro-apoptotic) Benzoxazolone->Bax CytochromeC Cytochrome c Bcl2->CytochromeC Inhibits Release Bax->CytochromeC Promotes Release Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC->Caspase3 Activates

Caption: Induction of apoptosis by a benzoxazolone derivative via the intrinsic pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on benzoxazolone derivatives.

Synthesis of Benzoxazolone Derivatives

A general and versatile method for the synthesis of benzoxazolone derivatives involves the cyclization of o-aminophenol precursors.[22] More complex derivatives, such as the 6-acyl-benzoxazolones, can be synthesized through Friedel-Crafts acylation of the benzoxazolone core, followed by N-alkylation with substituted phenacyl bromides.[7][20]

General Procedure for the Synthesis of 6-Acyl-3-[(4-substitutedbenzoyl)methyl]-2(3H)-benzoxazolones: [20]

  • Acylation of 2(3H)-benzoxazolone: To a solution of 2(3H)-benzoxazolone in a suitable solvent (e.g., nitrobenzene), add the appropriate acyl chloride and a Lewis acid catalyst (e.g., AlCl3).

  • Heat the reaction mixture under reflux for a specified time.

  • Pour the cooled reaction mixture into a mixture of ice and hydrochloric acid.

  • Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the 6-acyl-2(3H)-benzoxazolone.

  • N-Alkylation: Dissolve the 6-acyl-2(3H)-benzoxazolone in ethanol, and add an equimolar amount of the desired 4-substituted phenacyl bromide.

  • Add a catalytic amount of a base (e.g., potassium carbonate) and reflux the mixture.

  • After cooling, pour the reaction mixture into water.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final product.

  • Characterize the synthesized compounds using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.

In Vitro Enzyme Inhibition Assays

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric): [10][14][23]

  • Prepare a 10X stock solution of the test compound in a suitable solvent and dilute it with sEH assay buffer.

  • Add 10 µl of the test compound solution to the wells of a 96-well plate. Include solvent controls, inhibitor controls (e.g., N-Cyclohexyl-Nʹ-dodecylurea), enzyme controls, and background controls.

  • Bring the volume in each well to 40 µl with sEH assay buffer.

  • Prepare a reaction mix containing sEH enzyme in sEH assay buffer.

  • Add the reaction mix to all wells except the background control.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µl of the sEH substrate (e.g., PHOME) to each well.

  • Measure the fluorescence at an excitation wavelength of 362 nm and an emission wavelength of 460 nm at 30-second intervals for 15-30 minutes.

  • Calculate the rate of reaction and the percentage of inhibition for each test compound.

Monoacylglycerol Lipase (MAGL) Inhibitor Screening Assay (Fluorometric): [3][24]

  • Prepare a 20X working solution of the test compound in an appropriate solvent.

  • In a 96-well plate, add the test compound, positive control (e.g., JZL184), and no inhibitor control.

  • Prepare a MAGL enzyme solution in MAGL assay buffer and add it to the wells.

  • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

  • During pre-incubation, prepare a 20X working solution of the MAGL substrate.

  • Initiate the reaction by adding the MAGL substrate to each well.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Determine the IC50 values for the test compounds.

Acid Ceramidase (AC) Activity Assay (Fluorometric): [6][25][26][27][28]

  • Prepare cell lysates from cultured cells.

  • Incubate the cell lysates with a substrate buffer containing a fluorescently labeled ceramide substrate (e.g., NBD-C12-Ceramide) at 37°C for 30 minutes. The buffer should be at an acidic pH (e.g., 4.5) to specifically measure lysosomal AC activity.

  • Stop the reaction by adding ethanol and centrifuge to pellet the debris.

  • Analyze the supernatant using UPLC or another suitable method to quantify the fluorescent product (e.g., NBD-sphingosine).

  • For inhibitor studies, pre-incubate the cell lysates with the test compounds before adding the substrate.

  • Calculate the percentage of AC activity inhibition.

In Vitro Anticancer Activity Assay

MTT Assay for Cell Viability: [1][2][7][12][15]

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 8x10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the benzoxazolone derivatives and incubate for a further 24-48 hours.

  • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vivo Anti-Inflammatory Activity Assay

Carrageenan-Induced Paw Edema in Rats: [18]

  • Divide Wistar albino rats into groups.

  • Administer the test compounds orally at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., Diclofenac Sodium).

  • After a set time (e.g., 1 hour), induce acute inflammation by injecting a 1% suspension of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4-hour intervals after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

The benzoxazolone core represents a highly versatile and valuable scaffold in the field of medicinal chemistry. The extensive research into its synthesis and biological evaluation has revealed a wide spectrum of pharmacological activities, making it a promising starting point for the development of novel drugs targeting a range of diseases. The ability of benzoxazolone derivatives to potently and often selectively modulate key enzymes and signaling pathways, such as those involved in inflammation, cancer, and neurodegeneration, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the current state of research on the benzoxazolone core, offering valuable data and methodologies to aid researchers and drug development professionals in their efforts to harness the full potential of this remarkable chemical entity. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of benzoxazolone derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 4-acetylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-acetylbenzo[d]oxazol-2(3H)-one, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines established methodologies and predictive data to inform research and development activities.

Physicochemical and Predicted Solubility Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₇NO₃[2]
Molecular Weight177.16 g/mol [1]
Predicted XlogP0.8[2]
Predicted Water Solubility2.2 g/LFooDB

Experimental Protocols for Solubility Determination

To obtain empirical solubility data for this compound, standard pharmaceutical industry protocols for kinetic and thermodynamic solubility are recommended.

Kinetic Solubility Assay

Kinetic solubility is often determined in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.

Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration typically between 1-5%.

  • Incubation: Shake the plate for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C or 37°C).

  • Measurement: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is crucial for formulation development.

Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0) and relevant organic solvents.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the samples to stand, and then separate the undissolved solid from the supernatant by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units of µg/mL or µM.

G Workflow for Solubility Determination cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k1 Prepare 10 mM stock in DMSO k2 Serial dilution in DMSO k1->k2 k3 Add to aqueous buffer k2->k3 k4 Incubate (1-2h) with shaking k3->k4 k5 Measure turbidity (Nephelometry) k4->k5 t1 Add excess solid to solvent t2 Agitate to equilibrium (24-72h) t1->t2 t3 Separate solid and supernatant t2->t3 t4 Quantify concentration in supernatant (HPLC) t3->t4

Workflow for determining the kinetic and thermodynamic solubility of a compound.

Stability and Forced Degradation Studies

To elucidate the degradation pathways and establish the stability profile of this compound, forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Protocol

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways[3][4].

Stress Conditions:

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room or elevated temperature.

  • Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period.

  • Photostability: Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines[5][6][7]. A dark control should be run in parallel.

Analytical Procedure:

  • Samples should be taken at various time points during the degradation studies.

  • A stability-indicating analytical method, typically reverse-phase HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) coupling, should be developed and validated to separate the parent compound from all degradation products.

  • The extent of degradation should be monitored, and the structures of significant degradation products should be elucidated using techniques like LC-MS/MS and NMR.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions start This compound acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Determine Degradation Pathways analysis->end

Workflow for conducting forced degradation studies.

Involvement in Signaling Pathways

Derivatives of the benzo[d]oxazol-2(3H)-one scaffold have been identified as potent inhibitors of several key proteins in cellular signaling pathways, suggesting potential therapeutic applications. While the direct targets of the 4-acetyl derivative are not specified, the activities of its analogs provide a strong rationale for its investigation against these targets.

TNIK and the Wnt Signaling Pathway

Benzo[d]oxazol-2(3H)-one derivatives have been discovered as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a critical component of the Wnt signaling pathway, which is often dysregulated in colorectal cancer[8]. TNIK acts as an activating kinase for the TCF4/β-catenin transcriptional complex[9]. Inhibition of TNIK is expected to block Wnt signaling downstream of APC mutations, which are common in colorectal cancers[10][11].

G TNIK in Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled APC APC Destruction Complex Frizzled->APC inhibits BetaCatenin β-catenin APC->BetaCatenin promotes degradation TCF4 TCF4 BetaCatenin->TCF4 translocates to nucleus and binds GeneTranscription Target Gene Transcription (Proliferation) TCF4->GeneTranscription activates TNIK TNIK TNIK->TCF4 phosphorylates & activates Nucleus Nucleus Inhibitor Benzo[d]oxazol-2(3H)-one Derivative Inhibitor->TNIK inhibits

Role of TNIK in the Wnt signaling pathway and its inhibition.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase, upon binding its ligand hepatocyte growth factor (HGF), activates multiple downstream pathways involved in cell proliferation, motility, and invasion[12]. Aberrant c-MET signaling is implicated in various cancers[13][14]. Benzo[d]oxazol-2(3H)-one derivatives have been designed as inhibitors of c-MET kinase.

G c-MET Signaling Pathway HGF HGF Ligand cMET c-MET Receptor HGF->cMET binds & activates PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK STAT STAT Pathway cMET->STAT Proliferation Proliferation & Survival PI3K_AKT->Proliferation Motility Motility & Invasion PI3K_AKT->Motility RAS_MAPK->Proliferation RAS_MAPK->Motility STAT->Proliferation Inhibitor Benzo[d]oxazol-2(3H)-one Derivative Inhibitor->cMET inhibits

Overview of the c-MET signaling pathway and its inhibition.

CDYL and Transcriptional Repression

Chromodomain Y-like (CDYL) protein is a transcriptional co-repressor that plays a role in chromatin remodeling[15]. It recognizes repressive histone marks and can recruit other modifying enzymes to silence gene expression[16][17]. Benzo[d]oxazol-2(3H)-one analogs have been identified as the first potent and selective small-molecule inhibitors of CDYL, providing a tool to study its function[18].

G CDYL-Mediated Transcriptional Repression CDYL CDYL Histone Histone Tail (e.g., H3K27me3) CDYL->Histone binds to PRC2 PRC2 Complex (EZH2) CDYL->PRC2 recruits Chromatin Chromatin PRC2->Chromatin methylates histones Repression Transcriptional Repression Chromatin->Repression leads to Inhibitor Benzo[d]oxazol-2(3H)-one Derivative Inhibitor->CDYL inhibits

References

The Therapeutic Potential of 4-acetylbenzo[d]oxazol-2(3H)-one: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]oxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. While 4-acetylbenzo[d]oxazol-2(3H)-one itself is primarily recognized as a versatile chemical intermediate, its core structure holds significant promise for the development of novel therapeutics. This technical guide delves into the key molecular targets that can be modulated by derivatives of this scaffold, providing a comprehensive overview of the quantitative data, experimental methodologies, and associated signaling pathways to inform future drug discovery efforts.

Key Therapeutic Targets and Quantitative Data

Derivatives of the benzo[d]oxazol-2(3H)-one core have demonstrated potent inhibitory activity against several key proteins implicated in a range of diseases, including cancer, inflammation, and neurological disorders. The following tables summarize the quantitative data for the most promising targets identified to date.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth, metastasis, and angiogenesis. Several benzo[d]oxazol-2(3H)-one derivatives have been identified as potent c-Met inhibitors.

CompoundTargetIC50 (nM)Cell LineCellular IC50 (nM)Reference
13 c-Met Kinase1EBC-15[1]
Chromodomain Y-like (CDYL) Protein Inhibitors

Chromodomain Y-like (CDYL) is a "reader" of histone post-translational modifications, playing a crucial role in epigenetic regulation. Its dysregulation has been linked to various diseases, making it an attractive therapeutic target.

CompoundTargetKd (µM)Reference
D03 CDYL0.5
Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of anti-inflammatory and analgesic epoxy fatty acids. Inhibition of sEH has emerged as a promising strategy for the treatment of inflammatory and pain-related disorders.

Compound SeriesTargetIC50 Range (nM)Reference
Benzoxazolone-5-Urea Analogues sEH0.39 - 570
Traf2- and Nck-Interacting Kinase (TNIK) Inhibitors

Traf2- and Nck-interacting kinase (TNIK) is a critical regulator of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. Targeting TNIK represents a promising therapeutic approach for this malignancy.

CompoundTargetIC50 (µM)Reference
8g TNIK0.050[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols for assessing the activity of benzo[d]oxazol-2(3H)-one derivatives against their respective targets.

c-Met Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of c-Met kinase.

Materials:

  • Recombinant c-Met kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well plates

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, c-Met kinase, and the kinase substrate.

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (known c-Met inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the c-Met kinase activity.

CDYL Inhibition Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the binding affinity between a compound and its target protein.

Materials:

  • Recombinant CDYL protein

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Test compounds dissolved in running buffer

  • SPR instrument (e.g., Biacore)

Procedure:

  • Immobilize the CDYL protein onto the sensor chip surface using standard amine coupling chemistry.

  • Inject a series of concentrations of the test compound over the sensor surface.

  • Monitor the change in the SPR signal, which is proportional to the amount of compound bound to the protein.

  • After each injection, regenerate the sensor surface to remove the bound compound.

  • Analyze the binding data to determine the association (ka) and dissociation (kd) rate constants.

  • Calculate the equilibrium dissociation constant (Kd), which is a measure of the binding affinity (Kd = kd/ka).

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay measures the inhibition of sEH activity by monitoring the hydrolysis of a fluorogenic substrate.

Materials:

  • Recombinant sEH enzyme

  • sEH substrate (e.g., (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (known sEH inhibitor) and a negative control (DMSO vehicle).

  • Add the sEH enzyme to the wells.

  • Pre-incubate the plate at room temperature.

  • Initiate the reaction by adding the fluorogenic sEH substrate.

  • Monitor the increase in fluorescence over time as the substrate is hydrolyzed to a fluorescent product.

  • Calculate the rate of the reaction for each compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the sEH activity.

TNIK Inhibition Assay

The inhibitory activity against TNIK can be determined using a similar kinase assay protocol as described for c-Met, with specific reagents for TNIK.

Materials:

  • Recombinant TNIK

  • Appropriate kinase substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Kinase activity detection reagent

Procedure:

  • Follow a similar procedure to the c-Met kinase inhibition assay, substituting the specific TNIK enzyme and substrate.

  • Measure the kinase activity and calculate the IC50 values for the test compounds.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for drug discovery based on the this compound scaffold.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Benzoxazolone Benzo[d]oxazol-2(3H)-one Derivative Benzoxazolone->cMet Inhibits

Figure 1: c-Met Signaling Pathway and Inhibition.

CDYL_Epigenetic_Regulation cluster_0 Chromatin Regulation Histone Histone H3 H3K27me3 H3K27me3 Histone->H3K27me3 Methylation by PRC2 CDYL CDYL Protein H3K27me3->CDYL Binds PRC2 PRC2 Complex CDYL->PRC2 Recruits Gene_Silencing Gene Silencing PRC2->Gene_Silencing Benzoxazolone Benzo[d]oxazol-2(3H)-one Derivative Benzoxazolone->CDYL Inhibits Binding

Figure 2: CDYL-mediated Epigenetic Regulation.

sEH_Inflammatory_Pathway AA Arachidonic Acid CYP450 CYP450 AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs Inflammation Inflammation DHETs->Inflammation Benzoxazolone Benzo[d]oxazol-2(3H)-one Derivative Benzoxazolone->sEH Inhibits

Figure 3: Soluble Epoxide Hydrolase Pathway.

TNIK_Wnt_Signaling_Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_Complex APC Destruction Complex Dishevelled->APC_Complex Inhibits Beta_Catenin β-catenin APC_Complex->Beta_Catenin Promotes Degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds TNIK TNIK TCF_LEF->TNIK Interacts Gene_Transcription Target Gene Transcription TNIK->Gene_Transcription Activates Benzoxazolone Benzo[d]oxazol-2(3H)-one Derivative Benzoxazolone->TNIK Inhibits

Figure 4: TNIK in the Wnt Signaling Pathway.

Drug_Discovery_Workflow Start This compound Synthesis Derivative Synthesis Start->Synthesis Screening High-Throughput Screening (Biochemical & Cellular Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Screening Iterative Improvement In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Figure 5: General Drug Discovery Workflow.

Conclusion

The this compound core represents a promising starting point for the development of novel therapeutics targeting a range of debilitating diseases. By leveraging the insights into the key molecular targets, quantitative inhibitory data, and detailed experimental protocols outlined in this guide, researchers and drug development professionals can accelerate the design and synthesis of new, potent, and selective inhibitors. The provided signaling pathway diagrams and discovery workflow offer a conceptual framework to guide these efforts, ultimately paving the way for the next generation of medicines based on the versatile benzo[d]oxazol-2(3H)-one scaffold.

References

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on the Benzoxazolone Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazolone scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and pharmaceuticals. The ability to functionalize the benzene ring of the benzoxazolone core through electrophilic aromatic substitution (EAS) is a cornerstone of synthetic strategies aimed at modulating the pharmacological properties of these molecules. This technical guide provides a comprehensive overview of the core principles and experimental methodologies for the electrophilic aromatic substitution on the benzoxazolone ring, with a focus on nitration, halogenation, and Friedel-Crafts reactions.

Electronic Properties and Regioselectivity of the Benzoxazolone Ring

The benzoxazolone ring system consists of a benzene ring fused to an oxazolone ring. The heteroatoms (oxygen and nitrogen) and the carbonyl group in the oxazolone moiety significantly influence the electron density distribution of the fused benzene ring, thereby dictating the regioselectivity of electrophilic attack.

The nitrogen atom of the amide within the oxazolone ring possesses a lone pair of electrons that can be delocalized into the aromatic system through resonance. This electron-donating effect increases the electron density of the benzene ring, making it more susceptible to electrophilic attack than benzene itself. This activating effect, however, is tempered by the electron-withdrawing inductive effect of the electronegative oxygen and nitrogen atoms, as well as the carbonyl group.

Resonance structures indicate that the electron density is preferentially increased at the positions ortho and para to the nitrogen atom (positions 5 and 7) and ortho to the oxygen atom (position 7). However, the directing effect of the amide group is the most dominant, making the benzoxazolone ring an ortho, para-director. Consequently, electrophilic substitution is expected to occur primarily at the 6-position (para to the nitrogen atom) and to a lesser extent at the 4-position (ortho to the nitrogen atom). Steric hindrance can also play a role in favoring substitution at the less hindered 6-position.

dot

Caption: Preferred sites of electrophilic attack on the benzoxazolone ring.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration of benzoxazolone is a well-established method for introducing a nitro group onto the aromatic ring, which can serve as a versatile handle for further functionalization. The reaction is highly regioselective, yielding predominantly the 6-nitro derivative.

Table 1: Nitration of 2(3H)-Benzoxazolone

Reagents and ConditionsProductYieldReference
Nitric acid (68%), acetic anhydride, 0–5 °C, 3 h6-Nitro-2(3H)-benzoxazolone68-91%[1]

Experimental Protocol: Synthesis of 6-Nitro-2(3H)-benzoxazolone [1]

  • Preparation of Nitrating Mixture: To a solution of benzoxazolone (10 mmol) in acetic anhydride (20 cm³), nitric acid (68%, 5.30 cm³, 80 mmol) is added dropwise at 0–5 °C.

  • Reaction: The mixture is stirred at 0–5 °C for 3 hours.

  • Workup: The resulting precipitate is filtered, washed with cold water, and dried.

  • Purification: The crude product can be recrystallized from a suitable solvent to afford pure 6-nitro-2(3H)-benzoxazolone.

Halogenation

Halogenation introduces halogen atoms (e.g., Br, Cl) onto the benzoxazolone ring. While specific studies on the halogenation of benzoxazolone are limited, data from the closely related (2H)-1,4-benzoxazin-3(4H)-one system provides valuable insights into the expected regioselectivity. Bromination of this analog with bromine in glacial acetic acid yields the 6-bromo derivative, followed by the 6,7-dibromo compound upon further reaction.[2]

Experimental Protocol: General Procedure for Bromination of Aromatic Compounds (Adapted for Benzoxazolone)

  • Reaction Setup: To a solution of 2(3H)-benzoxazolone in a suitable solvent (e.g., glacial acetic acid or chloroform), add a solution of bromine dropwise with stirring at room temperature. The reaction should be protected from light.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is poured into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench the excess bromine. The product is then extracted with an organic solvent, and the organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Note: The regioselectivity and the extent of halogenation (mono- vs. di-substitution) will depend on the reaction conditions, including the solvent, temperature, and the amount of halogenating agent used.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are pivotal for the introduction of acyl and alkyl groups onto the benzoxazolone ring. The acylation reaction is particularly noteworthy for its high regioselectivity, exclusively yielding the 6-acyl-2(3H)-benzoxazolones. These 6-acyl derivatives are valuable intermediates in the synthesis of various pharmacologically active molecules.

Table 2: Friedel-Crafts Acylation of 2(3H)-Benzoxazolone

Acylating AgentCatalystProductYieldReference
Acetyl chlorideAlCl₃-DMF6-Acetyl-2(3H)-benzoxazoloneExcellent[3]
Various acid anhydrides or chloridesAlCl₃-DMF6-Acyl-2(3H)-benzoxazolonesExcellent[3]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of 2(3H)-Benzoxazolone

  • Catalyst Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, aluminum chloride (AlCl₃) is placed. Dimethylformamide (DMF) is added dropwise over a period of 10 minutes.

  • Reaction Mixture: The 2(3H)-benzoxazolone is then added to the catalyst mixture.

  • Addition of Acylating Agent: The acylating agent (acid chloride or anhydride) is added dropwise over 5 minutes.

  • Heating: The reaction temperature is subsequently raised to 85 °C and maintained for the appropriate time.

  • Workup: After cooling, the reaction mixture is poured onto ice and the resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

dot

G cluster_start Starting Material cluster_reactions Electrophilic Aromatic Substitution cluster_products Substituted Products cluster_characterization Characterization Benzoxazolone 2(3H)-Benzoxazolone Nitration Nitration (HNO3, H2SO4) Benzoxazolone->Nitration Halogenation Halogenation (Br2 or Cl2, Lewis Acid) Benzoxazolone->Halogenation FC_Acylation Friedel-Crafts Acylation (RCOCl, AlCl3) Benzoxazolone->FC_Acylation 6-Nitro 6-Nitrobenzoxazolone Nitration->6-Nitro 6-Halo 6-Halobenzoxazolone Halogenation->6-Halo 6-Acyl 6-Acylbenzoxazolone FC_Acylation->6-Acyl NMR NMR Spectroscopy (¹H, ¹³C) 6-Nitro->NMR MS Mass Spectrometry 6-Nitro->MS IR IR Spectroscopy 6-Nitro->IR 6-Halo->NMR 6-Halo->MS 6-Halo->IR 6-Acyl->NMR 6-Acyl->MS 6-Acyl->IR

References

Methodological & Application

Application Notes and Protocols for 4-acetylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetylbenzo[d]oxazol-2(3H)-one is a naturally occurring benzoxazolone found in maize (Zea mays)[1]. The benzoxazolone scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. The 4-acetyl group on this particular compound offers a versatile chemical handle for the synthesis of a diverse library of derivatives for biological screening[1]. These application notes provide detailed protocols for evaluating the biological activity of this compound and its analogs in key therapeutic areas. While specific quantitative bioactivity data for this compound is not extensively available in public literature, the following protocols are based on established methods for analogous benzoxazolone derivatives.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₇NO₃--INVALID-LINK--
Molecular Weight 177.16 g/mol --INVALID-LINK--
CAS Number 70735-79-4--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage -20°C, dry seal--INVALID-LINK--

Potential Biological Activities and Signaling Pathways

Benzoxazolone derivatives have been reported to modulate several key signaling pathways implicated in disease. Two prominent examples are the c-Met signaling pathway , often dysregulated in cancer, and the Wnt signaling pathway , where the kinase TNIK (TRAF2- and NCK-interacting kinase) is a crucial component.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream signaling cascades like the RAS-MAPK pathway, promoting cell proliferation, survival, and motility. Aberrant c-Met signaling is a hallmark of many cancers.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds RAS RAS c-Met->RAS Activates Benzoxazolone 4-acetylbenzo[d]oxazol- 2(3H)-one Derivative Benzoxazolone->c-Met Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Promotes Cell_Growth Cell Proliferation, Survival, Motility Transcription->Cell_Growth Leads to Wnt_TNIK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates APC_Axin_CK1 APC/Axin/CK1 (Destruction Complex) Dishevelled->APC_Axin_CK1 Inhibits GSK3b GSK3b beta_catenin_cyto β-catenin APC_Axin_CK1->beta_catenin_cyto Degrades beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates Gene_Transcription Wnt Target Gene Transcription beta_catenin_nuc->Gene_Transcription TCF4 TCF4 TCF4->Gene_Transcription TNIK TNIK TNIK->TCF4 Phosphorylates Benzoxazolone 4-acetylbenzo[d]oxazol- 2(3H)-one Derivative Benzoxazolone->TNIK Inhibits Cell_Proliferation Cell Proliferation and Survival Gene_Transcription->Cell_Proliferation Leads to cMet_Assay_Workflow Start Start Prepare_Reagents Prepare c-Met Enzyme, Substrate, ATP, and Test Compound Dilutions Start->Prepare_Reagents Add_to_Plate Add Reagents and Test Compound to 384-well Plate Prepare_Reagents->Add_to_Plate Incubate_1 Incubate at Room Temperature (e.g., 60 minutes) Add_to_Plate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at Room Temperature (e.g., 40 minutes) Add_ADP_Glo->Incubate_2 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_2->Add_Kinase_Detection Incubate_3 Incubate at Room Temperature (e.g., 30 minutes) Add_Kinase_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data and Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End sEH_Assay_Workflow Start Start Prepare_Reagents Prepare sEH Enzyme, Substrate (PHOME), and Test Compound Dilutions Start->Prepare_Reagents Add_to_Plate Add Reagents and Test Compound to 96-well Plate Prepare_Reagents->Add_to_Plate Incubate Incubate at Room Temperature (e.g., 40 minutes) Add_to_Plate->Incubate Read_Fluorescence Read Fluorescence (Ex: 330 nm, Em: 465 nm) Incubate->Read_Fluorescence Analyze_Data Analyze Data and Calculate IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate and Incubate (24h) Start->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions of Test Compound Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period (e.g., 48-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent to Each Well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End MIC_Assay_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compound in Broth Medium in a 96-well Plate Start->Prepare_Dilutions Inoculate_Plate Inoculate Each Well with the Microbial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Visually_Inspect Visually Inspect for Microbial Growth (Turbidity) Incubate->Visually_Inspect Determine_MIC Determine the Lowest Concentration with No Visible Growth (MIC) Visually_Inspect->Determine_MIC End End Determine_MIC->End

References

Application Notes and Protocols for Derivatization of the Acetyl Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a chemical modification process used to convert a compound into a product of similar but distinct structure, known as a derivative. For analytical purposes, particularly in chromatography and mass spectrometry, derivatization is a crucial sample preparation step. The primary goals of derivatizing compounds containing an acetyl moiety, or more commonly, derivatizing functional groups with an acetyl group (acetylation), are to:

  • Increase Volatility: For gas chromatography (GC), polar functional groups like hydroxyl (-OH), amino (-NH2), and thiol (-SH) can be acetylated to reduce their polarity and increase their volatility, enabling analysis of otherwise non-volatile compounds.[1][2]

  • Improve Chromatographic Properties: Acetylation can lead to better peak shape, improved resolution between analytes, and reduced tailing on chromatographic columns.[3]

  • Enhance Detector Response: Introducing an acetyl group can improve the detectability of a compound, for instance, by enhancing its response to a specific detector.

  • Improve Thermal Stability: Derivatization can protect thermally labile groups from degradation at the high temperatures used in GC inlets and columns.[4]

  • Facilitate Structural Elucidation: The mass fragmentation patterns of acetylated derivatives in mass spectrometry (MS) can provide valuable structural information.

This document provides detailed application notes, experimental protocols, and quantitative data for common derivatization strategies involving the introduction of an acetyl group.

I. Derivatization Strategies and Reagents

The most common strategy for derivatizing active hydrogen-containing functional groups is acylation , where an acyl group (R-C=O) is introduced. When the acyl group is specifically an acetyl group (CH₃-C=O), the reaction is termed acetylation .

Key Reagents for Acetylation:
  • Acetic Anhydride ((CH₃CO)₂O): A widely used and versatile reagent for acetylating alcohols, phenols, amines, and thiols.[5][6] It reacts with active hydrogens to form the acetylated derivative and acetic acid as a byproduct. The reaction is often performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acetic acid formed.

  • Acetyl Chloride (CH₃COCl): A more reactive acetylating agent than acetic anhydride.[7] It reacts similarly to form the acetylated product and hydrochloric acid (HCl), which is typically neutralized with a base. Due to its high reactivity, it can be less selective than acetic anhydride.

  • Fluorinated Acylating Reagents (e.g., Trifluoroacetic Anhydride - TFAA): These reagents introduce a fluorinated acyl group. While not strictly introducing an acetyl group, they are a common and important class of acylation reagents. They are particularly useful for enhancing detection by electron capture detectors (ECD) in GC.[8]

II. Applications and Target Analytes

Acetylation is a versatile derivatization technique applicable to a wide range of analytes across various fields:

  • Metabolomics: Derivatization of amino acids, organic acids, and sugars to enable their analysis by GC-MS.[9][10]

  • Pharmaceutical Analysis: Derivatization of drugs and their metabolites to improve quantification and stability during analysis.[1][11]

  • Clinical Chemistry: Analysis of steroids, biogenic amines, and other biomarkers in biological fluids.[6][12][13]

  • Environmental Analysis: Detection of phenols and other pollutants in water samples.[14][15]

  • Food Science: Analysis of fatty acids, alcohols, and other components in food and beverages.[16][17]

III. Quantitative Data Summary

The following tables summarize quantitative data from various studies employing acetylation for derivatization.

Table 1: Performance Metrics for Acetylation of Phenolic Compounds

AnalyteDerivatization ReagentAnalytical MethodLODLOQRecovery (%)Reference
PhenolAcetic AnhydrideGC-MS-1 µg/kg60.5 - 119.9[5]
2,4-DichlorophenolAcetic AnhydrideFIA-MIMS0.5-20 µg/L--[14]
2,4,6-TrichlorophenolAcetic AnhydrideFIA-MIMS0.5-20 µg/L--[14]
Various ChlorophenolsAcetic AnhydrideGC-ECD0.01 ppb-Quantitative[15]

Table 2: Performance Metrics for Acetylation of Alcohols and Steroids

AnalyteDerivatization ReagentAnalytical MethodLODLOQRecovery (%)Precision (RSD)Reference
Benzyl AlcoholPerfluorooctanoyl ChlorideGC-MS0.1 mg/L--2.7% (intra-day), 4.2% (inter-day)[18]
Pinacolyl AlcoholAcetyl ChlorideGC-MS5 µg/mL---[2]
PolicosanolsAcetyl ChlorideGC--100.6 - 102.21.7% (intra-day), 2.9% (inter-day)[19]
Various SteroidsAcetic AnhydrideGC-MS----[13]

Table 3: Performance Metrics for Acetylation of Amines and Amino Acids

AnalyteDerivatization ReagentAnalytical MethodLODLOQReference
Various Amino AcidsDansyl chloride, FMOC-Cl, etc. (for comparison)LC-ESI-MS-~150 fmol (DEEMM)[20]
Aromatic Amines (iodinated derivatives)-GC-EI-MS/MS0.9–3.9 pg/L-[21]
Biogenic AminesAcetic AnhydrideGC-MS--[6]

IV. Experimental Protocols

Protocol 1: General Procedure for Acetylation of Alcohols/Phenols for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific analytes.

Materials:

  • Sample containing the alcohol or phenol analyte.

  • Acetic anhydride (reagent grade).

  • Pyridine or Triethylamine (TEA) (reagent grade).

  • An appropriate organic solvent (e.g., toluene, ethyl acetate), dried and free of interfering peaks.

  • Saturated sodium bicarbonate solution.

  • Anhydrous sodium sulfate.

  • Reaction vials (e.g., 2 mL screw-cap vials with PTFE-lined septa).

  • Heating block or water bath.

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Sample Preparation: Accurately weigh or measure the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of an appropriate solvent (e.g., pyridine or toluene) to dissolve the residue.

  • Add 100 µL of acetic anhydride. If not using pyridine as the solvent, add 50 µL of a catalyst such as pyridine or TEA.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.

  • Work-up:

    • Cool the reaction vial to room temperature.

    • Add 500 µL of water and vortex to quench the excess acetic anhydride.

    • Add 500 µL of an extraction solvent (e.g., hexane or ethyl acetate) and vortex thoroughly for 1 minute.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic (upper) layer to a clean vial.

    • Wash the organic layer with 500 µL of saturated sodium bicarbonate solution to remove any remaining acetic acid. Vortex and centrifuge.

    • Transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to dry the solvent.

  • Analysis: The resulting solution containing the acetylated derivative is ready for GC-MS analysis.

Protocol 2: Acetylation of Biogenic Amines in Aqueous Solution for GC-MS

This protocol is adapted for the derivatization of amines directly in an aqueous sample.[6]

Materials:

  • Aqueous sample containing biogenic amines.

  • Acetic anhydride.

  • Potassium carbonate (K₂CO₃) or other suitable base.

  • An appropriate organic extraction solvent (e.g., ethyl acetate, hexane).

  • Anhydrous sodium sulfate.

  • Reaction vials.

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Sample Preparation: Place 1 mL of the aqueous sample in a reaction vial.

  • Basification: Add a suitable amount of a base, such as potassium carbonate, to bring the pH of the solution to alkaline (pH > 9).

  • Derivatization: Add 100 µL of acetic anhydride to the aqueous solution.

  • Reaction: Immediately cap the vial and vortex vigorously for 1-2 minutes. Let the reaction proceed at room temperature for 15-30 minutes with occasional vortexing.

  • Extraction:

    • Add 1 mL of an appropriate organic extraction solvent (e.g., ethyl acetate).

    • Vortex thoroughly for 2 minutes to extract the acetylated amines.

    • Centrifuge to achieve phase separation.

  • Drying and Concentration:

    • Carefully transfer the organic layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to dry the extract.

    • If necessary, the extract can be concentrated under a gentle stream of nitrogen to the desired volume for analysis.

  • Analysis: The final extract is ready for injection into the GC-MS system.

V. Visualizations (Graphviz DOT Language)

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis sample Analyte in Sample Matrix extraction Extraction / Cleanup sample->extraction drying Evaporation to Dryness extraction->drying dissolution Dissolution in Solvent drying->dissolution reagent_add Addition of Acetylating Reagent (e.g., Acetic Anhydride) & Catalyst dissolution->reagent_add reaction Heating / Incubation reagent_add->reaction quench Quenching of Excess Reagent reaction->quench extraction2 Liquid-Liquid Extraction quench->extraction2 wash Washing Step extraction2->wash dry_concentrate Drying & Concentration wash->dry_concentrate analysis GC-MS / HPLC Analysis dry_concentrate->analysis

Caption: Experimental workflow for acetylation derivatization.

logical_relationships cluster_analytes Target Analytes cluster_reagents Acetylation Reagents cluster_outcomes Analytical Outcomes cluster_techniques Analytical Techniques alcohols Alcohols / Phenols acetic_anhydride Acetic Anhydride alcohols->acetic_anhydride acetyl_chloride Acetyl Chloride alcohols->acetyl_chloride amines Amines amines->acetic_anhydride amines->acetyl_chloride thiols Thiols thiols->acetic_anhydride carboxylic_acids Carboxylic Acids (as esters) carboxylic_acids->acetyl_chloride increased_volatility Increased Volatility acetic_anhydride->increased_volatility leads to improved_chromatography Improved Chromatography acetic_anhydride->improved_chromatography leads to enhanced_detection Enhanced Detection acetic_anhydride->enhanced_detection can lead to acetyl_chloride->increased_volatility leads to acetyl_chloride->improved_chromatography leads to gcms GC-MS increased_volatility->gcms enables improved_chromatography->gcms benefits hplc HPLC improved_chromatography->hplc benefits enhanced_detection->gcms improves enhanced_detection->hplc improves

Caption: Logical relationships in acetylation derivatization.

VI. Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no derivatization yield Inactive reagent (hydrolyzed by moisture).Use a fresh, unopened vial of acetylating reagent. Store reagents under inert gas and in a desiccator.
Presence of water in the sample or solvent.Ensure the sample is completely dry before adding reagents. Use anhydrous solvents.
Insufficient reaction time or temperature.Optimize reaction conditions by systematically varying time and temperature. Monitor the reaction progress by analyzing aliquots at different time points.
Incorrect pH for the reaction.For aqueous reactions, ensure the pH is sufficiently basic to deprotonate the functional group.
Multiple or unexpected peaks in the chromatogram Incomplete derivatization.Optimize reaction conditions (time, temperature, reagent excess) to drive the reaction to completion.
Side reactions or degradation of the analyte.Use milder reaction conditions (lower temperature, less reactive reagent). Ensure the sample is free from interfering matrix components.
Contamination from reagents or glassware.Run a reagent blank to identify contaminant peaks. Use high-purity reagents and thoroughly clean glassware.
Poor peak shape (tailing) Adsorption of underivatized analyte on the column.Ensure complete derivatization. Use a properly deactivated GC liner and column.
Acidic byproducts (acetic acid, HCl) damaging the column.Ensure the work-up procedure effectively removes acidic byproducts before injection.

References

Application Notes and Protocols for High-Throughput Screening of 4-acetylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Notably, substituted benzo[d]oxazol-2(3H)-one moieties have been identified as potent inhibitors of various kinases, including c-Met kinase, a receptor tyrosine kinase that is a key driver in numerous human cancers.[2] Dysregulation of the c-Met signaling pathway, upon binding its ligand hepatocyte growth factor (HGF), can lead to increased cell proliferation, survival, motility, and invasion.[3][4] This makes c-Met an attractive target for therapeutic intervention.

4-acetylbenzo[d]oxazol-2(3H)-one is a derivative of this promising scaffold. The acetyl group at the 4-position provides a versatile synthetic handle for the generation of compound libraries, allowing for extensive structure-activity relationship (SAR) studies.[1] These application notes provide a framework for utilizing this compound and its analogs in a high-throughput screening (HTS) campaign to identify novel inhibitors of c-Met kinase. The primary assay detailed is a fluorescence polarization (FP)-based competition assay, a robust and widely used method in HTS for its homogeneous format and sensitivity.[5][6]

Target Signaling Pathway: c-Met

The c-Met receptor tyrosine kinase, upon activation by HGF, undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS/MAPK pathway, which primarily regulates cell proliferation, the PI3K/AKT pathway, crucial for cell survival, and the STAT pathway, involved in cell motility and invasion.[4][7][8] Aberrant activation of these pathways is a hallmark of many cancers.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival p_STAT3 Phosphorylated STAT3 STAT3->p_STAT3 p_STAT3->Nucleus Motility_Invasion Motility & Invasion Nucleus->Proliferation Nucleus->Motility_Invasion

Caption: The c-Met signaling pathway.

High-Throughput Screening Workflow

The proposed HTS workflow is designed to efficiently screen a compound library derived from this compound for inhibitory activity against c-Met kinase. The workflow consists of a primary screen using a fluorescence polarization assay, followed by a dose-response confirmation of initial hits and subsequent orthogonal assays to eliminate false positives.

HTS_Workflow Library Compound Library (this compound derivatives) PrimaryScreen Primary HTS: Fluorescence Polarization Assay (Single Concentration) Library->PrimaryScreen HitSelection Hit Identification (>50% Inhibition) PrimaryScreen->HitSelection HitSelection->Library Non-hits DoseResponse Dose-Response Confirmation (IC50 Determination) HitSelection->DoseResponse Hits OrthogonalAssay Orthogonal Assay (e.g., ADP-Glo) DoseResponse->OrthogonalAssay Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies OrthogonalAssay->SAR

Caption: High-throughput screening workflow.

Experimental Protocols

Fluorescence Polarization (FP) Based Competitive Binding Assay for c-Met Kinase

This protocol describes a competitive binding assay in a 384-well format to identify compounds that displace a fluorescently labeled tracer from the ATP-binding pocket of c-Met kinase.

Materials and Reagents:

  • c-Met Kinase: Recombinant human c-Met (phosphorylated or unphosphorylated), purified.

  • Fluorescent Tracer: A suitable fluorescently labeled ATP-competitive ligand for c-Met.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Compound Plates: 384-well plates containing this compound derivatives dissolved in DMSO.

  • Assay Plates: 384-well, low-volume, black, non-binding surface plates.

  • Plate Reader: Capable of measuring fluorescence polarization.

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the this compound derivatives in DMSO in a source plate.

    • Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plates.

    • For controls, add DMSO only to the respective wells.

  • Enzyme and Tracer Preparation:

    • Prepare a solution of c-Met kinase in assay buffer at a concentration twice the final desired concentration.

    • Prepare a solution of the fluorescent tracer in assay buffer at a concentration twice the final desired concentration.

    • Combine equal volumes of the c-Met and tracer solutions to create the enzyme/tracer mix. The final concentrations should be optimized to achieve a stable and robust FP signal.

  • Assay Execution:

    • Add the enzyme/tracer mix to all wells of the assay plate containing the pre-spotted compounds.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization (in mP units) of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

      • mP_sample: mP value of the well with the test compound.

      • mP_high_control: mP value of the well with enzyme, tracer, and DMSO (no inhibitor).

      • mP_low_control: mP value of the well with tracer and DMSO only (no enzyme).

    • For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay Validation:

To ensure the robustness of the assay for HTS, the Z'-factor should be calculated. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z' = 1 - [(3 * (SD_high + SD_low)) / |(Mean_high - Mean_low)|]

  • SD_high and Mean_high: Standard deviation and mean of the high control.

  • SD_low and Mean_low: Standard deviation and mean of the low control.

Data Presentation

The quantitative data from the primary screen and subsequent dose-response analysis should be organized for clear comparison.

Table 1: Hypothetical HTS Results for this compound Derivatives against c-Met Kinase

Compound IDStructure% Inhibition at 10 µMIC₅₀ (µM)
Parent This compound15.2> 50
Analog-1 [Structure of Analog 1]85.70.85
Analog-2 [Structure of Analog 2]62.15.2
Analog-3 [Structure of Analog 3]9.8> 50
Control Staurosporine98.50.05

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers interested in screening this compound and its derivatives as potential c-Met kinase inhibitors. The fluorescence polarization assay is a robust and scalable method for primary screening, and the outlined workflow ensures the reliable identification and confirmation of promising lead compounds for further drug development efforts. The versatility of the this compound scaffold makes it an excellent starting point for the discovery of novel and potent kinase inhibitors.

References

Application Notes and Protocols for the Analytical Detection of 4-acetylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetylbenzo[d]oxazol-2(3H)-one is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules and functional materials.[1] Its core structure, the benzoxazolone scaffold, is found in numerous compounds with a wide range of pharmacological activities.[2] Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for quality control during synthesis, pharmacokinetic studies, and other research applications.

This document provides detailed application notes and protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established principles for the analysis of similar small organic molecules and provide a strong foundation for method development and validation.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₇NO₃[3]
Molecular Weight177.16 g/mol [1][2]
Monoisotopic Mass177.04259 Da[3]
Predicted XlogP0.8[3]

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid or trifluoroacetic acid (analytical grade).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Analytical balance.

  • This compound reference standard.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions

ParameterRecommended Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program 0-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (typically in the range of 220-350 nm)

4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.

  • Perform a linear regression of the calibration curve to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Hypothetical)

The following table summarizes the typical validation parameters that should be assessed during method development. The values provided are hypothetical and should be experimentally determined.

ParameterExpected Range/Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids or for trace-level impurity analysis.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled analog or a related benzoxazolone derivative).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard and Sample Preparation: Prepare standards and samples in the diluent. For biological samples, a sample preparation step such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction will be necessary. Spike the internal standard into all standards and samples at a fixed concentration.

3. LC-MS/MS Conditions

ParameterRecommended Condition
Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program 0-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive or Negative (to be optimized)
MRM Transitions Precursor ion [M+H]⁺: m/z 178.0 or [M-H]⁻: m/z 176.0. Product ions to be determined by infusion and fragmentation of the standard.

Predicted Mass Spectrometry Data

Based on the molecular formula, the following adducts can be expected in mass spectrometric analysis[3]:

AdductPredicted m/z
[M+H]⁺178.04987
[M+Na]⁺200.03181
[M-H]⁻176.03531

4. Data Analysis and Quantification

  • Quantification is performed in Multiple Reaction Monitoring (MRM) mode.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Perform a weighted linear regression to determine the equation of the line and the correlation coefficient (r²).

Method Validation Parameters (Hypothetical)
ParameterExpected Range/Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.05 - 2 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect To be evaluated and minimized

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification start Start weigh Accurately weigh This compound start->weigh sample_prep Prepare Sample Solution (e.g., dissolve bulk drug or extract from matrix) start->sample_prep dissolve Dissolve in Diluent (Stock Solution) weigh->dissolve serial_dilute Prepare Calibration Standards dissolve->serial_dilute hplc HPLC / UHPLC System serial_dilute->hplc sample_prep->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection Detection (UV or MS/MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification end End quantification->end

Caption: Experimental workflow for the analysis of this compound.

chromatographic_separation injection Sample Injection | { Mixture of Analytes} column {Stationary Phase (C18)} | Mobile Phase Flow injection->column Introduction separation Differential Partitioning | {Analyte A (less retained) | Analyte B (more retained)} column->separation Elution detector Detector | {Signal vs. Time} separation->detector Detection

Caption: Principle of chromatographic separation.

Conclusion

The analytical methods outlined in this document provide a robust starting point for the detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. It is imperative that any method based on these protocols be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the reliability and accuracy of the generated data.

References

Application Notes and Protocols: Alpha-Halogenation of the Acetyl Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-halogenation of acetyl groups, a fundamental transformation in organic synthesis, introduces a halogen atom at the carbon adjacent to the carbonyl group. This reaction is of paramount importance in medicinal chemistry and drug development as the resulting α-halo ketones are versatile intermediates.[1][2] The presence of the halogen enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack, thus enabling the construction of more complex molecular architectures, particularly various heterocyclic scaffolds commonly found in pharmaceuticals.[2][3] This protocol details the common methods for achieving alpha-halogenation of acetyl groups, focusing on acid- and base-catalyzed pathways, and highlights its application in the synthesis of key pharmaceutical compounds.

Reaction Mechanisms

The alpha-halogenation of ketones can be achieved under both acidic and basic conditions, proceeding through different reactive intermediates.[4]

Acid-Catalyzed Halogenation

Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, facilitating tautomerization to the enol form. The electron-rich double bond of the enol then attacks the halogen, followed by deprotonation to yield the α-halo ketone and regenerate the acid catalyst.[5][6] A key advantage of the acid-catalyzed method is that it typically results in monohalogenation, as the electron-withdrawing halogen deactivates the product towards further enolization.[4]

acid_catalyzed_halogenation Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Halogenated_Ketone Alpha-Halo Ketone Enol->Halogenated_Ketone + X₂ Halogenated_Ketone->Halogenated_Ketone - HX

Caption: Acid-catalyzed alpha-halogenation mechanism.

Base-Promoted Halogenation

In the presence of a base, the reaction is initiated by the deprotonation of the α-carbon to form an enolate ion. The nucleophilic enolate then attacks the halogen. This process is often referred to as base-promoted rather than base-catalyzed because the base is consumed in the reaction.[7] A significant characteristic of base-promoted halogenation is the tendency for polyhalogenation. The introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, making subsequent halogenations faster than the first.[4][7]

base_catalyzed_halogenation Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate + OH⁻ Halogenated_Ketone Alpha-Halo Ketone Enolate->Halogenated_Ketone + X₂ Polyhalogenated_Ketone Polyhalogenated Ketone Halogenated_Ketone->Polyhalogenated_Ketone + OH⁻, + X₂ (repeats) drug_synthesis_workflow Start Starting Material (e.g., N-protected amino acid) Keto Ketone Intermediate Start->Keto Synthesis AlphaHalo Alpha-Halo Ketone (Key Intermediate) Keto->AlphaHalo Alpha-Halogenation Coupling Nucleophilic Substitution AlphaHalo->Coupling + Nucleophile Drug Drug Molecule (e.g., Atazanavir, Darunavir) Coupling->Drug Further Steps

References

Application Notes and Protocols for Molecular Docking Simulation of 4-acetylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Recent studies have identified benzo[d]oxazol-2(3H)-one derivatives as potent inhibitors of key signaling proteins such as c-Met kinase, Traf2- and Nck-interacting kinase (TNIK), and chromodomain protein CDYL, which are implicated in various cancers and other diseases.[2][3][4] 4-acetylbenzo[d]oxazol-2(3H)-one is a specific derivative of this class, and understanding its interaction with potential protein targets is crucial for structure-based drug design and lead optimization.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[5][6] This method is instrumental in virtual screening, hit identification, and lead optimization by elucidating binding modes and estimating binding affinities. This application note provides a detailed protocol for performing a molecular docking simulation of this compound with a relevant protein target, using c-Met kinase as an illustrative example. c-Met is a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion, and its dysregulation is associated with numerous cancers.

Molecular Structure and Properties

This compound is a small organic molecule with the following properties:

PropertyValueReference
Molecular FormulaC₉H₇NO₃[7][8]
Molecular Weight177.16 g/mol [7]
IUPAC Name4-acetyl-3H-1,3-benzoxazol-2-one[8]
SMILESCC(=O)C1=C2C(=CC=C1)OC(=O)N2[8]
InChIKeyFZAQRVWPQCXSPC-UHFFFAOYSA-N[8]

Experimental Protocols

This section details the step-by-step methodology for a molecular docking simulation of this compound with a target protein. The protocol is generalized and can be adapted for various docking software such as AutoDock, GOLD, or Schrödinger's Glide.

Preparation of the Ligand

The initial step involves preparing the 3D structure of this compound.

  • Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases like PubChem (CID: 9989779).[8]

  • 2D to 3D Conversion: Use a molecular modeling software (e.g., Avogadro, ChemDraw, MarvinSketch) to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This step is crucial for ensuring a realistic starting geometry for the ligand.

  • File Format Conversion: Save the optimized ligand structure in a format compatible with the chosen docking software (e.g., .pdb, .mol2, or .sdf). For AutoDock, it is necessary to convert the ligand to a .pdbqt file, which includes atomic charges and torsional degrees of freedom.

Preparation of the Protein Receptor

Proper preparation of the target protein is critical for a successful docking simulation.

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use a crystal structure of c-Met kinase.

  • Pre-processing:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[9]

    • Check for and repair any missing residues or atoms in the protein structure using tools like SWISS-MODEL or the protein preparation wizard in Schrödinger Maestro.

  • Protonation: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This should be done at a physiological pH (e.g., 7.4) to ensure correct ionization states of acidic and basic residues.

  • Charge Assignment: Assign partial charges to all atoms in the protein. For AutoDock, Gasteiger charges are commonly used.[9]

  • File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock).

Molecular Docking Simulation

This phase involves setting up and running the docking calculation.

  • Grid Box Definition: Define a grid box that encompasses the active site of the protein. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket. The location of the active site can be determined from the position of the co-crystallized ligand in the original PDB file or through literature review.

  • Docking Algorithm Selection: Choose a suitable docking algorithm. Common algorithms include Lamarckian Genetic Algorithm (LGA) in AutoDock, which combines a genetic algorithm for global search with a local search method for energy minimization.[6][9]

  • Setting Docking Parameters:

    • Number of Runs: Set the number of independent docking runs (e.g., 50-100) to ensure adequate sampling of the conformational space.

    • Exhaustiveness: This parameter controls the computational effort of the search. Higher values increase the probability of finding the optimal binding pose but also increase the computation time.

  • Execution: Run the docking simulation. The software will generate a series of possible binding poses for the ligand within the protein's active site, each with a corresponding binding energy score.

Analysis of Docking Results

The final step is to analyze the output of the docking simulation.

  • Clustering and Ranking: The generated poses are typically clustered based on their root-mean-square deviation (RMSD). The poses in each cluster are then ranked based on their predicted binding energy. The cluster with the lowest binding energy and the highest population is often considered the most likely binding mode.

  • Visualization and Interaction Analysis: The top-ranked binding poses should be visualized using molecular graphics software (e.g., PyMOL, VMD, Chimera). Analyze the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

  • Validation (Optional but Recommended): If experimental data is available for similar ligands, the docking protocol can be validated by redocking the co-crystallized ligand into the active site and comparing the predicted pose with the experimental one. An RMSD value below 2.0 Å is generally considered a successful validation.[10]

Data Presentation

The results of a molecular docking study are often summarized in tables to facilitate comparison and interpretation.

Table 1: Docking Results for this compound with c-Met Kinase

Binding Pose ClusterLowest Binding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Number of Poses in ClusterKey Interacting Residues
1-8.50.5845MET1160, TYR1230, ASP1222
2-8.20.9525ALA1221, MET1211
3-7.91.6215GLY1157, LYS1110

Note: The data presented in this table is illustrative and represents a hypothetical outcome of a docking simulation.

Visualizations

Diagrams are essential for visualizing complex workflows and relationships.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (3D Conversion & Minimization) Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Cleaning & Protonation) Protein_Prep->Grid_Gen Docking Molecular Docking Grid_Gen->Docking Results_Analysis Results Analysis (Clustering & Ranking) Docking->Results_Analysis Interaction_Viz Interaction Visualization Results_Analysis->Interaction_Viz Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand This compound Ligand->cMet Inhibits

References

Application Notes and Protocols: Small-Molecule Inhibitors of Chromodomain Protein CDYL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of small-molecule inhibitors targeting the chromodomain protein CDYL. This document includes detailed protocols for key experiments, quantitative data on inhibitor binding, and diagrams of relevant signaling pathways.

Introduction to CDYL and its Inhibition

Chromodomain Y-like (CDYL) is a "reader" of histone post-translational modifications, specifically recognizing methylated lysine residues on histones, such as H3K9me3, H3K27me2, and H3K27me3.[1][2] This recognition is crucial for its role as a transcriptional corepressor involved in various cellular processes, including the maintenance of repressive histone marks, X chromosome inactivation, and neuronal development.[1][3] CDYL exerts its repressive functions through its association with multiprotein complexes, including the Polycomb Repressive Complex 2 (PRC2) and the REST (RE1-Silencing Transcription factor) corepressor complex.[4][5]

Given its role in gene silencing and its association with various pathological conditions, CDYL has emerged as a promising target for therapeutic intervention. The development of small-molecule inhibitors that specifically target the chromodomain of CDYL offers a powerful tool to probe its biological functions and to develop novel therapeutic strategies.[1]

Lead Inhibitor Series: Benzo[d]oxazol-2(3H)-one Derivatives

A significant breakthrough in targeting CDYL has been the discovery of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors.[1] Through a structure-guided approach, a series of compounds were synthesized and evaluated, leading to the identification of highly effective inhibitors.

Quantitative Data on CDYL Inhibitors

The following table summarizes the binding affinities of selected benzo[d]oxazol-2(3H)-one derivatives for the CDYL chromodomain, as determined by Surface Plasmon Resonance (SPR).

Compound IDChemical Structure (if available)Binding Affinity (KD, µM)SelectivityReference
D03 Benzo[d]oxazol-2(3H)-one analog0.5 >140-fold vs. CDYL2, no binding to CDY1, >32-fold vs. CBX7[1]
Specs Library Hit 1-5.4Not specified[1]
Specs Library Hit 2-271.1Not specified[1]

Note: KD (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction.[6] IC50, another common metric, measures the functional inhibition of a biological process by 50%.[7]

Signaling Pathways Involving CDYL

CDYL plays a pivotal role in two major repressive signaling pathways: the REST corepressor pathway and the PRC2-mediated gene silencing pathway.

CDYL in the REST Corepressor Pathway

CDYL functions as a molecular bridge, connecting the REST transcription factor to histone methyltransferases like G9a.[4] This complex is recruited to specific gene promoters, leading to histone H3 lysine 9 (H3K9) methylation and subsequent transcriptional repression.

CDYL_REST_Pathway cluster_nucleus Nucleus REST REST (RE1-Silencing Transcription Factor) CDYL CDYL REST->CDYL Binds to G9a G9a (Histone Methyltransferase) CDYL->G9a Recruits Histone Histone H3 G9a->Histone Methylates (H3K9) Gene Target Gene Histone->Gene Represses Transcription Inhibitor CDYL Inhibitor (e.g., D03) Inhibitor->CDYL Inhibits Binding

Caption: CDYL as a bridge in the REST corepressor complex.

CDYL and the PRC2 Complex

CDYL directly interacts with EZH2, the catalytic subunit of the PRC2 complex, and recognizes the H3K27me3 mark.[5][8] This interaction creates a positive feedback loop, where CDYL enhances the methyltransferase activity of PRC2, leading to the propagation of the repressive H3K27me3 mark along the chromatin.[5]

CDYL_PRC2_Pathway cluster_nucleus Nucleus PRC2 PRC2 Complex (EZH2, SUZ12, EED) H3K27me3 Histone H3 (H3K27me3) PRC2->H3K27me3 Methylates H3K27 CDYL CDYL CDYL->PRC2 Binds to EZH2 CDYL->H3K27me3 Recognizes Chromatin Chromatin H3K27me3->Chromatin Maintains Repressive State Inhibitor CDYL Inhibitor (e.g., D03) Inhibitor->CDYL Inhibits Recognition of H3K27me3

Caption: CDYL's role in the PRC2-mediated gene silencing pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and can be adapted for specific experimental needs.

Synthesis of Benzo[d]oxazol-2(3H)-one Derivatives (General Scheme)

The synthesis of the benzo[d]oxazol-2(3H)-one scaffold, the core of the potent CDYL inhibitors, can be achieved through various synthetic routes. A general approach is outlined below.

Synthesis_Workflow StartingMaterial Substituted 2-Aminophenol Intermediate Isocyanate Intermediate StartingMaterial->Intermediate + Reagent Reagent Phosgene equivalent (e.g., triphosgene) Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Benzo[d]oxazol-2(3H)-one Derivative Cyclization->Product

Caption: General synthetic workflow for benzo[d]oxazol-2(3H)-ones.

Protocol:

  • Reaction Setup: Dissolve the substituted 2-aminophenol in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Phosgene Equivalent: Slowly add a solution of a phosgene equivalent, such as triphosgene, to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired benzo[d]oxazol-2(3H)-one derivative.

For specific modifications and substitutions to synthesize compounds like D03, refer to the detailed synthetic procedures in the primary literature.[1]

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein.

Protocol:

  • Protein Immobilization:

    • Immobilize recombinant human CDYL protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the CDYL protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the small-molecule inhibitor in a suitable running buffer (e.g., HBS-EP+ buffer).

    • Inject the different concentrations of the inhibitor over the immobilized CDYL surface and a reference flow cell (without CDYL) at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference flow cell data from the CDYL flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the engagement of a small molecule with its target protein in a cellular context. The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.[2][9]

Protocol:

  • Cell Treatment:

    • Culture cells (e.g., a relevant human cell line) to an appropriate confluency.

    • Treat the cells with the small-molecule inhibitor at various concentrations or with a vehicle control (e.g., DMSO).

    • Incubate the cells to allow for compound entry and target engagement.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of different temperatures for a fixed duration (e.g., 3 minutes) using a PCR cycler.

    • Include an unheated control sample.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Detection and Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble CDYL protein at each temperature point by Western blotting using a specific anti-CDYL antibody.

    • Quantify the band intensities and plot the fraction of soluble CDYL as a function of temperature.

  • Data Analysis:

    • Compare the melting curves of the vehicle-treated and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

The development of potent and selective small-molecule inhibitors for CDYL, such as the benzo[d]oxazol-2(3H)-one derivatives, provides invaluable tools for the scientific community. These inhibitors, in conjunction with the detailed protocols provided, will facilitate further investigation into the biological roles of CDYL and may pave the way for novel therapeutic interventions in diseases where CDYL is implicated.

References

Application Notes and Protocols: Preparation of 4-acetylbenzo[d]oxazol-2(3H)-one for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific analogue, 4-acetylbenzo[d]oxazol-2(3H)-one, has been identified as a natural product from Zea mays (maize), sparking interest in its synthesis and biological evaluation.[1] The acetyl group at the 4-position offers a versatile chemical handle for further structural modifications, making it an attractive starting point for the development of novel therapeutic agents.[1]

This document provides detailed application notes and protocols for the preparation of this compound and its subsequent evaluation in cell culture assays. The provided methodologies are based on established procedures for similar benzoxazolone derivatives and are intended to serve as a comprehensive guide for researchers.

I. Synthesis of this compound

While a specific, detailed synthetic protocol for this compound is not extensively reported in the literature, a plausible retrosynthetic analysis suggests two main strategies: late-stage acylation of the pre-formed benzo[d]oxazol-2(3H)-one core, or an earlier introduction of the acetyl group to a precursor.[1] The following protocol outlines a general and efficient method for the synthesis of the benzoxazolone core, which can be followed by a Friedel-Crafts acylation to introduce the acetyl group.

Protocol: Synthesis of Benzo[d]oxazol-2(3H)-one Core

This protocol is adapted from general methods for the synthesis of benzoxazolones.[2][3]

Materials:

  • 2-Aminophenol

  • Urea or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)

  • Solvent (e.g., toluene, xylene, or a high-boiling point solvent)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol in a suitable high-boiling point solvent.

  • Carbonyl Source Addition: Add an equimolar amount of urea (or a phosgene equivalent) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid. If not, proceed with extraction.

    • Wash the organic layer with a dilute HCl solution, followed by a saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude benzo[d]oxazol-2(3H)-one by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol: Friedel-Crafts Acylation to Yield this compound

Materials:

  • Benzo[d]oxazol-2(3H)-one

  • Acetyl chloride or acetic anhydride

  • Lewis acid catalyst (e.g., aluminum chloride (AlCl₃))

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid catalyst in the anhydrous solvent.

  • Reagent Addition: Cool the suspension in an ice bath and slowly add acetyl chloride or acetic anhydride.

  • Substrate Addition: Add the synthesized benzo[d]oxazol-2(3H)-one portion-wise to the reaction mixture, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

  • Quenching and Work-up:

    • Carefully pour the reaction mixture over crushed ice and acidify with dilute HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

II. Cell Culture Assays

The following are standard protocols to evaluate the biological activity of this compound in cell culture. It is recommended to test a range of concentrations to determine the dose-dependent effects of the compound.

A. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[4][5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[5][7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.[4][5] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

III. Data Presentation

Quantitative data from cell culture assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM) ± SD
MCF-724
48
72
HepG224
48
72
Positive Control (e.g., Doxorubicin)48

Table 2: Apoptosis Induction by this compound

TreatmentConcentration (µM)% Early Apoptosis ± SD% Late Apoptosis ± SD% Total Apoptosis ± SD
Vehicle Control-
This compound10
50
Positive Control

IV. Signaling Pathways and Visualizations

Several benzoxazolone derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. For instance, some derivatives have been found to inhibit the TLR4/NF-κB and MAPK signaling pathways.[9] Inhibition of the NF-κB pathway can reduce the expression of pro-inflammatory and pro-survival genes, leading to apoptosis in cancer cells.

Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a potential signaling pathway that could be investigated for this compound.

experimental_workflow cluster_synthesis Synthesis cluster_assays Cell Culture Assays cluster_analysis Data Analysis start 2-Aminophenol + Urea core Benzo[d]oxazol-2(3H)-one Core Synthesis start->core acylation Friedel-Crafts Acylation core->acylation product This compound acylation->product culture Cell Seeding & Treatment product->culture cytotoxicity MTT Assay culture->cytotoxicity apoptosis Annexin V/PI Staining culture->apoptosis ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant

Caption: Experimental workflow for synthesis and cell-based evaluation.

nfkb_pathway cluster_nucleus Inside Nucleus compound This compound tlr4 TLR4 compound->tlr4 Inhibition myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation nfkb_nuc NF-κB genes Pro-inflammatory & Pro-survival Genes apoptosis Apoptosis genes->apoptosis Inhibition nfkb_nuc->genes Transcription

Caption: Proposed inhibitory effect on the TLR4/NF-κB signaling pathway.

References

Green Chemistry Approaches to Benzoxazolone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antitumor, antimicrobial, and anticonvulsant properties.[1] Traditional synthesis routes often rely on hazardous reagents like phosgene or high-energy processes. This document outlines modern, green chemistry approaches for the synthesis and derivatization of 2(3H)-benzoxazolone, focusing on methods that improve safety, reduce waste, and utilize alternative energy sources.

Application Note 1: Iron-Catalyzed Synthesis of 2-Benzoxazolone via Oxidative Cyclocarbonylation

This method provides a highly efficient route to 2-benzoxazolone from 2-aminophenol using a simple iron catalyst. The key green aspect is the in situ generation of carbon dioxide from carbon tetrachloride and water, which then acts as a safe and readily available C1 source for the cyclization reaction.[1] This process avoids the handling of toxic phosgene gas and utilizes an inexpensive, earth-abundant metal catalyst.

Logical Workflow: General Synthesis

cluster_start Starting Materials cluster_process Reaction cluster_end Work-up & Product Start_Aminophenol 2-Aminophenol Process_Reaction Reaction Vessel + Catalyst (optional) + Energy (Heat, MW, US) Start_Aminophenol->Process_Reaction Start_CarbonSource Carbonyl Source (e.g., CCl4/H2O, (Boc)2O, CDI) Start_CarbonSource->Process_Reaction End_Workup Purification (Precipitation, Crystallization) Process_Reaction->End_Workup Reaction Mixture End_Product 2-Benzoxazolone End_Workup->End_Product

Caption: General workflow for benzoxazolone synthesis.

Experimental Protocols

Method A: Conventional Heating [1]

  • Reagent Preparation: In a 10 mL glass ampoule, load FeCl₃·6H₂O, 2-aminophenol, carbon tetrachloride (CCl₄), and water (H₂O) in a molar ratio of 1 : 50 : 400 : 800.

  • Reaction Setup: Seal the glass ampoule and place it inside a 17 mL stainless-steel micro-autoclave.

  • Heating: Heat the autoclave to 100-120 °C with stirring for 2-10 hours.

  • Work-up: After the reaction, cool the autoclave to room temperature. Open the ampoule and transfer the reaction mixture to a flask.

  • Purification: Evaporate the solvent under reduced pressure. Purify the resulting solid residue by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) or by recrystallization to yield pure 2-benzoxazolone.

Method B: Microwave-Assisted Heating [1]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine FeCl₃·6H₂O, 2-aminophenol, CCl₄, and H₂O using the same molar ratios as in Method A.

  • Reaction Setup: Place the flask in a microwave reactor with a built-in magnetic stirrer.

  • Microwave Irradiation: Irradiate the mixture at a power of 600 watts, maintaining a temperature of 120 °C for 30 minutes with constant stirring.

  • Work-up and Purification: Follow the same work-up and purification steps (4 and 5) as described in Method A.

Proposed Reaction Mechanism

CCl4 CCl4 + H2O CO2 CO2 (in situ) CCl4->CO2 FeCl3 catalyst Heat Cyclization Cyclization CO2->Cyclization Aminophenol 2-Aminophenol Aminophenol->Cyclization Product 2-Benzoxazolone Cyclization->Product

Caption: Proposed mechanism for Fe-catalyzed synthesis.

Application Note 2: Emerging Metal-Free and Alternative Green Syntheses

Several innovative, metal-free approaches are being developed that align with green chemistry principles by using safer reagents and avoiding heavy metal catalysts.

1. Metal-Free Carbonylation with (Boc)₂O A promising one-pot method utilizes di-tert-butyl dicarbonate ((Boc)₂O) as a safe carbonylating agent in the presence of a simple base (K₂CO₃) and N,N-dimethylformamide (DMF) as the solvent. This approach achieves high yields and completely avoids hazardous reagents, presenting a significant improvement in the safety profile of benzoxazolone synthesis.[2]

2. Reductive Cyclization of 2-Nitrophenol This strategy uses readily available 2-nitrophenols as starting materials. In one reported method, the reductive coupling is achieved using 1,1'-Carbonyldiimidazole (CDI) as the carbonyl source, affording the desired benzoxazolone in a 45% yield.[2] This pathway offers an alternative starting point, which can be advantageous depending on precursor availability.

Application Note 3: Green Derivatization Using Alternative Energy Sources

Microwave and ultrasound irradiation are powerful tools in green chemistry for accelerating reactions, improving yields, and often enabling solvent-free conditions. While detailed protocols for the primary synthesis of the benzoxazolone ring using these techniques are still emerging, they have been successfully applied to the derivatization of the core structure.

1. Microwave-Assisted Synthesis of Mannich Bases The derivatization of the 2(3H)-benzoxazolone core via a classic Mannich reaction has been shown to be more efficient under microwave irradiation compared to conventional reflux heating. This method leads to shorter reaction times and improved yields of N-substituted derivatives, which is crucial for building libraries of bioactive compounds.

2. Ultrasound-Assisted N-Acylation N-acylation of 2(3H)-benzoxazolone can be performed efficiently using montmorillonite K10, an eco-friendly clay catalyst, under ultrasound irradiation. This method reportedly produces high yields and represents a sustainable route for creating N-acylated derivatives for drug development.[2]

Logical Workflow: Green Derivatization

cluster_process Green Energy Input Start 2(3H)-Benzoxazolone Microwave Microwave Irradiation Start->Microwave Ultrasound Ultrasound Sonication Start->Ultrasound Reagents Derivatizing Agents (e.g., Aldehyde/Amine for Mannich; Acyl Chloride for Acylation) Reagents->Microwave Reagents->Ultrasound Product N-Substituted Benzoxazolone Derivative Microwave->Product Ultrasound->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-acetylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-acetylbenzo[d]oxazol-2(3H)-one synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear and accessible format.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: The primary product of my Friedel-Crafts acylation of benzo[d]oxazol-2(3H)-one is the 6-acetyl isomer, not the desired 4-acetyl isomer. Why is this happening and how can I obtain the 4-acetyl product?

A1: Direct Friedel-Crafts acylation of benzo[d]oxazol-2(3H)-one is regioselective and preferentially yields the 6-acetyl isomer due to the directing effects of the heterocyclic ring. To obtain the 4-acetyl isomer, a regioselective synthesis approach is necessary. This typically involves the synthesis of a precursor that already contains the acetyl group in the desired position, followed by cyclization to form the benzoxazolone ring. A recommended route is the synthesis of 2-amino-3-hydroxyacetophenone followed by its cyclization.

Q2: I am attempting the regioselective synthesis starting from 2-hydroxyacetophenone, but the nitration step is giving me a mixture of isomers. How can I improve the selectivity for 2-hydroxy-3-nitroacetophenone?

A2: Achieving high regioselectivity in the nitration of 2-hydroxyacetophenone can be challenging. The hydroxyl and acetyl groups have competing directing effects. To favor the formation of the 3-nitro isomer, careful control of reaction conditions is crucial.

  • Temperature: Perform the nitration at low temperatures (e.g., 0-5 °C) to minimize the formation of side products.

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of nitric acid and sulfuric acid is commonly used. The ratio of these acids should be carefully optimized.

  • Protecting Groups: Consider protecting the hydroxyl group as an acetate ester before nitration. The acetyl group can then direct the nitration to the desired position. The protecting group can be subsequently removed by hydrolysis.

Q3: The cyclization of 2-amino-3-hydroxyacetophenone to form this compound is resulting in a low yield. What are the key parameters to optimize?

A3: Low yields in the cyclization step can be attributed to several factors. Here are key parameters to consider for optimization:

  • Cyclizing Agent: Phosgene or its safer equivalents like triphosgene or carbonyldiimidazole (CDI) are commonly used. The choice and purity of the cyclizing agent are important.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically required to neutralize the acid generated during the reaction. The stoichiometry of the base is critical.

  • Solvent: An inert aprotic solvent like toluene, dichloromethane, or tetrahydrofuran (THF) is generally suitable. The solvent should be dry.

  • Reaction Temperature and Time: The reaction may require heating. Optimize the temperature and reaction time by monitoring the reaction progress using Thin Layer Chromatography (TLC).

Q4: I am observing significant impurity formation during the synthesis. What are the likely side products and how can I minimize them?

A4: Side product formation can occur at various stages.

  • Nitration Step: Dinitro and other isomeric nitro products can form. To minimize these, refer to the suggestions in Q2.

  • Reduction Step: Incomplete reduction of the nitro group to an amine can leave starting material. Ensure sufficient reducing agent and reaction time.

  • Cyclization Step: Polymerization or side reactions of the starting material or product can occur, especially at high temperatures. Use of a high-purity starting material and optimized reaction conditions (as mentioned in Q3) are key.

Q5: The purification of the final product, this compound, is proving difficult. What is an effective purification method?

A5: Purification can be challenging due to the potential presence of the 6-acetyl isomer and other impurities.

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be identified experimentally. Mixtures of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane, are often good starting points.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is a common choice. The separation of isomers can be challenging, so careful optimization of the solvent system is necessary.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method to synthesize this compound with high regioselectivity?

A: The most reliable method involves a multi-step synthesis starting from 2-hydroxyacetophenone. The key is to introduce the acetyl and amino/hydroxyl groups in the correct positions on the benzene ring before the final cyclization step. The general route is: 2-hydroxyacetophenone → 2-hydroxy-3-nitroacetophenone → 2-amino-3-hydroxyacetophenone → this compound.

Q: What are the expected yields for the synthesis of this compound?

A: The overall yield will depend on the efficiency of each step. The following table provides an estimate of yields for each reaction in the regioselective synthesis route.

StepReactionReagentsTypical Yield (%)
1Nitration of 2-hydroxyacetophenoneHNO₃, H₂SO₄60-70
2Reduction of 2-hydroxy-3-nitroacetophenoneSnCl₂, HCl or H₂, Pd/C80-90
3Cyclization of 2-amino-3-hydroxyacetophenoneTriphosgene, Et₃N70-80

Q: How can I confirm the identity and purity of the final product?

A: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and the position of the acetyl group.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the carbonyl groups (ketone and lactam) and the N-H bond.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point indicates high purity.

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-3-nitroacetophenone
  • To a stirred solution of 2-hydroxyacetophenone (10 g, 73.4 mmol) in concentrated sulfuric acid (50 mL), cooled to 0 °C, a solution of nitric acid (65%, 5.5 mL) in concentrated sulfuric acid (25 mL) is added dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1 hour.

  • The mixture is then poured onto crushed ice (200 g) with vigorous stirring.

  • The precipitated yellow solid is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product is recrystallized from ethanol to afford 2-hydroxy-3-nitroacetophenone.

Protocol 2: Synthesis of 2-amino-3-hydroxyacetophenone
  • To a solution of 2-hydroxy-3-nitroacetophenone (10 g, 55.2 mmol) in ethanol (100 mL), stannous chloride dihydrate (SnCl₂·2H₂O) (62.3 g, 276 mmol) is added, followed by the dropwise addition of concentrated hydrochloric acid (50 mL).

  • The reaction mixture is heated at reflux for 3 hours.

  • After cooling to room temperature, the mixture is made alkaline by the addition of a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 2-amino-3-hydroxyacetophenone, which can be used in the next step without further purification.

Protocol 3: Synthesis of this compound
  • To a solution of 2-amino-3-hydroxyacetophenone (5 g, 33.1 mmol) and triethylamine (9.2 mL, 66.2 mmol) in dry toluene (100 mL), a solution of triphosgene (3.27 g, 11.0 mmol) in dry toluene (50 mL) is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • The mixture is filtered to remove triethylamine hydrochloride.

  • The filtrate is washed with water (2 x 50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes for Acetylated Benzo[d]oxazol-2(3H)-ones

Synthetic RouteKey FeaturesRegioselectivityTypical Overall Yield
Direct Friedel-Crafts Acylation One-step acylation of benzo[d]oxazol-2(3H)-one.Predominantly 6-acetyl isomer.Moderate
Regioselective Multi-step Synthesis Multi-step synthesis via a pre-functionalized precursor.High selectivity for the 4-acetyl isomer.Good

Visualizations

SynthesisWorkflow Start 2-Hydroxyacetophenone Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitro_Intermediate 2-Hydroxy-3-nitroacetophenone Nitration->Nitro_Intermediate Reduction Reduction (SnCl2, HCl or H2, Pd/C) Nitro_Intermediate->Reduction Amino_Intermediate 2-Amino-3-hydroxyacetophenone Reduction->Amino_Intermediate Cyclization Cyclization (Triphosgene, Et3N) Amino_Intermediate->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Regioselective synthesis workflow for this compound.

TroubleshootingFlowchart Start Low Yield or Impurities? Check_Reduction Check Reduction Step Start->Check_Reduction Check_Cyclization Check Cyclization Step Start->Check_Cyclization Isomer_Issue Incorrect Isomer (6-acetyl)? Start->Isomer_Issue Check_Nitration Check Nitration Step Optimize_Nitration Optimize Nitration Conditions (Temp, Reagents) Check_Nitration->Optimize_Nitration Optimize_Reduction Ensure Complete Reduction Check_Reduction->Optimize_Reduction Optimize_Cyclization Optimize Cyclization Conditions (Reagent, Base, Solvent, Temp) Check_Cyclization->Optimize_Cyclization Isomer_Issue->Check_Nitration No Use_Regioselective_Route Use Regioselective Synthesis Isomer_Issue->Use_Regioselective_Route Yes

4-acetylbenzo[d]oxazol-2(3H)-one solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with 4-acetylbenzo[d]oxazol-2(3H)-one in aqueous buffers, a common challenge for researchers in drug development and other scientific fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No. 70735-79-4) is a heterocyclic organic compound.[1][2][3] It belongs to the benzoxazolone class of molecules, which are characterized by a benzene ring fused to an oxazolone ring.[2] Its derivatives are actively investigated in drug discovery, particularly as potential c-Met kinase inhibitors for anti-cancer therapies and as inhibitors of chromodomain proteins like CDYL.[4][5][6]

Q2: What is the expected solubility of this compound in water?

The predicted aqueous solubility of this compound is approximately 2.2 g/L.[2] This low solubility can present significant challenges when preparing solutions for biological assays in aqueous media.

Q3: Why is this compound poorly soluble in aqueous buffers?

The compound's limited aqueous solubility is due to its chemical structure. The benzoxazolone core is a relatively nonpolar, aromatic system, making it hydrophobic (water-repelling). While the acetyl and ketone groups add some polarity, the overall molecule has a lipophilic character, leading to poor dissolution in polar solvents like water and standard aqueous buffers.

Q4: What are the best practices for storing this compound?

The compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[1] For long-term storage, especially once in solution, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

Q1: My this compound powder will not dissolve directly in my aqueous buffer. What should I do?

Directly dissolving this compound in an aqueous buffer is highly unlikely to succeed. The recommended approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice.[7]

Experimental Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the minimum required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the vial vigorously. If necessary, gently warm the solution in a 37°C water bath or use a sonicator for short bursts (1-2 minutes) to facilitate complete dissolution.

  • Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

Precipitation upon dilution is a common problem with hydrophobic compounds. It occurs when the compound, forced out of the organic solvent, cannot be adequately solvated by the surrounding water molecules. Here are several strategies to address this issue, which can be used alone or in combination.

  • Strategy A: Decrease the Final Concentration: The simplest solution is often to lower the final concentration of the compound in your assay. Determine the lowest effective concentration for your experiment to minimize the amount of compound needed.

  • Strategy B: Modify the Dilution Technique: The way you mix the solutions matters. Instead of adding the buffer to the stock, add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing can prevent localized high concentrations that lead to precipitation.

  • Strategy C: Use a Co-solvent: A co-solvent can increase the solubilizing power of your final aqueous solution.[8][9] This involves ensuring your final solution contains a small, non-disruptive percentage of an organic solvent.

    • DMSO: Typically, final DMSO concentrations of 0.1% to 0.5% are well-tolerated in most cell-based assays. Always run a vehicle control (buffer with the same percentage of DMSO) to check for solvent effects.

    • Ethanol: Can also be used as a co-solvent.[8]

  • Strategy D: Adjust Buffer pH: The solubility of compounds with acidic or basic functional groups can be pH-dependent. The benzoxazolone structure contains an acidic N-H proton (predicted pKa ~9.09).[2] Increasing the buffer pH above this pKa would deprotonate the molecule, creating a charged species that may be more soluble. However, you must ensure the adjusted pH is compatible with your experimental system (e.g., protein stability, cell viability).

  • Strategy E: Employ Solubilizing Agents:

    • Surfactants: Non-ionic surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9] Use them at low concentrations (e.g., 0.01% - 0.1%) and verify they do not interfere with your assay.

    • Cyclodextrins (CDs): These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[10]

Q3: How can I systematically determine the best solubilization method for my specific buffer?

A systematic approach is crucial to find the optimal conditions without compromising your experiment.

Experimental Protocol 2: Systematic Solubility Assessment
  • Prepare Stock: Make a 10 mM stock solution of this compound in 100% DMSO.

  • Set Up Test Conditions: In separate microcentrifuge tubes, prepare your aqueous buffer with a matrix of different potential solubilizing agents.

    • Control: Buffer only

    • Co-solvents: Buffer + 0.5% DMSO, Buffer + 1% DMSO

    • pH: Buffer adjusted to a slightly higher pH (e.g., 7.8, 8.0, 8.2)

    • Surfactants: Buffer + 0.05% Tween-80

  • Spike and Observe: Add the DMSO stock to each tube to achieve your desired final concentration (e.g., 10 µM, 50 µM, 100 µM). Vortex immediately.

  • Incubate: Let the solutions stand at the experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Assess Solubility: Check for precipitation visually (cloudiness or visible particles). For a more quantitative measure, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes and measure the concentration of the compound in the supernatant using HPLC-UV or a spectrophotometer. The condition yielding the highest supernatant concentration is the most effective.

Data Summary

ParameterBase Condition (Aqueous Buffer)Expected Effect on Solubility of this compoundRationale
Predicted Solubility Water~2.2 g/L[2]Baseline for a neutral aqueous environment.
Co-solvent 0.5 - 1% DMSOIncrease The organic co-solvent increases the overall polarity of the solvent system, making it more favorable for the hydrophobic compound.[8][9]
pH Adjustment pH > 9.1Potential Increase Deprotonation of the N-H group creates a charged anion, which is generally more water-soluble.[2] Must be balanced with experimental compatibility.
Surfactant 0.01 - 0.1% Tween-80Increase Surfactant molecules form micelles that encapsulate the compound, shielding its hydrophobic parts from water.[9]
Complexation Agent CyclodextrinIncrease The compound forms an inclusion complex with the cyclodextrin, presenting a more hydrophilic exterior to the aqueous solvent.[10]

Visual Workflow Guides

The following diagrams illustrate the troubleshooting and experimental workflows described above.

Caption: Troubleshooting workflow for solubility issues.

SolubilityTestingWorkflow prep_stock 1. Prepare 10 mM Stock in 100% DMSO setup_tubes 2. Aliquot Aqueous Buffer into Test Tubes prep_stock->setup_tubes add_agents 3. Add Solubilizing Agents (Co-solvent, Surfactant, etc.) setup_tubes->add_agents spike_compound 4. Spike with DMSO Stock to Final Concentration (while vortexing) add_agents->spike_compound incubate 5. Incubate at Experimental Temperature spike_compound->incubate assess 6. Assess Solubility incubate->assess visual Visual Inspection: Cloudiness/Precipitate assess->visual quantitative Quantitative Analysis: Centrifuge & Measure Supernatant assess->quantitative result Optimal Condition Identified visual->result quantitative->result

Caption: Experimental workflow for systematic solubility testing.

References

Technical Support Center: Synthesis of Benzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of benzoxazolone derivatives. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Yield of Benzoxazolone

Q1: My reaction of 2-aminophenol with urea is giving a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the urea-based synthesis of benzoxazolone are a frequent issue. The primary causes often revolve around reaction conditions and reagent stoichiometry.

  • Inadequate Temperature: The condensation of 2-aminophenol and urea requires high temperatures, typically in a melt phase (130-160°C). Insufficient heat will lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of both the starting material and the product.

  • Suboptimal Reagent Ratio: While a stoichiometric amount of urea is theoretically sufficient, in practice, a slight excess of urea (1.5 to 3 equivalents) is often used to drive the reaction to completion. However, a large excess can promote the formation of side products like biuret.[1]

  • Reaction Time: Ensure the reaction is monitored (e.g., by TLC) until the starting material is consumed. Premature workup will naturally result in a low yield.

  • Purity of Starting Materials: Impurities in 2-aminophenol can interfere with the cyclization. Ensure your starting material is pure before beginning the reaction.

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues in your benzoxazolone synthesis.

G start Low Yield or Incomplete Reaction check_temp Verify Reaction Temperature (130-160°C) start->check_temp check_ratio Check Reagent Ratio (Urea: 1.5-3 eq.) start->check_ratio check_purity Analyze Starting Material Purity (TLC/NMR) start->check_purity adjust_temp Adjust Temperature and Monitor check_temp->adjust_temp adjust_ratio Optimize Urea Stoichiometry check_ratio->adjust_ratio purify_sm Purify 2-Aminophenol (e.g., Recrystallization) check_purity->purify_sm success Improved Yield adjust_temp->success adjust_ratio->success purify_sm->success G cluster_0 Reaction Pathway r1 2-Aminophenol plus1 + r1->plus1 intermediate Acylic Urea Intermediate plus1->intermediate Acylation (High Temp) r2 Urea (Carbonyl Source) r2->plus1 side_product Side Products (e.g., Biuret) r2->side_product Self-Condensation (Excess Urea) product Benzoxazolone intermediate->product Intramolecular Cyclization (-NH3)

References

Technical Support Center: Optimizing Reaction Conditions for 4-acetylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-acetylbenzo[d]oxazol-2(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and efficient method for synthesizing this compound is through the cyclization of the precursor, 2-amino-3-hydroxyacetophenone. This reaction involves the formation of the oxazolone ring by reacting the amino and hydroxyl groups of the starting material with a suitable carbonylating agent.

Q2: What is the key starting material for the synthesis, and how can it be obtained?

The primary starting material is 2-amino-3-hydroxyacetophenone.[1] This compound can be synthesized from 2-hydroxyacetophenone through a series of reactions including sulfonation, nitration, and reduction.[1] Alternatively, it can be prepared by the hydrogenation of 2-hydroxy-3-nitroacetophenone.

Q3: What are the recommended carbonylating agents for the cyclization reaction?

Several reagents can be used for the cyclization step. Common choices include:

  • 1,1'-Carbonyldiimidazole (CDI): This is a safer alternative to phosgene and often provides good yields under mild conditions.[2]

  • Urea: A cost-effective and readily available reagent. The reaction is typically carried out at elevated temperatures.[3]

  • Phosgene or its equivalents (e.g., triphosgene): While effective, these reagents are highly toxic and require special handling precautions.[3]

  • Alternative Carbonyl Sources: Other reagents like 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one have been reported for the synthesis of benzoxazolones under neutral or acidic conditions.[4][5]

Q4: What are the typical solvents and reaction temperatures?

The choice of solvent and temperature depends on the selected carbonylating agent.

  • With CDI: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile are commonly used. The reaction can often be performed at room temperature or with gentle heating.[2]

  • With Urea: The reaction is often carried out in a high-boiling solvent or in a melt with excess urea at temperatures ranging from 130-190°C.[3]

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the starting material from the product. The spots can be visualized under UV light.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete reaction: The reaction may not have gone to completion. 2. Decomposition of starting material or product: The starting material or product might be unstable under the reaction conditions. 3. Poor quality of reagents: The starting material or carbonylating agent may be impure or degraded. 4. Presence of water: For reactions with moisture-sensitive reagents like CDI, the presence of water can significantly reduce the yield.1. Increase reaction time and/or temperature: Monitor the reaction by TLC to determine the optimal duration. 2. Use milder reaction conditions: If using high temperatures, consider a lower temperature for a longer duration. For CDI, ensure the reaction is not overheating. 3. Purify starting materials: Ensure the 2-amino-3-hydroxyacetophenone is pure. Use freshly opened or properly stored carbonylating agents. 4. Use anhydrous conditions: Dry all glassware and use anhydrous solvents when working with moisture-sensitive reagents.
Formation of multiple side products 1. Side reactions of the acetyl group: The acetyl group may undergo side reactions under harsh basic or acidic conditions. 2. Polymerization: The starting material or intermediates may polymerize, especially at high temperatures. 3. Formation of biuret and other urea-related byproducts: When using urea, side reactions can occur.[3]1. Use milder conditions: Opt for CDI at room temperature to minimize side reactions. 2. Control the temperature carefully: Avoid excessive heating. 3. Optimize the stoichiometry of urea: Using a smaller excess of urea can reduce the formation of byproducts.[3]
Difficulty in product purification 1. Co-elution of impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult. 2. Product is insoluble: The product may precipitate with impurities.1. Recrystallization: Try recrystallizing the crude product from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). 2. Column chromatography: If recrystallization is ineffective, use column chromatography with a carefully selected eluent system. Gradient elution may be necessary. A common mobile phase for purification of benzoxazolone derivatives is a mixture of ethyl acetate and hexane.[6]

Experimental Protocols

Protocol 1: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

This protocol is based on general procedures for the synthesis of oxadiazolones and benzoxazolones using CDI.[2]

Materials:

  • 2-amino-3-hydroxyacetophenone

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA) (optional, as a base)

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-hydroxyacetophenone (1 equivalent) in anhydrous THF.

  • If using a base, add triethylamine (1.1 equivalents).

  • In a separate flask, dissolve CDI (1.1-1.5 equivalents) in anhydrous THF.

  • Slowly add the CDI solution to the solution of 2-amino-3-hydroxyacetophenone at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Cyclization using Urea

This protocol is adapted from a general method for preparing benzoxazolones.[3]

Materials:

  • 2-amino-3-hydroxyacetophenone

  • Urea

  • Sulfuric acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask, mix 2-amino-3-hydroxyacetophenone (1 equivalent) and urea (2-3 equivalents).

  • Optionally, a catalytic amount of a strong acid like sulfuric acid can be added to maintain a pH below 7.

  • Heat the mixture to 130-190°C with stirring. The reaction can be carried out neat or in a high-boiling solvent.

  • Maintain the temperature for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Treat the solidified mass with water to dissolve excess urea and inorganic salts.

  • Collect the solid product by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Data Presentation

Table 1: Comparison of Carbonylating Agents for Benzoxazolone Synthesis

Carbonylating AgentTypical Reaction ConditionsAdvantagesDisadvantages
1,1'-Carbonyldiimidazole (CDI) Room temperature to mild heating, anhydrous THF or acetonitrileMild conditions, high yields, fewer side productsMoisture sensitive, relatively expensive
Urea 130-190°C, neat or high-boiling solventInexpensive, readily availableHigh temperatures required, potential for side products (e.g., biuret)
Phosgene/Triphosgene Low temperature, inert solventHighly reactive, effectiveExtremely toxic, requires special handling
2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one Neutral or acidic conditionsSolid, stable, and recyclable carbonyl sourceMay not be commercially available in all regions

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_cyclization Cyclization Reaction cluster_workup Work-up and Purification 2_hydroxyacetophenone 2-Hydroxyacetophenone synthesis_2_amino_3_hydroxyacetophenone Synthesis of 2-amino-3-hydroxyacetophenone 2_hydroxyacetophenone->synthesis_2_amino_3_hydroxyacetophenone 2_amino_3_hydroxyacetophenone 2-amino-3-hydroxyacetophenone synthesis_2_amino_3_hydroxyacetophenone->2_amino_3_hydroxyacetophenone cyclization Cyclization 2_amino_3_hydroxyacetophenone->cyclization carbonylating_agent Carbonylating Agent (e.g., CDI or Urea) carbonylating_agent->cyclization crude_product Crude Product cyclization->crude_product purification Purification (Chromatography or Recrystallization) crude_product->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Experiment Start check_yield Low or No Yield? start->check_yield incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes reagent_quality Poor Reagent Quality check_yield->reagent_quality Yes side_products Multiple Side Products? check_yield->side_products No solution1 Increase reaction time/temp incomplete_reaction->solution1 Solution solution2 Purify/replace reagents reagent_quality->solution2 Solution harsh_conditions Harsh Conditions side_products->harsh_conditions Yes polymerization Polymerization side_products->polymerization Yes purification_issue Purification Difficulty? side_products->purification_issue No solution3 Use milder conditions harsh_conditions->solution3 Solution solution4 Control temperature polymerization->solution4 Solution coelution Co-eluting Impurities purification_issue->coelution Yes successful_synthesis Successful Synthesis purification_issue->successful_synthesis No solution5 Optimize chromatography/recrystallize coelution->solution5 Solution

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Stability of 4-acetylbenzo[d]oxazol-2(3H)-one in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the stability of 4-acetylbenzo[d]oxazol-2(3H)-one when stored in Dimethyl Sulfoxide (DMSO) at -20°C.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound expected to be in DMSO at -20°C?

Q2: What are the potential degradation pathways for this compound in DMSO?

The most likely sources of degradation are reactions involving the acetyl group or hydrolysis if water is present. DMSO itself can also participate in reactions, although this is less common at low temperatures without catalysts.

Potential Degradation Pathway Description Likelihood at -20°C
Hydrolysis If the DMSO solvent has absorbed water, the acetyl group or the lactone-like bond in the oxazolone ring could undergo hydrolysis. This is one of the most common degradation mechanisms for compounds stored in DMSO.[2]Moderate, if anhydrous DMSO is not used or if the solution is exposed to ambient moisture.
Reaction with DMSO The acetyl group could potentially react with DMSO. While such reactions often require catalysts or higher temperatures, the possibility of slow reaction over long-term storage cannot be entirely ruled out.[3]Low, but possible over extended timeframes.
Oxidation DMSO can act as an oxidant in some chemical reactions, but this typically requires activation by other reagents (e.g., in a Swern oxidation).[4] Spontaneous oxidation at -20°C is unlikely.Very Low.

Q3: What are the best practices for preparing and storing stock solutions of this compound in DMSO?

To maximize the shelf-life of your compound, follow these best practices:

  • Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous DMSO to minimize water content.

  • Work in a Dry Environment: When preparing your stock solution, work quickly and, if possible, in an environment with low humidity or under an inert atmosphere (e.g., nitrogen or argon).

  • Aliquot the Stock Solution: To avoid multiple freeze-thaw cycles, which can degrade compounds, divide your stock solution into smaller, single-use aliquots.[5]

  • Proper Sealing: Use high-quality vials with tight-fitting caps (e.g., screw caps with O-rings) to prevent moisture from entering during storage.

  • Store at a Consistent Temperature: Store the aliquots at a stable -20°C. Avoid placing them in the door of a freezer where the temperature can fluctuate.

Troubleshooting Guide

Issue: I am seeing unexpected or inconsistent results in my experiments.

If you suspect that the stability of your this compound stock solution is the cause of inconsistent experimental outcomes, follow this troubleshooting workflow.

G A Inconsistent Experimental Results Observed B Could compound stability be the issue? A->B C Assess Purity of Stock Solution via LC-MS B->C Yes D Is purity >95% and are there no significant new peaks? C->D E Compound is likely stable. Troubleshoot other experimental parameters. D->E Yes F Significant degradation is likely. Prepare a fresh stock solution. D->F No G Follow Best Practices for Preparation and Storage F->G H Consider performing a time-course stability study. F->H

Caption: Troubleshooting workflow for suspected compound instability.

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO

This protocol describes a standard method using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the stability of your compound over time.[2][5]

Objective: To quantify the purity of a DMSO stock solution of this compound at different time points during storage at -20°C.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector and a mass spectrometer

  • Appropriate HPLC column (e.g., C18)

Workflow Diagram:

G cluster_0 Preparation cluster_1 Analysis A Prepare 10 mM stock in anhydrous DMSO B Create multiple small aliquots A->B C Time Point 0: Analyze one aliquot by LC-MS B->C D Store remaining aliquots at -20°C C->D E Time Point X (e.g., 1, 3, 6 months): Analyze a new aliquot by LC-MS D->E F Compare chromatograms and mass spectra E->F

Caption: Experimental workflow for a time-course stability study.

Procedure:

  • Stock Solution Preparation (Time 0):

    • Accurately weigh your compound and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Immediately take a small sample for the initial analysis (Time 0).

    • Dispense the remaining solution into multiple small-volume, tightly sealed vials (aliquots).

  • HPLC-MS Analysis (General Method):

    • Note: This is a general method and should be optimized for your specific compound and equipment.

    • Sample Preparation: Dilute your DMSO stock to an appropriate concentration (e.g., 10 µM) in an ACN/water mixture.

    • HPLC Conditions:

      • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: ACN + 0.1% Formic Acid

      • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, then return to initial conditions.

      • Flow Rate: 0.3 - 0.5 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 1-5 µL

    • Detection:

      • UV Detector: Monitor at a wavelength where the compound has strong absorbance.

      • Mass Spectrometer: Use electrospray ionization (ESI) in both positive and negative modes to find the optimal ionization. Monitor for the expected mass of your compound ([M+H]⁺, [M-H]⁻, or other adducts).

  • Storage:

    • Place all the prepared aliquots in a freezer at -20°C. Ensure they are well-labeled with the compound name, concentration, and date.

  • Subsequent Time Points (e.g., 1 month, 3 months, 6 months):

    • Remove one new aliquot from the freezer.

    • Allow it to thaw completely and reach room temperature.

    • Vortex briefly.

    • Prepare a sample for HPLC-MS analysis in the same way as for Time 0.

    • Analyze using the identical HPLC-MS method.

Data Analysis and Interpretation:

Time Point Purity by UV (%) New Peaks (Degradants) Notes
Time 0 [Record initial purity]NoneThis is your baseline.
1 Month [Record purity][Note any new peaks, their % area, and m/z]
3 Months [Record purity][Note any new peaks, their % area, and m/z]
6 Months [Record purity][Note any new peaks, their % area, and m/z]

Compare the UV chromatograms and mass spectra from each time point to the Time 0 data. A significant decrease in the peak area of the parent compound, or the appearance and growth of new peaks, indicates degradation. If new peaks are observed, their mass-to-charge ratio (m/z) from the mass spectrometer can help in identifying the potential degradation products.

References

Technical Support Center: Production of 4-acetylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-acetylbenzo[d]oxazol-2(3H)-one.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the production of this compound, following a typical two-step synthetic route: Fries rearrangement of 2-acetamidophenyl acetate to 4-acetyl-2-aminophenol, followed by cyclization with a carbonylating agent.

Problem ID Observation Potential Cause(s) Suggested Solution(s)
TSG-001 Low yield in Fries rearrangement step.1. Incomplete reaction. 2. Suboptimal temperature control. 3. Degradation of starting material or product.1. Increase reaction time or temperature gradually, monitoring by TLC. 2. Ensure uniform heating and efficient stirring. 3. Use a fresh, high-purity Lewis acid (e.g., AlCl₃) and ensure anhydrous conditions.
TSG-002 Formation of multiple byproducts in the Fries rearrangement.1. Isomer formation (ortho vs. para). 2. Di-acetylation of the starting material.1. Optimize the reaction temperature to favor the desired para-isomer. 2. Use a stoichiometric amount of the acetylating agent.
TSG-003 Difficulty in isolating pure 4-acetyl-2-aminophenol.1. Oily product that is difficult to crystallize. 2. Presence of colored impurities.1. Attempt trituration with a non-polar solvent (e.g., hexane) to induce crystallization. 2. Purify via column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
TSG-004 Low yield in the cyclization step to form the benzoxazolone ring.1. Incomplete reaction with the carbonylating agent (e.g., urea, triphosgene). 2. Inefficient cyclization of the intermediate.1. Ensure the carbonylating agent is used in appropriate molar excess. 2. Increase the reaction temperature or time, monitoring by TLC.
TSG-005 Presence of unreacted 4-acetyl-2-aminophenol in the final product.Incomplete cyclization.1. Increase the reaction time or temperature of the cyclization step. 2. Ensure efficient mixing, especially in larger scale reactions.
TSG-006 Final product is discolored (yellow or brown).Formation of quinone-like impurities from the oxidation of the aminophenol starting material.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a clarifying agent like activated charcoal during recrystallization.
TSG-007 Poor filterability of the final product.Fine particle size of the crystals.1. Optimize the cooling rate during crystallization to encourage the formation of larger crystals. 2. Consider using a different recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and scalable approach involves a two-step process. The first step is the Fries rearrangement of 2-acetamidophenyl acetate to form the key intermediate, 4-acetyl-2-aminophenol. The second step is the cyclization of this intermediate with a carbonylating agent, such as urea or a phosgene equivalent, to form the final benzoxazolone ring structure.

Q2: What are the critical parameters to control during the Fries rearrangement?

A2: The Fries rearrangement is highly sensitive to temperature and the quality of the Lewis acid catalyst (e.g., aluminum chloride). Maintaining a consistent temperature is crucial to control the regioselectivity and minimize byproduct formation. Using anhydrous conditions and a high-purity Lewis acid is essential for achieving good yields.

Q3: How can I minimize the formation of colored impurities during the synthesis?

A3: The aminophenol intermediate is susceptible to oxidation, which can lead to colored byproducts. It is recommended to handle the intermediate under an inert atmosphere (nitrogen or argon) and to use degassed solvents. During the final product purification, a treatment with activated charcoal can help remove colored impurities.

Q4: What are the safety precautions for handling the reagents in this synthesis?

A4: The synthesis involves several hazardous materials. Lewis acids like aluminum chloride are corrosive and react violently with water. Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q5: Are there alternative, greener methods for the cyclization step?

A5: Yes, research is ongoing to replace hazardous carbonylating agents like phosgene. Alternatives include the use of urea, 1,1'-carbonyldiimidazole (CDI), or other solid, stable carbonyl sources that are easier and safer to handle.

Experimental Protocols

Step 1: Synthesis of 4-acetyl-2-aminophenol via Fries Rearrangement

Methodology:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer, add 2-acetamidophenyl acetate (1.0 eq).

  • Add a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) (3.0 eq) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water until the filtrate is neutral, and then dry under vacuum.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data (Representative):

ParameterValue
Yield60-70%
Purity (by HPLC)>95%
Melting Point130-134 °C
Step 2: Synthesis of this compound via Cyclization

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetyl-2-aminophenol (1.0 eq) and urea (2.0 eq).

  • Add a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane.

  • Heat the reaction mixture to 180-200 °C and maintain this temperature for 6-8 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and then dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol), potentially with the addition of activated charcoal to remove colored impurities.

Quantitative Data (Representative):

ParameterValue
Yield75-85%
Purity (by HPLC)>98%
Melting Point220-224 °C

Visualizations

Synthesis_Pathway A 2-Acetamidophenyl acetate B 4-Acetyl-2-aminophenol A->B Fries Rearrangement (AlCl₃) C This compound B->C Cyclization (Urea, heat) Troubleshooting_Workflow start Low Yield or Impure Product check_step Identify problematic step: Fries Rearrangement or Cyclization? start->check_step fries_issues Fries Rearrangement Issues check_step->fries_issues Fries cyclization_issues Cyclization Issues check_step->cyclization_issues Cyclization fries_solutions Check: - AlCl₃ quality and stoichiometry - Anhydrous conditions - Temperature control - Reaction time fries_issues->fries_solutions cyclization_solutions Check: - Urea stoichiometry - Reaction temperature and time - Solvent purity - Inert atmosphere cyclization_issues->cyclization_solutions purification Optimize Purification: - Recrystallization solvent - Charcoal treatment - Column chromatography fries_solutions->purification cyclization_solutions->purification end Improved Yield and Purity purification->end Logical_Relationships cluster_fries Fries Rearrangement cluster_cyclization Cyclization temp_fries Temperature yield_fries Yield temp_fries->yield_fries purity_fries Purity temp_fries->purity_fries time_fries Reaction Time time_fries->yield_fries catalyst_quality Catalyst Quality catalyst_quality->yield_fries catalyst_quality->purity_fries temp_cyc Temperature yield_cyc Yield temp_cyc->yield_cyc time_cyc Reaction Time time_cyc->yield_cyc reagent_ratio Reagent Ratio reagent_ratio->yield_cyc purity_cyc Purity reagent_ratio->purity_cyc

Technical Support Center: Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for electrophilic aromatic substitution (EAS) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and reduce byproduct formation in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems encountered during electrophilic substitution reactions in a question-and-answer format.

Q1: My Friedel-Crafts alkylation is producing a rearranged isomer. How can I synthesize the straight-chain product?

A1: This is a common issue caused by carbocation rearrangement. During Friedel-Crafts alkylation, the initial carbocation formed from the alkyl halide can rearrange to a more stable carbocation via a hydride or alkyl shift.[1][2][3][4] For example, reacting benzene with 1-chloropropane will yield isopropylbenzene (cumene) as the major product, not n-propylbenzene.

Solution: Friedel-Crafts Acylation followed by Reduction

To avoid rearrangement, use a two-step Friedel-Crafts acylation-reduction sequence.[5]

  • Acylation: React the aromatic compound with an acyl halide or anhydride. The resulting acylium ion is resonance-stabilized and does not rearrange.[1][3][4]

  • Reduction: The ketone product is then reduced to the desired alkane using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[5]

cluster_0 Problem: Direct Alkylation cluster_1 Solution: Acylation-Reduction A Benzene + 1-Chloropropane B Primary Carbocation (Unstable) A->B AlCl₃ C Hydride Shift B->C D Secondary Carbocation (More Stable) C->D E Rearranged Product: Isopropylbenzene D->E F Benzene + Propanoyl Chloride G Acylium Ion (No Rearrangement) F->G AlCl₃ H Acylated Product: Propiophenone G->H I Desired Product: n-Propylbenzene H->I Zn(Hg), HCl (Clemmensen)

Caption: Comparison of Friedel-Crafts Alkylation vs. Acylation-Reduction pathways.
Q2: How can I control the regioselectivity of my reaction to favor ortho, para, or meta products?

A2: Regioselectivity is determined by the electronic properties of the substituent already on the aromatic ring.[6]

  • Activating Groups (Electron-Donating): These groups increase the electron density of the ring, particularly at the ortho and para positions, making the reaction faster than with benzene. They direct incoming electrophiles to these positions.[7][8]

  • Deactivating Groups (Electron-Withdrawing): These groups pull electron density from the ring, making the reaction slower. They direct incoming electrophiles to the meta position, not because it's activated, but because the ortho and para positions are even more deactivated.[8][9]

Start Substituted Benzene Q1 Is the substituent an activating group? Start->Q1 Activating Activating Group (e.g., -CH₃, -OH, -OCH₃, -NH₂) Q1->Activating Yes Deactivating Deactivating Group (e.g., -NO₂, -CN, -SO₃H, -C=O) Q1->Deactivating No ResultOP Major Products: Ortho & Para Isomers Activating->ResultOP ResultM Major Product: Meta Isomer Deactivating->ResultM

Caption: Decision tree for predicting regioselectivity in EAS reactions.

Data Presentation: Substituent Effects on Regioselectivity

The following table summarizes the directing effects of common substituents.

Substituent GroupNameEffect on ReactivityDirecting Effect
-NH₂, -NHR, -NR₂AminoStrongly ActivatingOrtho, Para
-OH, -ORHydroxy, AlkoxyStrongly ActivatingOrtho, Para
-CH₃, -RAlkylActivatingOrtho, Para
-F, -Cl, -Br, -IHaloDeactivatingOrtho, Para
-C(=O)H, -C(=O)RCarbonyl (Aldehyde, Ketone)DeactivatingMeta
-SO₃HSulfonic AcidStrongly DeactivatingMeta
-CNCyanoStrongly DeactivatingMeta
-NO₂NitroStrongly DeactivatingMeta
-NR₃⁺Quaternary AmineStrongly DeactivatingMeta
Q3: I am getting significant amounts of di- and tri-substituted products. How can I promote monosubstitution?

A3: Polysubstitution occurs when the product of the initial reaction is more reactive than the starting material, which is common in Friedel-Crafts alkylation where the added alkyl group activates the ring.[2][10] In nitration, over-nitration can occur under harsh conditions.

Solutions:

  • Control Reaction Conditions: For nitration, use milder conditions. This includes lowering the reaction temperature (e.g., not exceeding 50°C for benzene) and reducing the reaction time.[11]

  • Use a Large Excess of the Aromatic Substrate: In Friedel-Crafts alkylation, using a large excess of the benzene derivative increases the probability that the electrophile will react with a starting material molecule rather than a more reactive product molecule.[3][12]

  • Use Friedel-Crafts Acylation: The acyl group introduced in Friedel-Crafts acylation is deactivating, which prevents further substitution on the same ring.[3][13]

Data Presentation: Isomer Distribution in Nitration of Toluene

The distribution of isomers can be influenced by reaction conditions, but a typical nitration of toluene provides a clear example of ortho/para direction with minimal meta product.

IsomerYield (%)
ortho-Nitrotoluene58.5
meta-Nitrotoluene4.5
para-Nitrotoluene37.0
(Data sourced from typical nitration experiments)[14]
Q4: Direct nitration of aniline results in oxidation and a mixture of isomers, including a high percentage of the meta product. How can I selectively synthesize the para-nitroaniline?

A4: The amino group (-NH₂) in aniline is highly activating and also basic. Direct nitration with a strong acid mixture (HNO₃/H₂SO₄) leads to two problems:

  • Oxidation: The strong oxidizing nature of nitric acid degrades the highly reactive aniline ring, forming tarry byproducts.

  • Loss of Regiocontrol: In the strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, leading to significant formation of meta-nitroaniline.[11][15]

Solution: Use a Protecting Group

To overcome these issues, the reactivity of the amino group must be temporarily reduced using a protecting group. Acetylation is a common strategy.[11][16]

A 1. Aniline B 2. Protection: Acetanilide Formation A->B Acetic Anhydride C 3. Nitration B->C HNO₃ / H₂SO₄ (para is major product due to sterics) D 4. Deprotection: Hydrolysis C->D Acid/Base (e.g., H₃O⁺) E 5. Final Product: p-Nitroaniline D->E

Caption: Workflow for the selective nitration of aniline using a protecting group.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole

This protocol describes the acylation of anisole with propionyl chloride, a reaction that avoids the carbocation rearrangements typical of alkylations.[17]

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), ice, water

  • Separatory funnel, round-bottomed flask, magnetic stirrer

Procedure:

  • Set up a dry, round-bottomed flask equipped with a magnetic stirrer and an addition funnel in a fume hood.

  • Dissolve anisole in DCM in the flask and cool the mixture in an ice bath.

  • Slowly add anhydrous AlCl₃ to the stirred solution.

  • Add propionyl chloride dropwise from the addition funnel to the reaction mixture over 15-20 minutes, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • To quench the reaction, slowly pour the mixture over crushed ice and add concentrated HCl to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel, separate the organic layer, wash it with water and sodium bicarbonate solution, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude product, 4'-methoxypropiophenone, which can be further purified by distillation or chromatography.

Protocol 2: Reduction of an Aryl Ketone (Clemmensen Reduction)

This protocol outlines the reduction of the ketone synthesized in Protocol 1 to the corresponding alkane.[5][18][19]

Materials:

  • Aryl ketone (e.g., 4'-methoxypropiophenone)

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene (as co-solvent)

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercury(II) chloride for 5 minutes, then decanting the solution and washing the zinc.

  • In a round-bottomed flask fitted with a reflux condenser, add the zinc amalgam, water, concentrated HCl, and toluene.

  • Add the aryl ketone to the flask.

  • Heat the mixture to a vigorous reflux with stirring. Additional portions of HCl may need to be added during the reflux period (typically 4-6 hours).

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic layer, extract the aqueous layer with toluene, and combine the organic fractions.

  • Wash the combined organic layers with water and sodium bicarbonate solution, then dry over an anhydrous salt.

  • Remove the solvent to yield the crude alkylated product, which can be purified as needed.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center, your resource for troubleshooting and resolving inconsistencies in common biological assays. This guide is designed for researchers, scientists, and drug development professionals to identify and address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding inconsistent assay results.

Q1: Why am I seeing high variability between replicate wells in my ELISA?

High variability between replicate wells in an ELISA can stem from several factors, ranging from pipetting errors to environmental inconsistencies.[1] Inconsistent pipetting is a frequent cause; ensure that your pipettes are calibrated and that you are using a consistent technique for all wells.[1] Incomplete mixing of reagents before application can also lead to uneven distribution.[1] Another common issue is the "edge effect," where wells on the perimeter of the plate experience different temperature and evaporation rates compared to the inner wells.[2] To mitigate this, you can fill the outer wells with a buffer or sterile liquid to create a humidity barrier.[2] Additionally, ensure uniform incubation temperatures and times across the entire plate.[3]

Q2: My Western blot shows a weak or no signal. What are the likely causes?

A weak or absent signal on a Western blot can be frustrating and may be due to several issues throughout the workflow.[4] Insufficient protein loading is a common culprit; ensure you have loaded an adequate amount of protein, which can be verified by a total protein stain like Ponceau S. The primary or secondary antibodies may be at a suboptimal concentration or have lost activity.[4] Consider titrating your antibodies to find the optimal dilution and check their storage conditions. Transfer efficiency is another critical factor; confirm that your proteins have successfully transferred from the gel to the membrane. Finally, ensure that your detection reagents are not expired and are prepared correctly.

Q3: What causes non-specific bands in a Western blot?

Non-specific bands in a Western blot can obscure your target protein and lead to misinterpretation of results. This issue often arises from suboptimal antibody concentrations, particularly the primary antibody being too concentrated. Inadequate blocking of the membrane can also lead to non-specific antibody binding.[4] Ensure you are using an appropriate blocking agent and blocking for a sufficient amount of time. Insufficient washing between antibody incubation steps can also result in non-specific signal.[4] Lastly, the quality of the primary antibody itself might be poor, leading to cross-reactivity with other proteins.

Q4: I'm observing primer-dimers in my PCR. How can I prevent this?

Primer-dimers are a common artifact in PCR where primers anneal to each other, leading to the amplification of a short, non-target product.[5] This can be caused by high primer concentrations, so optimizing the primer concentration is a key first step.[5][6] The annealing temperature also plays a crucial role; if it's too low, it can promote non-specific binding, including primer-dimer formation.[5] Consider running a temperature gradient to find the optimal annealing temperature. Primer design is also critical; ensure that your primers have minimal complementarity to each other, especially at the 3' ends.[5]

Q5: My cell-based assay results are not reproducible. What should I check?

Lack of reproducibility in cell-based assays can be attributed to biological and technical variability. Biological factors include using cells at different passage numbers, which can lead to phenotypic drift, and inconsistencies in cell seeding density.[7] Technical issues can include variations in incubation times, temperature, and humidity, as well as lot-to-lot variability in reagents like media and serum.[8][9] Pipetting errors and the "edge effect" in multi-well plates are also common sources of inconsistency.[2] Standardizing cell culture and assay protocols is crucial for improving reproducibility.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common biological assays in a question-and-answer format.

Enzyme-Linked Immunosorbent Assay (ELISA)
Problem Possible Cause Solution
High Background Insufficient washingIncrease the number and duration of wash steps.[10]
Antibody concentration too highOptimize the concentration of primary and/or secondary antibodies.[10]
Inadequate blockingIncrease blocking time or try a different blocking agent.[10][11]
Contaminated reagentsUse fresh, sterile buffers and reagents.[11]
No Signal A key reagent was omittedDouble-check that all reagents were added in the correct order.
Inactive antibody or enzymeUse a new batch of antibodies or enzyme conjugate.
Insufficient incubation timeIncrease incubation times for antibodies or substrate.
Incorrect wavelength used for readingEnsure the plate reader is set to the correct wavelength for your substrate.
High Variability Inconsistent pipettingUse calibrated pipettes and a consistent pipetting technique.[1]
Edge effectsFill outer wells with buffer and avoid using them for critical samples.[2]
Temperature fluctuationsEnsure uniform temperature across the plate during incubations.[3]
Incomplete mixing of reagentsThoroughly mix all reagents before adding to the plate.[1]
Western Blot
Problem Possible Cause Solution
Weak or No Signal Inefficient protein transferConfirm transfer with Ponceau S staining.
Low protein abundanceIncrease the amount of protein loaded onto the gel.
Suboptimal antibody concentrationTitrate primary and secondary antibody concentrations.[4]
Inactive enzyme or substrateUse fresh detection reagents.
High Background Insufficient blockingIncrease blocking time or change blocking agent (e.g., from milk to BSA).[12]
Antibody concentration too highReduce the concentration of the primary and/or secondary antibody.
Inadequate washingIncrease the number and duration of wash steps.[4]
Membrane dried outEnsure the membrane remains wet throughout the procedure.
Non-specific Bands Primary antibody cross-reactivityUse a more specific primary antibody or try a different antibody clone.
Protein degradationAdd protease inhibitors to your lysis buffer.
Too much protein loadedReduce the amount of protein loaded on the gel.
ContaminationEnsure all buffers and equipment are clean.
Polymerase Chain Reaction (PCR)
Problem Possible Cause Solution
No Amplification Missing a critical reagentCheck that all PCR components were added.[13]
Incorrect annealing temperatureOptimize the annealing temperature using a gradient PCR.[14]
Poor template qualityUse high-quality, purified DNA.[5]
Primer design issuesVerify primer sequences and check for secondary structures.[5]
Non-specific Products Annealing temperature is too lowIncrease the annealing temperature in 2°C increments.[14]
High primer concentrationReduce the primer concentration.[6]
Too many cyclesReduce the number of PCR cycles.
Contamination with other DNAUse dedicated PCR workstations and aerosol-resistant pipette tips.[13]
Primer-Dimers High primer concentrationDecrease the concentration of primers.[6]
Low annealing temperatureIncrease the annealing temperature.[5]
Primer design flawsDesign primers with minimal 3' complementarity.[5]

Quantitative Data Summary

The following tables provide illustrative quantitative data to demonstrate the impact of key variables on assay performance.

Table 1: Effect of Incubation Temperature and Time on ELISA Optical Density (OD)

Temperature (°C)Incubation Time (min)Average OD at 450 nmStandard Deviation
25300.850.08
25601.250.11
37301.450.13
37602.100.18

This table illustrates that increasing both incubation temperature and time generally leads to a higher optical density in an ELISA, but may also increase variability.[3][15]

Table 2: Comparison of Blocking Buffers in Western Blotting

Blocking BufferSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
5% Non-fat Milk850012007.1
3% BSA78008009.8
1% BSA720050014.4
Commercial Blocking Buffer920045020.4

This table demonstrates how different blocking buffers can affect the signal-to-noise ratio in a Western blot. While non-fat milk is a common and inexpensive option, other blockers like BSA or commercial formulations may provide a better signal-to-noise ratio.[12][16]

Table 3: Impact of Primer Concentration on PCR Product Yield

Primer Concentration (nM)PCR Product Yield (ng/µL)Primer-Dimer Formation
5015Minimal
10045Low
20080Moderate
40085High

This table shows that increasing primer concentration can increase PCR product yield up to a certain point, after which it can lead to a significant increase in primer-dimer formation.[6][17]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Sandwich ELISA)
  • Coating: Dilute the capture antibody to the recommended concentration in coating buffer. Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of your samples and standards (in appropriate dilutions) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the optical density at 450 nm using a microplate reader.

Western Blot Protocol
  • Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).

  • Gel Electrophoresis: Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load equal amounts of protein into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Polymerase Chain Reaction (PCR) Protocol
  • Reaction Setup: On ice, prepare a master mix containing the following components (per reaction):

    • PCR-grade water

    • 10X PCR buffer

    • dNTPs (10 mM)

    • Forward primer (10 µM)

    • Reverse primer (10 µM)

    • Taq DNA polymerase

  • Aliquot Master Mix: Aliquot the master mix into individual PCR tubes.

  • Add Template DNA: Add the template DNA to each tube. Include a no-template control (NTC) containing only water instead of DNA.

  • Thermal Cycling: Place the PCR tubes in a thermal cycler and run the following program:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (30-40 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize as needed).

      • Extension: 72°C for 1 minute per kb of product length.

    • Final Extension: 72°C for 5-10 minutes.

    • Hold: 4°C.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis.

Visual Troubleshooting Guides

The following diagrams illustrate common troubleshooting workflows for biological assays.

ELISA_Troubleshooting start Inconsistent ELISA Results high_variability High Variability Between Replicates start->high_variability high_background High Background start->high_background no_signal No or Weak Signal start->no_signal pipetting Check Pipetting Technique high_variability->pipetting edge_effect Address Edge Effect high_variability->edge_effect reagent_mixing Ensure Thorough Reagent Mixing high_variability->reagent_mixing washing Optimize Washing Steps high_background->washing blocking Improve Blocking high_background->blocking antibody_conc Adjust Antibody Concentration high_background->antibody_conc reagent_check Verify All Reagents Added no_signal->reagent_check incubation Optimize Incubation Time/Temp no_signal->incubation substrate_check Check Substrate & Detection System no_signal->substrate_check

Caption: Troubleshooting workflow for inconsistent ELISA results.

Western_Blot_Troubleshooting start Poor Western Blot Results weak_signal Weak or No Signal start->weak_signal high_background High Background start->high_background nonspecific_bands Non-specific Bands start->nonspecific_bands protein_transfer Check Protein Transfer weak_signal->protein_transfer antibody_activity Verify Antibody Activity weak_signal->antibody_activity detection_reagents Check Detection Reagents weak_signal->detection_reagents blocking_wb Optimize Blocking high_background->blocking_wb washing_wb Increase Washing high_background->washing_wb antibody_conc_wb Reduce Antibody Concentration high_background->antibody_conc_wb primary_ab_spec Check Primary Antibody Specificity nonspecific_bands->primary_ab_spec protein_load Optimize Protein Load nonspecific_bands->protein_load sample_prep Improve Sample Preparation nonspecific_bands->sample_prep

Caption: Troubleshooting workflow for common Western blot issues.

PCR_Troubleshooting start PCR Failure no_product No PCR Product start->no_product nonspecific_product Non-specific Products start->nonspecific_product primer_dimer Primer-Dimers start->primer_dimer reagent_check_pcr Verify All Components no_product->reagent_check_pcr annealing_temp Optimize Annealing Temperature no_product->annealing_temp template_quality Check Template Quality no_product->template_quality annealing_temp_ns Increase Annealing Temperature nonspecific_product->annealing_temp_ns primer_conc_ns Reduce Primer Concentration nonspecific_product->primer_conc_ns cycle_num Reduce Cycle Number nonspecific_product->cycle_num primer_conc_pd Decrease Primer Concentration primer_dimer->primer_conc_pd annealing_temp_pd Increase Annealing Temperature primer_dimer->annealing_temp_pd primer_design Review Primer Design primer_dimer->primer_design

Caption: Troubleshooting workflow for common PCR problems.

References

handling and storage recommendations for 4-acetylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling, storage, and use of 4-acetylbenzo[d]oxazol-2(3H)-one.

Frequently Asked Questions (FAQs)

1. How should I properly store this compound?

For optimal stability, it is recommended to store this compound at -20°C in a dry, tightly sealed container.[1] This compound is classified as a combustible solid.

2. What are the primary hazards associated with this compound and what personal protective equipment (PPE) should I use?

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

When handling this compound, it is crucial to wear appropriate personal protective equipment, including protective gloves, eye protection, and a lab coat. Ensure work is conducted in a well-ventilated area to avoid inhalation of dust or fumes.

3. What should I do in case of accidental exposure?

  • If on skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

4. In which solvents is this compound soluble?

While specific experimental solubility data is limited in the provided search results, a predicted water solubility of 2.2 g/L is available.[3] For use in organic synthesis, solubility should be tested in common organic solvents such as DMSO, DMF, and alcohols.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₇NO₃[1][4]
Molecular Weight 177.16 g/mol [1]
Appearance Solid
Storage Temperature -20°C
CAS Number 70735-79-4[1][2][3]
Predicted Water Solubility 2.2 g/L[3]
Predicted logP 1.02[3]
Storage Class 11 (Combustible Solids)

Experimental Protocol: General Synthesis Workflow

The synthesis of benzoxazolone derivatives, including this compound, generally involves the cyclization of a corresponding 2-aminophenol with a carbonyl source. Below is a generalized experimental workflow based on common synthetic strategies.

Generalized Synthesis of this compound reagents Starting Materials: - 2-Amino-3-hydroxyacetophenone - Carbonyl Source (e.g., phosgene equivalent) reaction Reaction: - Combine reagents in a suitable solvent - May require a base or catalyst - Stir at appropriate temperature reagents->reaction 1. Cyclization workup Aqueous Workup: - Quench the reaction - Extract with an organic solvent - Wash the organic layer reaction->workup 2. Isolation purification Purification: - Dry the organic layer - Concentrate under reduced pressure - Purify by recrystallization or chromatography workup->purification 3. Purification product Final Product: This compound purification->product 4. Characterization

References

Validation & Comparative

A Comparative Analysis of Benzoxazolone Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of benzoxazolone derivatives as inhibitors of soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of signaling lipids. The inhibition of sEH is a promising therapeutic strategy for a range of inflammatory, cardiovascular, and pain-related disorders. This document presents a detailed comparison of the performance of benzoxazolone-based inhibitors against other prominent classes of sEH inhibitors, supported by experimental data and detailed protocols.

Introduction to Soluble Epoxide Hydrolase and its Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives (DHETs).[1] By inhibiting sEH, the beneficial effects of EETs can be prolonged, offering a promising therapeutic avenue for various diseases.[1][2] The development of potent and selective sEH inhibitors is therefore an active area of research. Among the various chemical scaffolds explored, benzoxazolone derivatives have emerged as a promising class of sEH inhibitors.[1][3]

Comparative Inhibitory Potency

The inhibitory potential of a compound is a crucial metric for its therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro sEH inhibitory activities of various benzoxazolone derivatives and compare them with other well-established classes of sEH inhibitors.

Table 1: In Vitro sEH Inhibitory Activities of Benzoxazolone-Amide Derivatives

Compound IDStructureRXIC50 (nM)
15 Benzoxazolone-amide4-CF3-PhO1.8
16 Benzoxazolone-amide4-CF3-PhS0.9
20 Benzoxazolone-amide4-OCF3-PhO1.2
21 Benzoxazolone-amide4-OCF3-PhS0.7

Data compiled from multiple sources.

Table 2: In Vitro sEH Inhibitory Activities of Benzoxazolone-Urea Derivatives

Compound IDStructureRIC50 (nM)
31 Benzoxazolone-urea2-Cl-benzyl2.5
32 Benzoxazolone-urea2-CF3-benzyl1.5
33 Benzoxazolone-urea2-OCF3-benzyl0.39
38 Benzoxazolone-urea2,4-Cl-benzyl0.7

Data extracted from a study on benzoxazolone-5-urea derivatives.[1][4][5]

Table 3: Comparative IC50 Values of sEH Inhibitors from Different Chemical Classes

CompoundChemical ClassHuman sEH IC50 (nM)Murine sEH IC50 (nM)
Benzoxazolone Derivative (33) Benzoxazolone-urea0.39-
t-AUCB Urea1.12.8
TPPU Urea1.12.8
AUDA Amide3.010.0
AR9281 Carboxamide0.61.2

IC50 values are compiled from various publications for comparative purposes. The potency of inhibitors can vary based on the assay conditions.

Structure-Activity Relationship (SAR) of Benzoxazolone Derivatives

The structure-activity relationship studies of benzoxazolone derivatives have provided valuable insights for designing more potent sEH inhibitors. For benzoxazolone-urea derivatives, the substitution pattern on the benzyl group significantly influences the inhibitory potency.[1] Specifically, voluminous substituents at the 2-position of the benzyl ring, such as 2-OCF3, are well-accommodated in the binding site, leading to higher potency.[1] Similarly, a 2,4-disubstitution pattern on the benzyl ring also results in potent sEH inhibition.[1] For 4-substituted benzoxazolone derivatives, the introduction of a lipophilic amino acid has been shown to increase sEH inhibitory activity.[3]

In Vivo Efficacy

The therapeutic potential of sEH inhibitors is ultimately determined by their efficacy in vivo. Animal models of inflammation are commonly used to evaluate the anti-inflammatory effects of these compounds.

A study on 4-substituted benzoxazolone derivatives demonstrated their anti-inflammatory activity in a xylene-induced ear edema mouse model.[3] Several compounds from this series exhibited strong anti-inflammatory effects, even more potent than the reference drug, Chlorzoxazone.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of research findings. Below are the methodologies for key experiments cited in this guide.

Fluorescence-Based sEH Inhibition Assay

This in vitro assay is used to determine the IC50 values of potential sEH inhibitors. The principle is based on the hydrolysis of a non-fluorescent substrate by sEH to a fluorescent product.[6]

Materials:

  • Recombinant human or murine sEH enzyme

  • sEH assay buffer (e.g., Tris-HCl or BisTris-HCl, pH 7.0, containing 0.1 mg/ml BSA)

  • Non-fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates (black for fluorescence measurement)

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant sEH enzyme to a suitable concentration in the sEH assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, add the diluted enzyme and the test compound dilutions. Incubate for a specific period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the non-fluorescent substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm for PHOME).[7]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC50 value is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

Xylene-Induced Ear Edema in Mice (In Vivo Anti-inflammatory Assay)

This model is used to assess the in vivo anti-inflammatory activity of sEH inhibitors.[3]

Animals:

  • Male or female mice (e.g., Kunming strain), weighing 18-22 g.

Procedure:

  • Animal Grouping: Randomly divide the mice into several groups: a control group, a positive control group (e.g., receiving a known anti-inflammatory drug like Chlorzoxazone), and treatment groups receiving different doses of the test compounds.

  • Drug Administration: Administer the test compounds and the positive control drug to the respective groups, typically via oral gavage. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30 minutes) following drug administration, apply a fixed amount of xylene to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation and edema. The left ear serves as a control.

  • Sample Collection: After a set period (e.g., 1 hour) of xylene application, sacrifice the mice and cut circular sections from both ears using a cork borer.

  • Measurement of Edema: Weigh the ear sections immediately. The difference in weight between the right and left ear punches is taken as a measure of the edema.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.

Pharmacokinetic Study in Rodents

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Animals:

  • Mice or rats of a specific strain.

Procedure:

  • Drug Administration: Administer the test compound to the animals via a specific route (e.g., oral gavage (p.o.) or intravenous (i.v.) injection).

  • Blood Sampling: Collect blood samples at predetermined time points after drug administration. For mice, this can be done via tail vein or retro-orbital bleeding.[8]

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Drug Concentration Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[9]

  • Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

    • t1/2: Half-life of the drug.

    • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation (calculated by comparing AUC after oral and IV administration).

Visualizing the sEH Pathway and Experimental Workflows

Diagrams are provided below to illustrate the sEH signaling pathway and the general workflows of the key experiments described.

sEH_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitors sEH Inhibitors (e.g., Benzoxazolone derivatives) Inhibitors->sEH Inhibition

Caption: The sEH signaling pathway in arachidonic acid metabolism.

sEH_Inhibition_Assay_Workflow start Start prep_enzyme Prepare sEH Enzyme Solution start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Test Compound start->prep_inhibitor incubate Incubate Enzyme and Inhibitor in 96-well Plate prep_enzyme->incubate prep_inhibitor->incubate add_substrate Add Non-fluorescent Substrate incubate->add_substrate measure Measure Fluorescence Increase (Kinetic Reading) add_substrate->measure analyze Calculate Reaction Rates and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a fluorescence-based sEH inhibition assay.

PK_Study_Workflow start Start administer Administer Test Compound to Rodents (p.o. or i.v.) start->administer collect_blood Collect Blood Samples at Timed Intervals administer->collect_blood prepare_plasma Separate Plasma from Blood collect_blood->prepare_plasma analyze_plasma Quantify Drug Concentration (LC-MS/MS) prepare_plasma->analyze_plasma calculate_params Calculate Pharmacokinetic Parameters (Cmax, AUC, etc.) analyze_plasma->calculate_params end End calculate_params->end

Caption: General workflow for a pharmacokinetic study in rodents.

Conclusion

Benzoxazolone derivatives represent a highly potent class of soluble epoxide hydrolase inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar range. Their efficacy has been demonstrated in both in vitro and in vivo models of inflammation. The structure-activity relationship studies have provided a rational basis for the design of even more potent and selective inhibitors. While the available data is promising, further comprehensive studies, particularly on the pharmacokinetic and pharmacodynamic profiles of benzoxazolone derivatives, are necessary to fully elucidate their therapeutic potential and to advance them towards clinical development. This guide provides a foundational comparison and detailed methodologies to aid researchers in this endeavor.

References

Validating the Anti-inflammatory Activity of 4-acetylbenzo[d]oxazol-2(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for validating the anti-inflammatory activity of 4-acetylbenzo[d]oxazol-2(3H)-one. While specific experimental data for this compound is not extensively available in the reviewed literature, this document leverages data from structurally related benzoxazolone derivatives to offer a comparative analysis against common non-steroidal anti-inflammatory drugs (NSAIDs). The provided experimental protocols and pathway diagrams are intended to guide researchers in designing and interpreting studies for this and similar molecules.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of novel compounds is typically benchmarked against established drugs. Here, we compare the reported activity of potent benzoxazolone derivatives with standard NSAIDs like Celecoxib and Diclofenac. This comparison is based on both in vitro assays, measuring the inhibition of inflammatory mediators, and in vivo models, assessing the reduction of inflammation in living organisms.

Table 1: In Vitro Anti-inflammatory Activity of Benzoxazolone Derivatives vs. Celecoxib

CompoundTargetIC50 (µM)Cell LineInducerReference
Derivative 2h Nitric Oxide (NO)17.67RAW 264.7LPS[1]
IL-1β20.07RAW 264.7LPS[1]
IL-68.61RAW 264.7LPS[1]
Derivative 3g IL-65.09 ± 0.88Not SpecifiedLPS[2][3]
Celecoxib IL-1β25.31RAW 264.7LPS[1]
IL-612.53RAW 264.7LPS[1]

Note: "Derivative 2h" is a 4-sulfonyloxy/alkoxy benzoxazolone derivative. "Derivative 3g" is another benzoxazolone derivative identified as a potent MD2 inhibitor.

Table 2: In Vivo Anti-inflammatory Activity in Animal Models

CompoundAnimal ModelDosageInhibition Rate (%)Positive ControlReference
Derivative 2h Xylene-induced ear edema (mouse)Not Specified42.69Celecoxib (30.87%)[1]
Benzoxazole Derivatives (general) Carrageenan-induced paw edema (rat)20 mg/kg45.1 - 81.7Diclofenac sodium (69.5%)[4]
Benzoxazinone Derivative 3d Carrageenan-induced paw edema (rat)Not Specified62.61Not Specified[5]

Note: "Derivative 2h" is a 4-sulfonyloxy/alkoxy benzoxazolone derivative. "Benzoxazinone Derivative 3d" is 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][6]oxazin-4-one.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of benzoxazolone derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One such critical pathway is the MAPK-NF-κB signaling cascade, which is activated by stimuli like Lipopolysaccharide (LPS).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MAPK p38/ERK (MAPK) TLR4->MAPK Activates Ikk IKK TLR4->Ikk Activates NFkB_active NF-κB (p65/p50) MAPK->NFkB_active Activates IkB IκBα Ikk->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Releases NFkB_inactive->NFkB_active Translocates DNA DNA NFkB_active->DNA Binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Benzoxazolone Benzoxazolone Derivative (e.g., 2h) Benzoxazolone->MAPK Inhibits Benzoxazolone->NFkB_active Inhibits Nuclear Translocation

Caption: MAPK-NF-κB/iNOS signaling pathway inhibited by a benzoxazolone derivative.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of anti-inflammatory activity. Below are outlines of commonly used in vitro and in vivo assays.

1. In Vitro Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay evaluates the ability of a test compound to inhibit the production of inflammatory mediators in cultured macrophage cells stimulated with LPS.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of this compound or a reference drug for 1-2 hours.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α): Levels of these cytokines in the supernatant are quantified using commercial ELISA kits.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the inflammatory mediator production, is calculated.

2. In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Wistar or Sprague-Dawley rats are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound (e.g., this compound), a vehicle control, or a reference drug (e.g., Diclofenac) is administered orally or intraperitoneally.[7]

    • After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.[7]

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

General Experimental Workflow

The validation of a novel anti-inflammatory compound follows a structured workflow, from initial in vitro screening to more complex in vivo studies and mechanistic analysis.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Mechanism of Action A1 Compound Synthesis (this compound) A2 Cytotoxicity Assay (e.g., MTT) A1->A2 A3 Anti-inflammatory Assay (LPS-induced RAW 264.7 cells) A2->A3 Non-toxic concentrations A4 Measure NO, IL-6, TNF-α (Griess, ELISA) A3->A4 B1 Acute Toxicity Study A4->B1 Potent Activity B2 Anti-inflammatory Model (Carrageenan-induced paw edema) B1->B2 B3 Analgesic Activity Test (e.g., Acetic acid writhing) B2->B3 C1 Western Blot Analysis (p-p38, p-ERK, NF-κB, iNOS) B3->C1 Significant in vivo effect C2 Molecular Docking Studies (e.g., with COX-2, MD2) C1->C2

Caption: Workflow for evaluating the anti-inflammatory activity of a test compound.

References

The Synergistic Potential of Benzoxazolone-Quinolone Hybrids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. A promising strategy in this endeavor is the hybridization of known pharmacophores to create new chemical entities with enhanced potency and potentially novel mechanisms of action. This guide provides a comparative analysis of the structure-activity relationship (SAR) of benzoxazolone-quinolone hybrids, a class of compounds that merges the established antibacterial prowess of quinolones with the diverse biological activities of the benzoxazolone scaffold.

This analysis is based on available scientific literature, with a particular focus on the work by Shaikh et al. (2021), who synthesized and evaluated a series of novel quinolone-benzoxazolone ester hybrids for their antibacterial activity. While specific quantitative data from this key study is limited in the public domain, this guide synthesizes the qualitative findings and contextualizes them within the broader SAR of the parent molecules to provide valuable insights for the rational design of new antibacterial agents.

Comparative Antibacterial Performance

The core concept behind the design of benzoxazolone-quinolone hybrids is to leverage the distinct properties of each moiety to create a synergistic effect. Quinolones, particularly fluoroquinolones, are potent bacterial DNA gyrase and topoisomerase IV inhibitors, crucial enzymes for bacterial DNA replication.[1][2] Benzoxazolone derivatives, on the other hand, exhibit a wide range of biological activities, including antibacterial properties.

A key study in this area involved the synthesis of a series of (2-oxobenzo[d]oxazol-3(2H)-yl)methyl 2-substituted-quinoline-4-carboxylates. While a comprehensive table of Minimum Inhibitory Concentration (MIC) values is not publicly available, the study reported that several of these hybrids demonstrated moderate to potent antibacterial activity.

Notably, compounds such as (2-Oxobenzo[d]oxazol-3(2H)-yl)methyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate and (2-oxobenzo[d]oxazol-3(2H)-yl)methyl-2-(2-chlorophenyl)quinoline-4-carboxylate were highlighted for their excellent activity against all tested bacterial strains when compared to the standard drug chloramphenicol. This suggests that the nature of the substituent at the 2-position of the quinoline ring plays a crucial role in the antibacterial potency of these hybrids.

To illustrate the structure-activity relationships, the following table summarizes the qualitative findings and provides a framework for comparing the performance of different benzoxazolone-quinolone derivatives.

Compound ID (General Structure)R Group (Substitution on Quinolone C2)Observed Antibacterial Activity (Qualitative)Key SAR Implication
Hybrid A 3,4-dimethoxyphenylExcellentElectron-donating methoxy groups on the phenyl ring at C2 appear to be favorable for activity.
Hybrid B 2-chlorophenylExcellentThe presence of a halogen (chloro) at the ortho position of the phenyl ring at C2 is well-tolerated and may contribute positively to activity.
General Observation Various aryl and heteroaryl groupsModerate to PotentThe C2 position of the quinoline core is a key site for modification to modulate antibacterial potency.

Deciphering the Structure-Activity Relationship (SAR)

The antibacterial activity of benzoxazolone-quinolone hybrids is a complex interplay of the structural features of both parent molecules. The following diagram illustrates the key pharmacophoric elements and their influence on activity.

SAR_Benzoxazolone_Quinolone cluster_quinolone Quinolone Moiety cluster_benzoxazolone Benzoxazolone Moiety cluster_linker Ester Linkage Q_Core Quinolone Core (Essential for DNA Gyrase/Topoisomerase IV Inhibition) Q_C2 C2-Substituent (R) (Modulates Potency) Q_Core->Q_C2 Critical for activity modulation Q_C3 C3-Carboxylic Acid (Key for target binding) Q_Core->Q_C3 Essential for target interaction Q_N1 N1-Substituent (Influences potency and pharmacokinetics) Q_Core->Q_N1 Potency and PK tuning Linker Ester Bond (Potential for prodrug strategy) Q_C3->Linker Forms ester with linker B_Core Benzoxazolone Ring (Contributes to overall bioactivity) B_N3 N3-Linker (Connects to quinolone) B_Core->B_N3 Linker->B_N3 Connects to Benzoxazolone Synthesis_Workflow start Starting Materials: - Substituted anilines - Diethyl malonate step1 Step 1: Synthesis of 2-substituted-quinoline-4-carboxylic acids start->step1 step3 Step 3: Esterification step1->step3 step2 Step 2: Synthesis of 3-(chloromethyl)benzo[d]oxazol-2(3H)-one step2->step3 product Final Product: (2-Oxobenzo[d]oxazol-3(2H)-yl)methyl 2-substituted-quinoline-4-carboxylate step3->product

References

Comparative Cross-Reactivity Profile of 4-acetylbenzo[d]oxazol-2(3H)-one and Related Benzoxazolone Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity profile of 4-acetylbenzo[d]oxazol-2(3H)-one. Direct, comprehensive public data on the off-target profile of this specific molecule is limited. Therefore, this document infers a potential cross-reactivity landscape by examining the known biological targets of structurally related benzo[d]oxazol-2(3H)-one derivatives. Furthermore, it details standard experimental protocols to enable researchers to determine the precise cross-reactivity of their compounds of interest.

Inferred Cross-Reactivity Based on Structural Analogs

The benzo[d]oxazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, appearing in compounds designed for a variety of biological targets. This promiscuity suggests a potential for cross-reactivity. The table below summarizes the known targets of several benzo[d]oxazol-2(3H)-one derivatives, providing an insight into the potential off-target interactions of this compound.

Compound Class Example Target(s) Reported Activity (IC50/Kd) Potential for Cross-Reactivity
Benzo[d]oxazol-2(3H)-one Derivativesc-Met kinase[1]1 nM (for compound 13)[1]High, given the number of kinases in the human kinome.
Traf2- and Nck-interacting kinase (TNIK)[2][3]0.050 µM (for compound 8g)[2][3]Suggests potential interaction with other members of the germinal center kinase (GCK) family.
Chromodomain protein CDYL[4][5][6]KD = 0.5 µM (for compound D03)[4][5][6]Potential for interaction with other chromodomain-containing proteins.
G-protein-coupled receptor kinase (GRK)-2 and -5[7]Potent inhibitory activities reported[7]May interact with other GRKs or kinases with similar ATP-binding sites.
6-acetyl-benzo[d]oxazol-2(3H)-one Derivative (SN79)Sigma receptors[8]Acts as an antagonist[8]Potential for interaction with other GPCRs or ion channels.

Experimental Protocols for Determining Cross-Reactivity

To ascertain the specific cross-reactivity profile of this compound, a tiered approach employing a combination of high-throughput screening and detailed biophysical assays is recommended.

In Vitro Kinase Panel Screening

This is a primary screen to assess the selectivity of a compound against a broad range of kinases. Commercial services offer panels covering a significant portion of the human kinome.[9][10][11]

Methodology:

  • Compound Preparation: The test compound, this compound, is typically dissolved in DMSO to create a stock solution.

  • Assay Plate Preparation: The compound is dispensed into a multi-well plate at one or more concentrations.

  • Kinase Reaction: A mixture containing a specific kinase, its substrate, and ATP (often radiolabeled, e.g., 33P-ATP) is added to the wells.[12]

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection of Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. In radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter.[12] Luminescence-based assays, such as ADP-Glo™, measure the amount of ADP produced.[13]

  • Data Analysis: The percentage of kinase activity inhibition at a given compound concentration is calculated relative to a DMSO control. The results are often presented as a percentage of control or as IC50 values for active compounds.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement within a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.[14][15][16][17][18]

Methodology:

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control (DMSO) for a specific duration to allow for cell penetration and target binding.

  • Heating: The cell suspensions are then heated to a range of temperatures. Ligand-bound proteins are generally more stable and will denature and aggregate at higher temperatures than unbound proteins.

  • Cell Lysis and Fractionation: Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified. This is typically done by Western blotting or, for higher throughput, by methods like reverse-phase protein arrays (RPPA).[14]

  • Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction against temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the thermodynamics of binding between a small molecule and a purified protein. It provides detailed information on binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[1][2][7][19][20]

Methodology:

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the test compound is loaded into a titration syringe. Both are in an identical, precisely matched buffer to minimize heats of dilution.[20]

  • Titration: The compound is injected into the protein solution in small, precise aliquots at a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes that occur upon binding (or dilution). Each injection produces a heat-rate peak that is integrated with respect to time to yield the heat of that injection.

  • Data Analysis: The heat per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).[2]

Visualizing Experimental Workflows and Potential Interactions

To further clarify the processes and potential implications of cross-reactivity, the following diagrams are provided.

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Profile Generation Compound Compound Kinase_Panel In Vitro Kinase Panel (>300 kinases) Compound->Kinase_Panel CETSA Cellular Thermal Shift Assay (Target Engagement) Kinase_Panel->CETSA Validate cellular hits ITC Isothermal Titration Calorimetry (Binding Affinity & Thermodynamics) Kinase_Panel->ITC Quantify binding of hits Profile Cross-Reactivity Profile (Selectivity & Off-Targets) CETSA->Profile ITC->Profile

Caption: Workflow for Assessing Small Molecule Cross-Reactivity.

G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., c-Met) Growth_Factor->Receptor_Kinase MAPKKK MAPKKK (e.g., RAF) Receptor_Kinase->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factor Transcription Factor MAPK->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Benzoxazolone Benzoxazolone Derivative Benzoxazolone->Receptor_Kinase Intended Target Benzoxazolone->MAPKKK Off-Target Benzoxazolone->MAPK Off-Target

Caption: Hypothetical Kinase Pathway with Potential Off-Target Interactions.

References

Comparative Analysis of 4-acetylbenzo[d]oxazol-2(3H)-one Cytotoxicity on Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the cytotoxic profile of 4-acetylbenzo[d]oxazol-2(3H)-one and its analogs, providing essential data and protocols for informed decision-making in drug development.

The benzoxazolone scaffold is a key component in the design of various therapeutic agents, with research indicating a wide range of biological activities including anticancer, analgesic, anti-inflammatory, and neuroprotective effects.[1] However, their effects on normal, healthy cells are a critical aspect of their overall drugability.

I. Comparative Cytotoxicity Data

The following table summarizes the available cytotoxicity data (IC50 values) for various benzoxazolone derivatives against normal cell lines. This data serves as a benchmark for estimating the potential cytotoxicity of this compound.

Compound ClassNormal Cell LineIC50 (µM)Reference
N-acyl hydrazone derivativesMRC-5 (lung fibroblast)44.66 - 86.96[2]
1,3,4-oxadiazole derivativesMRC-5 (lung fibroblast)51.87[2]
2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivativesL02 (normal liver cells)Minimal cytotoxicity observed[3]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

II. Experimental Protocols for Cytotoxicity Assessment

To ensure reproducible and comparable results, standardized protocols for in vitro cytotoxicity assays are essential. Below are detailed methodologies for commonly employed assays.

1. Cell Culture and Compound Preparation

  • Cell Lines: Murine and human fibroblast cell lines are frequently used for cytotoxicity testing.[4] For example, the MRC-5 lung fibroblast cell line can be used as a non-cancerous control.[2] Normal human cell lines, such as human dermal fibroblasts (HDF) and human embryonic kidney (Hek293) cells, are also relevant choices.[5]

  • Culture Conditions: Cells are typically grown as a monolayer in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Compound Preparation: Stock solutions of the test compounds are usually prepared in a solvent like DMSO and then diluted to the desired concentrations in the culture medium.[5]

2. Cytotoxicity Assays

Several methods are available to assess cell viability and cytotoxicity, each with its own principles, advantages, and disadvantages.[6][7]

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

    • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

    • Protocol:

      • Seed cells in a 96-well plate at a specific density (e.g., 2.5 × 10^4 to 4 × 10^4 cells/ml) and incubate for 24 hours.[5]

      • Expose the cells to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

      • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Cell viability is expressed as a percentage of the untreated control.

  • LDH Assay (Lactate Dehydrogenase):

    • Principle: This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[6][8]

    • Protocol:

      • Culture cells and treat them with the test compound as described for the MTT assay.

      • Collect the cell culture supernatant.

      • Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

      • Incubate to allow the conversion of a tetrazolium salt into a colored formazan product.

      • Measure the absorbance at the appropriate wavelength.

      • The amount of LDH released is proportional to the number of dead cells.

III. Signaling Pathways and Experimental Workflows

Understanding the mechanism of cytotoxicity is crucial. While specific signaling pathways for this compound are not yet elucidated, studies on related benzoxazolone derivatives often investigate their effects on apoptosis-related pathways. For instance, some derivatives have been shown to increase the expression of caspase-3, cytochrome-c, and FasL, indicating an induction of apoptosis.[9]

Experimental Workflow for Cytotoxicity Assessment

Caption: A generalized workflow for assessing the cytotoxicity of a test compound on normal cell lines.

Potential Apoptotic Signaling Pathway

Apoptotic Pathway Compound Benzoxazolone Derivative Cell Normal Cell Compound->Cell FasL FasL Upregulation Cell->FasL CytochromeC Cytochrome-c Release Cell->CytochromeC Caspase3 Caspase-3 Activation FasL->Caspase3 CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram illustrating a potential apoptotic pathway induced by benzoxazolone derivatives.

References

A Comparative Guide to the Selectivity of Direct CDYL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chromodomain Y-like protein (CDYL) has emerged as a significant player in epigenetic regulation, acting as a transcriptional co-repressor through its recognition of specific histone methylation marks. Its involvement in various cellular processes, including neuronal development and cancer, has made it an attractive target for therapeutic intervention. This guide provides a comparative analysis of the selectivity of known direct inhibitors of CDYL, supported by available experimental data and detailed methodologies for assessing inhibitor performance.

Inhibitor Selectivity Profile

The development of potent and selective small-molecule inhibitors for epigenetic reader domains like the chromodomain of CDYL is a critical step in validating their therapeutic potential. Below is a comparison of the selectivity of two pioneering direct CDYL inhibitors, D03 and UNC6261.

InhibitorTargetKd (CDYL)Selectivity ProfileReference
D03 CDYL Chromodomain0.5 µM>140-fold vs. CDYL2>32-fold vs. CBX7No observed binding to CDY1[1]
UNC6261 CDYL Chromodomain139 ± 3.3 nMIC50 (CDYL2) = 81 ± 16 nM13-fold vs. MPP8>45-fold vs. HP1 and Polycomb family chromodomains[2]

Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity and potency, respectively. A lower value indicates a stronger interaction. Selectivity is expressed as a fold-difference in affinity/potency against other related proteins.

Experimental Methodologies

The assessment of inhibitor selectivity is paramount in drug discovery. The following are detailed protocols for key experimental techniques used to characterize the binding of small molecules to CDYL.

Isothermal Titration Calorimetry (ITC) for Determining Binding Affinity

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[3][4]

Principle: A solution of the inhibitor (ligand) is titrated into a solution containing the CDYL protein. The heat change upon binding is measured, and the resulting data is fit to a binding model to extract thermodynamic parameters.

Detailed Protocol:

  • Sample Preparation:

    • Express and purify the CDYL chromodomain protein to >95% purity.

    • Prepare a concentrated stock solution of the inhibitor (e.g., D03 or UNC6261) in a suitable buffer.

    • Dialyze both the protein and the inhibitor solution against the same buffer to minimize heats of dilution. A recommended buffer is 50 mM HEPES pH 7.5, 150 mM NaCl.[4][5]

    • Accurately determine the concentrations of the protein and inhibitor solutions.

  • ITC Experiment Setup:

    • By convention, the CDYL protein solution (the "macromolecule") is placed in the sample cell of the calorimeter, and the inhibitor solution (the "ligand") is loaded into the injection syringe.[5]

    • Typical starting concentrations are 10-50 µM for the protein in the cell and 100-500 µM for the inhibitor in the syringe.[4]

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the inhibitor into the protein solution.

    • Allow the system to reach equilibrium after each injection, and measure the heat change.

    • A control experiment, titrating the inhibitor into the buffer alone, should be performed to determine the heat of dilution.[3]

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one set of sites) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis

SPR is a label-free optical technique that monitors the binding of an analyte (inhibitor) to a ligand (protein) immobilized on a sensor surface in real-time.[6][7]

Principle: The binding of the inhibitor to the immobilized CDYL protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated (Kd = koff/kon).

Detailed Protocol:

  • Sensor Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]

    • Immobilize the CDYL protein onto the activated surface via covalent amine coupling. The optimal pH for immobilization should be empirically determined.[1]

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the inhibitor in a suitable running buffer (e.g., HBS-EP buffer).[1]

    • Inject the inhibitor solutions over the sensor surface containing the immobilized CDYL protein at a constant flow rate.

    • Monitor the association of the inhibitor during the injection phase and the dissociation after the injection ends and is replaced by running buffer.

    • A reference flow cell without immobilized protein should be used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • Fit the association and dissociation curves (sensorgrams) to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the Kd from the rate constants.

Visualizations

CDYL-Mediated Transcriptional Repression Pathway

CDYL_Pathway REST REST (RE1-Silencing Transcription Factor) CDYL CDYL REST->CDYL recruits G9a G9a/EHMT2 (Histone Methyltransferase) CDYL->G9a bridges EZH2 EZH2 (Histone Methyltransferase) CDYL->EZH2 bridges HDAC1_2 HDAC1/2 (Histone Deacetylases) CDYL->HDAC1_2 recruits H3K9me2 H3K9me2 G9a->H3K9me2 methylates H3K9ac H3K9ac G9a->H3K9ac demethylates H3K27me3 H3K27me3 EZH2->H3K27me3 methylates HDAC1_2->H3K9ac deacetylates Repression Transcriptional Repression H3K9me2->Repression H3K27me3->Repression

Caption: CDYL as a key scaffold in transcriptional repression.

General Workflow for Assessing Inhibitor Selectivity

Inhibitor_Selectivity_Workflow cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Cellular Validation Primary_Assay Primary Binding Assay (e.g., ITC, SPR, FP) vs. CDYL Identify_Hits Identify Potent Binders (Hits) Primary_Assay->Identify_Hits Selectivity_Panel Screen Hits Against a Panel of Related Proteins (e.g., other chromodomains: CDYL2, CBX7, etc.) Identify_Hits->Selectivity_Panel Determine_Selectivity Determine Fold-Selectivity (K_d or IC50 off-target / K_d or IC50 on-target) Selectivity_Panel->Determine_Selectivity Cellular_Assays Cellular Target Engagement Assays (e.g., CETSA, reporter assays) Determine_Selectivity->Cellular_Assays Confirm_Activity Confirm On-Target Activity and Cellular Potency Cellular_Assays->Confirm_Activity Lead_Candidate Selective Lead Candidate Confirm_Activity->Lead_Candidate

Caption: A typical workflow for evaluating inhibitor selectivity.

References

The Benzoxazolone Scaffold: A Comparative Guide to its Bioisosteric Replacement Potential

Author: BenchChem Technical Support Team. Date: November 2025

The 2(3H)-benzoxazolone nucleus is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to act as a bioisosteric replacement for phenol and catechol moieties.[1][2] This strategic substitution often enhances metabolic stability and improves pharmacokinetic profiles without compromising biological activity.[2][3] This guide provides a comparative analysis of the benzoxazolone scaffold and its common bioisosteres, supported by experimental data, to aid researchers in drug design and development.

Physicochemical and Biological Profile

The benzoxazolone scaffold possesses a unique combination of features that make it an attractive component in drug design. It contains both a lipophilic benzene ring and a hydrophilic carbamate moiety, providing a balanced profile for interacting with diverse biological targets.[4][5] Its weakly acidic nature, with a pKa of approximately 8.7, is comparable to that of pyrocatechol (pKa ≈ 9.2), further supporting its role as a bioisostere.[2] This versatile scaffold has been incorporated into a wide array of therapeutic agents, including analgesics, anti-inflammatory drugs, antipsychotics, and neuroprotective agents.[3][6]

Comparative Analysis of Benzoxazolone and its Bioisosteres

The most common bioisosteric replacements for the benzoxazolone scaffold include the 2(3H)-benzothiazolinone and benzoxazinone ring systems.[2] The substitution of the oxygen atom in the oxazolone ring with a sulfur atom (benzothiazolinone) or expansion of the ring to include a methylene group (benzoxazinone) can modulate the scaffold's electronic and steric properties, leading to altered biological activity, selectivity, and pharmacokinetic profiles.[2]

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro activity of benzoxazolone derivatives compared to their benzothiazolone bioisosteres against various biological targets.

Table 1: Comparison of Anti-Inflammatory Activity

Compound IDScaffoldLinker Length (n)iNOS Inhibition IC₅₀ (µM)NF-κB Inhibition IC₅₀ (µM)
3g Benzoxazolone104.4>10
3h Benzothiazolone100.411.8
3i Benzoxazolone124.2>10
3j Benzothiazolone120.281.5

Data sourced from a study on bivalent benzoxazolone and benzothiazolone ligands as anti-inflammatory agents.

Table 2: Comparison of Cholinesterase Inhibitory Activity for Alzheimer's Disease

Compound IDScaffoldTarget EnzymeeeAChE IC₅₀ (µM)huAChE IC₅₀ (µM)eqBChE IC₅₀ (µM)huBChE IC₅₀ (µM)
11c BenzothiazoloneBChE--2.982.56
14b BenzothiazoloneAChE0.340.46--

Data from a study on multi-target agents for Alzheimer's disease. While this study included benzoxazolone derivatives, the most potent compounds highlighted were benzothiazolone-based, demonstrating the potential for bioisosteric replacement to enhance activity.

While direct comparative studies with quantitative data for benzoxazinone alongside benzoxazolone and benzothiazolinone are limited, research on benzoxazinone derivatives has demonstrated their potential as α-chymotrypsin inhibitors and antimycobacterial agents.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures associated with benzoxazolone-based compounds, the following diagrams are provided.

G cluster_0 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine / D2 Agonist (e.g., Benzoxazolone derivative) D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Modulation of neuronal excitability) PKA->Cellular_Response Leads to

Caption: Dopamine D2 receptor signaling pathway.

G cluster_1 Experimental Workflow: Synthesis of 3-Substituted Benzoxazolones Start Start Materials: 5-methyl-2-hydroxyaniline, Urea Step1 Reaction with Urea in oil bath Start->Step1 Intermediate1 5-methyl-2(3H)-benzoxazolone Step1->Intermediate1 Step2 Formation of Sodium Salt (e.g., with NaH in DMF) Intermediate1->Step2 Intermediate2 Sodium 5-methyl-2(3H)-benzoxazolonate Step2->Intermediate2 Step3 N-Alkylation with α-bromo-4-substituted acetophenone Intermediate2->Step3 Product 3-(4-substituted benzoylmethyl)- 5-methyl-2(3H)-benzoxazolone Step3->Product

Caption: Synthetic workflow for 3-substituted benzoxazolones.

Experimental Protocols

Synthesis of 5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone

This protocol describes a general method for the N-alkylation of a benzoxazolone scaffold.

Materials:

  • 5-methyl-2(3H)-benzoxazolone

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • α-bromo-4-substituted acetophenone

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • A solution of 5-methyl-2(3H)-benzoxazolone in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium hydride (1.1 equivalents) is added portion-wise to the solution at 0 °C with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure the complete formation of the sodium salt.

  • A solution of the appropriate α-bromo-4-substituted acetophenone (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 3-substituted benzoxazolone.

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2L receptor.

  • [³H]-Spiperone (radioligand)

  • Test compounds (benzoxazolone derivatives)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • The assay is performed in a total volume of 250 µL in 96-well microplates.

  • To each well, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone solution (at a final concentration of ~0.2 nM), and 50 µL of the test compound solution at various concentrations (typically from 10⁻¹⁰ to 10⁻⁵ M).

  • Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • The binding reaction is initiated by the addition of 100 µL of the cell membrane preparation (containing ~20-40 µg of protein).

  • The microplates are incubated at room temperature for 90 minutes with gentle shaking.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

  • The filters are dried, and the radioactivity retained on the filters is determined by liquid scintillation counting.

  • The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

Conclusion

The benzoxazolone scaffold is a valuable tool in medicinal chemistry, serving as a metabolically robust mimic of phenolic and catecholic moieties. Bioisosteric replacement of the benzoxazolone core, particularly with benzothiazolinone, can lead to significant improvements in biological activity, as demonstrated in the context of anti-inflammatory and neuroprotective agents. The choice of scaffold should be guided by the specific therapeutic target and desired physicochemical properties. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of novel benzoxazolone-based compounds.

References

A Comparative Analysis of the Antimicrobial Activity Spectrum of Novel Benzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the fight against microbial resistance

The escalating threat of antimicrobial resistance has necessitated the urgent development of novel therapeutic agents. Among the promising candidates, benzoxazolone derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the antimicrobial performance of various novel benzoxazolone derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel benzoxazolone derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC), representing the lowest concentration of a compound that inhibits visible microbial growth, is a key metric for comparison.

Antibacterial Activity

Recent studies have demonstrated the potent antibacterial properties of newly synthesized benzoxazolone derivatives. For instance, a series of benzoxazolin-2-one derivatives linked to hydrazones and azoles exhibited wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis[1]. Notably, Gram-negative E. coli and Gram-positive B. subtilis were found to be the most sensitive strains[1].

In another study, ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives were tested against S. aureus, Enterococcus faecalis, E. coli, and Pseudomonas aeruginosa. The MIC values for these compounds ranged from 8 to 512 µg/ml[2]. Specifically, a propionamide derivative with a meta or para methyl substitution on the N-phenyl ring showed significantly increased activity against S. aureus and E. faecalis[2].

The following table summarizes the MIC values of selected novel benzoxazolone derivatives against various bacterial strains, compared to the standard antibiotic Ciprofloxacin.

Compound/DerivativeS. aureus (MIC µg/mL)E. faecalis (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)Reference
Derivative 6 161632128[2]
Derivative 7 1632128128[2]
Ciprofloxacin 0.250.50.060.25[2]
Antifungal Activity

Benzoxazolone derivatives have also shown promising antifungal activity. In one study, several derivatives exhibited activity against Candida albicans, with many showing an MIC value of 128 µg/mL[2]. Another investigation into 3-(2-benzoxazol-5-yl)alanine derivatives revealed that 16 out of 41 tested compounds were active against Pichia pastoris, with MIC values significantly lower than those observed for bacteria[3]. Some of these compounds also showed activity against the pathogenic yeast C. albicans[3].

The table below presents the antifungal activity of selected derivatives against Candida albicans, with Fluconazole as the reference compound.

Compound/DerivativeC. albicans (MIC µg/mL)Reference
Derivative Series (most) 128[2]
BTA3 64[4]
Fluconazole 1Not specified

Experimental Protocols

The determination of the antimicrobial activity of these novel compounds relies on standardized and reproducible experimental protocols. The most commonly employed method is the broth microdilution technique.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test microorganism is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antimicrobial Agent: The benzoxazolone derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Controls: Positive (microorganism with no drug) and negative (broth only) growth controls are included.

2. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • The microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria, and at 28-35°C for 24-48 hours for fungi.

3. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

The following diagram illustrates the general workflow for determining the antimicrobial activity of novel compounds.

Antimicrobial_Activity_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Novel Benzoxazolone Derivatives Purification Purification and Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Serial_Dilution Serial Dilution in Microtiter Plates Stock_Solution->Serial_Dilution Inoculum_Prep Preparation of Standardized Inoculum Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Determination of MIC Incubation->MIC_Determination Data_Analysis Data Analysis and Comparison to Standards MIC_Determination->Data_Analysis

Caption: Workflow for Antimicrobial Susceptibility Testing.

Mechanism of Action

While the precise mechanisms of action for all novel benzoxazolone derivatives are still under investigation, some studies suggest that their antibacterial activity may stem from the inhibition of essential bacterial enzymes. One such target is DNA gyrase (topoisomerase II), an enzyme crucial for bacterial DNA replication[5][6]. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

The diagram below illustrates the proposed mechanism of action involving the inhibition of DNA gyrase.

Mechanism_of_Action Benzoxazolone Benzoxazolone Derivative DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Benzoxazolone->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

Caption: Proposed Mechanism of Action via DNA Gyrase Inhibition.

Conclusion

Novel benzoxazolone derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity against various bacterial and fungal pathogens. The data presented in this guide highlights their potential to address the growing challenge of antimicrobial resistance. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of new and effective antimicrobial drugs. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations in this important area of drug discovery.

References

Safety Operating Guide

Personal protective equipment for handling 4-acetylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 4-acetylbenzo[d]oxazol-2(3H)-one, ensuring laboratory safety and operational integrity.

This document provides immediate and essential safety protocols for handling this compound. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment. The information is based on the known hazards of the compound and data from structurally similar chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H317: May cause an allergic skin reaction

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

A "Warning" signal word is associated with this compound. The following table summarizes the required Personal Protective Equipment (PPE) for handling this chemical.

PPE Category Equipment Specifications and Rationale
Hand Protection Chemical-resistant glovesButyl rubber or Viton™ gloves are recommended for handling aromatic ketones. Nitrile gloves may offer some protection against splashes but are not suitable for prolonged contact. Always inspect gloves for integrity before use.
Eye and Face Protection Safety glasses with side shields or gogglesEssential to prevent eye irritation from dust particles or splashes. A face shield should be worn in situations with a higher risk of splashing.
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood or in case of inadequate ventilation to prevent respiratory tract irritation.
Body Protection Laboratory coatA standard lab coat should be worn to protect against skin contact. Ensure the coat is fully buttoned.

Detailed Handling and Storage Protocols

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is the preferred environment for all weighing and transfer operations to minimize inhalation exposure.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by clearing it of unnecessary items and ensuring spill control materials are readily available.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood.

    • Use a spatula to carefully transfer the solid compound. Avoid creating dust.

    • If transferring to a solution, add the solid to the solvent slowly while stirring to prevent splashing.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

Emergency and First Aid Procedures

Immediate action is crucial in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Disposal Plan

Accidental Release Measures:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal. Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable decontamination solution and then wipe dry.

Disposal Plan: Disposal of this compound and its contaminated waste must be handled by a licensed professional waste disposal service.

  • Collection: Collect all waste material (spilled substance, contaminated absorbent, and PPE) in a clearly labeled, sealed, and appropriate container.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Diagrams

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Prepare Workspace in Chemical Fume Hood A->B C Weigh and Transfer Chemical (Avoid Dust Generation) B->C D Perform Experimental Procedure C->D E Clean Work Area D->E F Segregate and Label Waste E->F G Dispose of Waste via Certified Vendor F->G H Accidental Release H->F Contain & Clean Spill I Personal Exposure J I->J Administer First Aid & Seek Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-acetylbenzo[d]oxazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
4-acetylbenzo[d]oxazol-2(3H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.